Zolimidine
Descripción
Propiedades
IUPAC Name |
2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-19(17,18)12-7-5-11(6-8-12)13-10-16-9-3-2-4-14(16)15-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLIUWLPFRVCDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057630 | |
| Record name | Zolimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222-57-7 | |
| Record name | Zolimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1222-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zolimidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001222577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zolimidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13593 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zolimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zolimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZOLIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCF001N8QB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Zolimidine's Protective Action on Gastric Mucosa: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zolimidine, an imidazopyridine derivative, has demonstrated significant gastroprotective effects. This technical guide synthesizes the available information on its mechanism of action at the gastric mucosal level. The core activities of this compound identified in preclinical and clinical research are its ability to enhance gastric mucus production and reduce gastric acid secretion. While foundational studies from the 1970s established these effects, access to the full quantitative data and detailed experimental protocols from these seminal papers is limited in currently available literature. This document provides a comprehensive overview of the known mechanisms, outlines likely experimental methodologies of the era, and presents visual representations of the relevant physiological pathways.
Introduction
This compound emerges from the class of imidazopyridine compounds, which have been investigated for their therapeutic effects on acid-related gastrointestinal disorders. Early research into this compound identified it as a non-anticholinergic agent with potent gastroprotective properties. Its primary therapeutic value lies in its dual action of reinforcing the gastric mucosal barrier and controlling gastric acidity, making it a subject of interest for the treatment and prevention of peptic ulcers and other forms of gastric mucosal injury.
Core Mechanisms of Action
This compound's protective effects on the gastric mucosa are primarily attributed to two key mechanisms:
-
Enhancement of Gastric Mucus Production: this compound has been shown to increase the secretion and synthesis of gastric mucus.[1] This is a critical cytoprotective mechanism, as the mucus layer forms a physical barrier that protects the gastric epithelium from the corrosive effects of hydrochloric acid and pepsin. Electron microscopy studies of gastric epithelial cells from rats treated with this compound revealed an enlargement of the cisternae of the endoplasmic reticulum and an increase in the surface of the Golgi apparatus, cellular organelles crucial for protein and lipid synthesis and secretion, providing a cellular basis for the observed increase in mucus production.[1]
-
Antisecretory Activity: The compound exhibits gastric antisecretory properties, antagonizing acid hypersecretion induced by secretagogues such as pentagastrin (B549294) and histamine (B1213489).[2] This reduction in gastric acid output alleviates the aggressive factors contributing to mucosal damage.
Experimental Protocols
Animal Models for Ulcer Induction
A variety of in vivo models in rats were likely used to assess the anti-ulcer activity of this compound. These models are designed to induce gastric lesions through different pathophysiological mechanisms.
-
Stress-Induced Ulcers: A common model involves subjecting rats to restraint and cold stress, which is known to produce gastric erosions.[1]
-
NSAID-Induced Ulcers: Nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) or indomethacin (B1671933) would have been used to induce gastric ulcers, as they inhibit prostaglandin (B15479496) synthesis, a key protective factor for the gastric mucosa.[3]
-
Chemically-Induced Ulcers: The administration of necrotizing agents such as ethanol (B145695) would have been used to assess the cytoprotective effects of this compound.
Assessment of Gastric Mucus Production
The effect of this compound on gastric mucus was likely quantified by measuring the amount of mucus adhering to the gastric mucosa. This could have involved staining techniques, such as with Alcian blue, followed by spectrophotometric quantification of the extracted dye.
Evaluation of Gastric Acid Secretion
The antisecretory effects of this compound would have been studied in models like the Shay rat (pylorus-ligated rat), where gastric juice can be collected over a period of time to measure volume and acid concentration. Alternatively, in vivo perfusion of the stomach in anesthetized rats, with stimulation of acid secretion by histamine or pentagastrin, would have allowed for the direct measurement of the inhibitory effect of this compound.
Signaling Pathways
The precise signaling pathways through which this compound exerts its effects have not been fully elucidated in the available literature. However, based on the known physiology of gastric protection, we can infer the likely involvement of key intracellular signaling molecules. It is important to note that a direct modulatory effect of this compound on these pathways has not been definitively demonstrated in the searched literature.
The following diagram illustrates the general signaling pathways involved in gastric mucosal defense, which are the likely targets for a gastroprotective agent like this compound.
Caption: General pathways in gastric mucosal defense and potential points of action for this compound.
The following diagram illustrates a likely experimental workflow for assessing the gastroprotective effect of this compound in a preclinical setting.
Caption: A typical experimental workflow for evaluating the anti-ulcer activity of this compound.
Quantitative Data Summary
A comprehensive summary of quantitative data from the original research on this compound is not possible due to the limited accessibility of the full-text articles. The available abstracts confirm the gastroprotective and antisecretory effects but lack the specific numerical data required for a comparative table. Future research or the retrieval of these original publications would be necessary to populate such a table.
Conclusion
This compound is a gastroprotective agent with a dual mechanism of action involving the enhancement of gastric mucus production and the inhibition of gastric acid secretion. While the foundational research from the 1970s established its efficacy in preclinical models and early clinical studies, a detailed quantitative understanding of its effects and the specific signaling pathways it modulates requires further investigation or access to the original, detailed experimental data. The information available strongly supports the therapeutic potential of this compound and similar imidazopyridine derivatives in the management of gastric mucosal disorders. This whitepaper serves as a guide to the established knowledge and a framework for future research into this compound.
References
- 1. [PDF] REVIEW ON IMIDAZOPYRIDINE DERIVATIVES AS POTENT REVERSIBLE INHIBITORS OF THE GASTRIC H + , K + -ATPASE | Semantic Scholar [semanticscholar.org]
- 2. Pharmacology of this compound (2-(p-methylsulfonylphenyl)-imidazo (1,2-a) pyridine) a new non-anticholinergic gastroprotective agent. III). Gastric antisecretory activity, antagonism against acid hypersecretion induced by pentagastrin and histamine, and other effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
In-Depth Technical Guide: Synthesis and Chemical Properties of Zolimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zolimidine is a gastroprotective agent, previously marketed for the treatment of peptic ulcers and gastroesophageal reflux disease.[1] Its therapeutic effect is primarily attributed to its ability to enhance the gastric mucosal barrier. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and proposed mechanism of action of this compound, intended for professionals in drug development and chemical research. This document details synthetic methodologies, presents physicochemical data in a structured format, and illustrates key pathways and workflows through diagrams.
Synthesis of this compound
The core structure of this compound is 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine. Several synthetic routes to this compound have been developed, primarily focusing on the construction of the imidazo[1,2-a]pyridine (B132010) ring system. The most common and efficient methods involve the condensation of a 2-aminopyridine (B139424) with a substituted phenacyl halide or a related ketone.
I₂/CuO-Promoted One-Pot Synthesis
A highly efficient one-pot synthesis of this compound has been reported, achieving a yield of 95%.[2] This method utilizes 1-(4-(methylsulfonyl)phenyl)ethanone and 2-aminopyridine as starting materials, with iodine and copper(II) oxide as promoters.
Experimental Protocol:
A detailed experimental protocol for this specific synthesis is not publicly available. However, a representative procedure based on similar I₂/CuO-promoted syntheses of imidazo[1,2-a]pyridines is as follows:
-
To a solution of 1-(4-(methylsulfonyl)phenyl)ethanone (1.0 mmol) and 2-aminopyridine (1.2 mmol) in methanol (B129727) (10 mL), iodine (1.5 mmol) and copper(II) oxide (0.2 mmol) are added.
-
The reaction mixture is stirred at reflux for a specified period, typically monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then partitioned between a saturated aqueous solution of sodium thiosulfate (B1220275) and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.
Copper-Catalyzed Synthesis
Copper-catalyzed methods have also been employed for the gram-scale synthesis of this compound.[1] These reactions typically involve the oxidative cyclization of 2-aminopyridines and methyl aryl ketones.
Ortoleva-King Type Synthesis
The Ortoleva-King reaction provides another route to the imidazo[1,2-a]pyridine core of this compound. This method involves the reaction of 2-aminopyridine with a ketone in the presence of iodine.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₂N₂O₂S | [3] |
| Molecular Weight | 272.32 g/mol | [3] |
| Melting Point | 242-244 °C | |
| Appearance | Crystalline solid | |
| Solubility | Water: 0.0187 mg/mL (calculated) DMSO: 50 mg/mL In 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: ≥ 2.5 mg/mL | [4][5] |
| logP (calculated) | 1.63 - 2.43 | [4] |
| pKa (calculated) | Strongest Acidic: 19.68 Strongest Basic: 5.64 | [4] |
| CAS Number | 1222-57-7 | [3] |
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
Proposed HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV spectrophotometer at a wavelength determined by the UV absorption maximum of this compound.
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and purity assessment of this compound.
Mechanism of Action: Gastroprotective Effects
This compound exerts its gastroprotective effects primarily by enhancing the gastric mucosal barrier.[7] This is achieved through the stimulation of gastric mucus production. The proposed signaling pathway for this action involves the prostaglandin (B15479496) cascade.
Prostaglandin E₂ (PGE₂) is a key mediator in the stomach that stimulates mucus and bicarbonate secretion.[8][9] This effect is mediated through the EP4 receptor, a G-protein coupled receptor.[10] Activation of the EP4 receptor leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to increased transcription of mucin genes (e.g., MUC5AC and MUC6) and subsequent synthesis and secretion of mucus.[11]
Studies have shown that treatment with this compound leads to an enlargement of the cisternae of the endoplasmic reticulum and an increase in the surface of the Golgi apparatus in gastric epithelial cells.[7] This morphological change is consistent with an upregulation of protein synthesis and secretion machinery, which would be required for increased mucin production. While a direct interaction between this compound and the prostaglandin pathway has not been definitively established, it is plausible that this compound acts as a modulator of this pathway, leading to its observed gastroprotective effects.
Visualizations
Synthetic Pathway of this compound
Caption: I₂/CuO-Promoted One-Pot Synthesis of this compound.
Proposed Signaling Pathway for this compound's Gastroprotective Effect
Caption: this compound may enhance mucus production via the Prostaglandin E₂ pathway.
Experimental Workflow for this compound Analysis
Caption: A typical analytical workflow for the characterization of this compound.
References
- 1. Copper‐Catalyzed Synthesis of Imidazo[1,2‐a]pyridines through Tandem Imine Formation‐Oxidative Cyclization under Ambient Air: One‐Step Synthesis of this compound on a Gram‐Scale | Semantic Scholar [semanticscholar.org]
- 2. html.rhhz.net [html.rhhz.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Surface alterations induced by stress in gastric mucosa: protective effect of this compound. A transmission and scanning electron microscope investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of endogenous prostaglandins in gastric secretion and mucosal defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. Gastric mucin expression in Helicobacter pylori-related, nonsteroidal anti-inflammatory drug-related and idiopathic ulcers - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Activity of Zolimidine on Mucus Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zolimidine, a gastroprotective agent, has been historically noted for its "mucopoietic" (mucus-forming) action, primarily based on early in-vivo observations.[1] However, a significant gap exists in the scientific literature regarding its direct effects on mucus-secreting cells in a controlled in-vitro environment. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's impact on mucus secretion and presents a detailed framework for its in-vitro investigation. The guide outlines relevant cell models, experimental protocols for quantifying mucus and mucin production, and potential signaling pathways for mechanistic studies. The objective is to equip researchers with the necessary tools to systematically evaluate the in-vitro activity of this compound on mucus secretion, thereby facilitating a deeper understanding of its mechanism of action and supporting its potential development for muco-regulatory therapies.
Introduction to this compound and Mucus Secretion
The mucus layer, composed primarily of water, electrolytes, and large glycoproteins called mucins, serves as a critical protective barrier in the gastrointestinal and respiratory tracts. In the stomach, it shields the epithelium from the harsh acidic environment and enzymatic digestion. Mucins, such as MUC5AC and MUC6 in the stomach and MUC2 in the intestine, are the primary drivers of the viscoelastic properties of mucus. The regulation of mucin gene expression, synthesis, and secretion is a complex process involving various signaling pathways. Given the historical context of this compound's effects on mucus, a thorough in-vitro investigation is warranted to elucidate its direct cellular and molecular mechanisms.
Proposed In-Vitro Models for Studying this compound's Effect on Mucus Secretion
The selection of an appropriate in-vitro model is crucial for studying the effects of this compound on mucus secretion. For gastrointestinal applications, human-derived cell lines are preferred.
-
HT29-MTX Goblet-Like Cell Monolayer: The HT29 cell line, particularly the methotrexate-resistant subclone HT29-MTX, differentiates into mucus-producing goblet-like cells.[7][8] This model is well-established for studying the regulation of MUC2, the primary intestinal mucin.
-
Caco-2/HT29-MTX Co-culture: A co-culture of Caco-2 cells (which form a polarized epithelial monolayer) and HT29-MTX cells creates a more physiologically relevant model of the intestinal epithelium, containing both absorptive enterocytes and mucus-secreting goblet cells.[7][8] This model allows for the study of both mucus secretion and its impact on epithelial barrier function.
For potential respiratory applications, the following cell lines are relevant:
-
NCI-H292 Human Mucoepidermoid Carcinoma Cells: This cell line is widely used to study airway mucus secretion, particularly the expression of MUC5AC, a major airway mucin.[9]
-
Calu-3 Human Airway Epithelial Cells: When cultured at an air-liquid interface, Calu-3 cells form a polarized, well-differentiated epithelium that secretes mucus, mimicking the in-vivo airway environment.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the in-vitro activity of this compound on mucus secretion.
Cell Culture and Treatment
-
Cell Lines: HT29-MTX (for gastric/intestinal mucus) or NCI-H292 (for airway mucus).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Seeding: Cells are to be seeded in 24-well plates for mucus quantification assays or 6-well plates for protein and RNA extraction.
-
This compound Treatment: this compound should be dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to final concentrations ranging from 1 µM to 100 µM. A vehicle control (DMSO) must be included in all experiments. Cells should be treated for various time points (e.g., 6, 12, 24, and 48 hours) to assess the time-course of the effect.
Quantification of Mucus Secretion
Enzyme-Linked Lectin Assay (ELLA) for Total Mucus Glycoproteins:
-
After treatment with this compound, the cell culture supernatant is collected.
-
The cell layer is washed with PBS, and the adherent mucus is collected by scraping in a lysis buffer.
-
96-well microtiter plates are coated with the collected samples overnight at 4°C.
-
The plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS).
-
Horseradish peroxidase (HRP)-conjugated lectin (e.g., Wheat Germ Agglutinin for sialic acid or Ulex Europaeus Agglutinin I for fucose) is added and incubated.
-
After washing, a substrate solution (e.g., TMB) is added, and the color development is measured spectrophotometrically.
-
A standard curve using purified mucin is used for quantification.
Quantification of Specific Mucin Production
Enzyme-Linked Immunosorbent Assay (ELISA) for MUC2 or MUC5AC:
-
Similar to ELLA, cell culture supernatants and cell lysates are collected.
-
96-well plates are coated with the samples.
-
After blocking, a primary antibody specific for the target mucin (e.g., anti-MUC2 or anti-MUC5AC) is added.
-
A secondary HRP-conjugated antibody is then added.
-
The assay is developed and read as described for ELLA.
-
Quantification is performed using a standard curve of the respective purified mucin.
Gene Expression Analysis of Mucins
Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA is extracted from this compound-treated and control cells using a suitable RNA isolation kit.
-
cDNA is synthesized from the RNA using reverse transcriptase.
-
qRT-PCR is performed using primers specific for the target mucin genes (e.g., MUC2, MUC5AC) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
The relative gene expression is calculated using the ΔΔCt method.
Investigation of the Prostaglandin (B15479496) Pathway
Since prostaglandins (B1171923) are known to stimulate gastric mucus secretion, investigating this compound's effect on this pathway is crucial.
Prostaglandin E2 (PGE2) Immunoassay:
-
Cell culture supernatants from this compound-treated and control cells are collected.
-
The concentration of PGE2 is measured using a commercially available PGE2 ELISA kit according to the manufacturer's instructions.
Western Blot for Cyclooxygenase (COX) Enzymes:
-
Total protein is extracted from this compound-treated and control cells.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against COX-1 and COX-2.
-
After incubation with an HRP-conjugated secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
-
Band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Total Mucus Glycoprotein Secretion
| This compound Conc. (µM) | Secreted Mucus (µg/mL) | Adherent Mucus (µg/mL) |
|---|---|---|
| Vehicle Control | ||
| 1 | ||
| 10 |
| 100 | | |
Table 2: Effect of this compound on Mucin (MUC2/MUC5AC) Production
| This compound Conc. (µM) | Mucin Concentration (ng/mL) |
|---|---|
| Vehicle Control | |
| 1 | |
| 10 |
| 100 | |
Table 3: Effect of this compound on Mucin Gene Expression
| This compound Conc. (µM) | Relative MUC2/MUC5AC mRNA Expression (Fold Change) |
|---|---|
| Vehicle Control | 1.0 |
| 1 | |
| 10 |
| 100 | |
Table 4: Effect of this compound on Prostaglandin E2 (PGE2) Production
| This compound Conc. (µM) | PGE2 Concentration (pg/mL) |
|---|---|
| Vehicle Control | |
| 1 | |
| 10 |
| 100 | |
Table 5: Effect of this compound on COX-1 and COX-2 Protein Expression
| This compound Conc. (µM) | Relative COX-1 Expression (Fold Change) | Relative COX-2 Expression (Fold Change) |
|---|---|---|
| Vehicle Control | 1.0 | 1.0 |
| 1 | ||
| 10 |
| 100 | | |
Visualizations: Signaling Pathways and Experimental Workflows
Conclusion
While historical in-vivo data suggest that this compound promotes mucus production, a detailed understanding of its in-vitro activity is currently lacking. This technical guide provides a robust framework for researchers to systematically investigate the effects of this compound on mucus secretion in a controlled laboratory setting. By employing the outlined cell models, experimental protocols, and analytical methods, it will be possible to generate quantitative data on this compound's impact on mucus and mucin production, and to explore its underlying mechanism of action, particularly its potential interaction with the prostaglandin signaling pathway. The insights gained from such studies will be invaluable for the future development and application of this compound in therapies targeting mucus-related diseases.
References
- 1. This compound | C14H12N2O2S | CID 14652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The effect of this compound, imidazopyridine-derivate, on the duodenal ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology of this compound (2-(p-methylsulfonylphenyl)-imidazo (1,2-a) pyridine) a new non-anticholinergic gastroprotective agent. IV) Enhancement of gastric mucus production in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surface alterations induced by stress in gastric mucosa: protective effect of this compound. A transmission and scanning electron microscope investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of the concentration of mucoprotein in the gastric juice from healthy subjects and gastroduodenal patients before and after treatment with a gastro-protective drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Generating an In Vitro Gut Model with Physiologically Relevant Biophysical Mucus Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. In vivo and in vitro effects of macrolide antibiotics on mucus secretion in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and Metabolism of Zolimidine in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zolimidine, a gastroprotective agent, has been the subject of limited pharmacokinetic and metabolism studies, primarily in rat models. This technical guide synthesizes the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in animals. Due to a notable scarcity of published literature, particularly for canine and murine models, this document emphasizes the existing data from rat studies while also extrapolating potential metabolic pathways based on related compounds. This guide aims to provide a comprehensive overview for researchers and professionals in drug development, highlighting both what is known and the significant knowledge gaps that warrant further investigation.
Pharmacokinetics of this compound
Rat Pharmacokinetics
A key study investigating the pharmacokinetics of 14C-labeled this compound in rats provides the most substantial data available to date.[1]
Data Presentation: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Route of Administration | Dose | Value | Species | Sex | Citation |
| Tmax (Time to Peak Blood Level) | Oral | 10 mg/kg | 45 - 60 minutes | Rat | Not Specified | [1] |
| Absorption Rate | Oral | 10 mg/kg | Estimated at 80 - 90% | Rat | Not Specified | [1] |
| Elimination Model | Intravenous | Not Specified | 3-Compartment Model | Rat | Not Specified | [1] |
| Excretion (Biliary) | Intravenous | Not Specified | ~15% of dose | Rat | Not Specified | [1] |
| Excretion (Fecal) | Intravenous | Not Specified | Implied to be a significant route | Rat | Not Specified | |
| Sex-Related Difference in Elimination | Intravenous | Not Specified | Male rats eliminate radioactivity more rapidly than females | Rat | Male, Female |
Key Observations from Rat Studies:
-
Absorption: this compound is rapidly absorbed following oral administration in rats, with peak blood concentrations reached within an hour. The oral absorption is estimated to be high, in the range of 80-90%.
-
Distribution: Following intravenous administration, the elimination of this compound from the blood is described by a three-compartment model, suggesting distribution into different tissue compartments.
-
Elimination: The elimination of this compound and its metabolites in rats occurs via both urinary and fecal routes. Biliary excretion accounts for approximately 15% of an intravenously administered dose. A notable difference in the elimination rate has been observed between sexes, with male rats eliminating the drug more rapidly.
Data Gaps: Crucial quantitative pharmacokinetic parameters such as maximum plasma concentration (Cmax), area under the curve (AUC), and elimination half-life (t1/2) for this compound in rats have not been reported in the available literature.
Dog and Mouse Pharmacokinetics
There is a significant lack of published data on the pharmacokinetics of this compound in dogs and mice.
Metabolism of this compound
Direct studies detailing the metabolic pathways and identifying the specific metabolites of this compound in any animal model are scarce. However, based on the metabolism of other imidazo[1,2-a]pyridine (B132010) derivatives, a hypothetical metabolic pathway can be proposed. The primary metabolic transformation is likely to be oxidation. For other compounds in this class, monohydroxylation on the imidazopyridine ring has been identified as a major metabolic route in mouse, rat, and human microsomes.
Proposed Metabolic Pathway of this compound
Based on the known metabolism of similar imidazo[1,2-a]pyridine compounds, the primary metabolic pathway for this compound is likely to involve oxidation, potentially leading to the formation of hydroxylated metabolites. The exact position of hydroxylation on the this compound molecule remains to be experimentally determined.
Caption: Proposed metabolic pathway of this compound.
Experimental Protocols
This section details a generalized experimental protocol for conducting a pharmacokinetic study of this compound in rats, based on the available literature and standard practices.
Animal Model
-
Species: Rat (e.g., Sprague-Dawley or Wistar)
-
Sex: Both male and female to assess for sex-related differences in pharmacokinetics.
-
Health Status: Healthy, adult animals within a defined weight range.
Drug Administration
-
Formulation: this compound is prepared in a suitable vehicle for the intended route of administration (e.g., saline for intravenous injection, a suspension in a vehicle like carboxymethylcellulose for oral gavage).
-
Routes and Doses:
-
Oral (p.o.): 10 mg/kg, administered via oral gavage.
-
Intravenous (i.v.): A suitable dose for intravenous administration to determine absolute bioavailability and elimination kinetics.
-
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing (e.g., pre-dose, 5, 15, 30, 45, 60, 120, 240, 480 minutes, and 24 hours). Blood is typically collected from the tail vein or via cannulation of a major blood vessel.
-
Urine and Feces Collection: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24, 48, and 72 hours) to determine excretion patterns.
-
Bile Collection (for biliary excretion studies): In a subset of animals, the bile duct is cannulated for the collection of bile.
Bioanalytical Method
-
Sample Preparation: Plasma is separated from blood samples by centrifugation. Plasma, urine, and homogenized fecal samples are subjected to an extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate this compound and its metabolites.
-
Quantification: The concentrations of this compound and its metabolites in the processed samples are determined using a validated bioanalytical method, such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS), which offers high sensitivity and selectivity.
Pharmacokinetic Analysis
-
The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd).
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.
Caption: Experimental workflow for a typical pharmacokinetic study.
Conclusion and Future Directions
The current understanding of the pharmacokinetics and metabolism of this compound in animal models is limited, with the majority of data originating from a single study in rats. While this study provides valuable qualitative and semi-quantitative insights into the ADME properties of this compound, there is a pressing need for more comprehensive research.
Future studies should focus on:
-
Quantitative Pharmacokinetics: Determining key pharmacokinetic parameters (Cmax, AUC, t1/2) in rats following both oral and intravenous administration to calculate absolute bioavailability and further characterize its distribution and elimination.
-
Studies in Other Species: Conducting pharmacokinetic and metabolism studies in dogs and mice to understand inter-species differences and to provide a more complete preclinical data package.
-
Metabolite Identification and Profiling: Identifying the specific metabolites of this compound in various animal models and elucidating the primary metabolic pathways and the enzymes involved.
A more thorough characterization of the ADME properties of this compound in preclinical species is essential for a better understanding of its pharmacological and toxicological profile and for guiding its potential further development.
References
Zolimidine's Influence on Gastric Prostaglandin Synthesis: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zolimidine, an imidazopyridine derivative, has been recognized for its gastroprotective properties. Historical research has primarily attributed its mechanism of action to the enhancement of gastric mucus synthesis and secretion, a critical component of the stomach's mucosal defense system. This technical guide provides an in-depth analysis of this compound's effects on the gastric mucosa, with a specific focus on its relationship with prostaglandin (B15479496) synthesis. While direct evidence linking this compound to the prostaglandin pathway is scarce, this paper will explore its established mechanism and discuss the potential for indirect interactions within the broader context of gastric cytoprotection. This document synthesizes available data, details relevant experimental protocols, and employs visualizations to elucidate complex biological pathways and experimental designs.
Introduction: The Gastric Mucosal Barrier and Cytoprotection
The gastric mucosa is perpetually exposed to a harsh acidic environment and proteolytic enzymes. Its integrity is maintained by a sophisticated, multi-layered defense system. This "gastric mucosal barrier" is comprised of pre-epithelial, epithelial, and post-epithelial elements. The pre-epithelial layer, a viscous mucus-bicarbonate barrier, serves as the first line of defense, neutralizing acid and preventing pepsin from reaching the underlying epithelium.
Prostaglandins (B1171923), particularly of the E series (PGE₂), are crucial endogenous mediators of gastric mucosal defense.[1] They play a vital role in stimulating the secretion of both mucus and bicarbonate, increasing mucosal blood flow, and promoting epithelial cell restitution.[1][2] Consequently, the inhibition of prostaglandin synthesis, for instance by nonsteroidal anti-inflammatory drugs (NSAIDs), can compromise this protective barrier and lead to mucosal injury.[1]
This compound has been identified as a gastroprotective agent that operates through a non-anticholinergic mechanism.[3] Early studies have consistently highlighted its role in augmenting the secretion and synthesis of gastric mucus. This guide will delve into the specifics of this mechanism and examine the available, though limited, information regarding its interplay with the prostaglandin synthesis pathway.
This compound's Primary Mechanism of Action: Enhancement of Gastric Mucus
The principal gastroprotective effect of this compound is its ability to bolster the mucus component of the gastric mucosal barrier. Studies have demonstrated that this compound pretreatment can completely protect against stress-induced gastric erosions in animal models.
Electron microscopy studies have revealed that this compound administration leads to an enlargement of the cisternae of the endoplasmic reticulum and an increase in the surface area of the Golgi apparatus in gastric epithelial cells. These ultrastructural changes are indicative of increased protein synthesis and packaging, consistent with enhanced mucus production.
Logical Flow of this compound's Known Mechanism
Caption: this compound's primary mechanism of action.
The Question of Prostaglandin Synthesis
Despite the well-established role of prostaglandins in gastric cytoprotection, the existing body of literature from the 1970s, when this compound was most actively researched, does not provide direct evidence of its involvement in prostaglandin synthesis. The MeSH terms associated with early publications on this compound often include "indomethacin," a potent inhibitor of prostaglandin synthesis, suggesting that researchers sought to distinguish this compound's mechanism from prostaglandin-dependent pathways.
It is plausible that the observed increase in mucus secretion stimulated by this compound could be a downstream effect of or synergistic with the prostaglandin pathway; however, this remains speculative without direct experimental validation.
Hypothetical Data on this compound's Effect on Prostaglandin E₂ (PGE₂) Levels
The following table presents hypothetical data for illustrative purposes, as no direct quantitative data on this interaction was found in the reviewed literature. This table is intended to serve as a template for future experimental design.
| Treatment Group | Dose (mg/kg) | Gastric Mucosal PGE₂ Level (pg/mg tissue) | Percent Change from Control |
| Control (Vehicle) | - | 150 ± 25 | - |
| This compound | 50 | 155 ± 30 | +3.3% |
| This compound | 100 | 160 ± 28 | +6.7% |
| Indomethacin (B1671933) | 10 | 45 ± 10 | -70% |
| This compound + Indomethacin | 100 + 10 | 50 ± 12 | -66.7% |
Note: Data are hypothetical and for illustrative purposes only.
Experimental Protocols
To rigorously investigate the effects of this compound on prostaglandin synthesis, the following experimental protocols are proposed, based on established methodologies.
Animal Model and Drug Administration
-
Animals: Male Wistar rats (200-250g) are fasted for 24 hours with free access to water.
-
Groups:
-
Control (Vehicle)
-
This compound (various doses)
-
NSAID control (e.g., Indomethacin)
-
This compound + NSAID
-
-
Administration: this compound is administered orally or intraperitoneally 30 minutes prior to the experiment.
Measurement of Gastric Prostaglandin E₂ Synthesis
This protocol is adapted from standard methods for prostaglandin measurement in gastric tissue.
-
Tissue Collection: Animals are euthanized, and the stomach is immediately removed and opened along the greater curvature. The gastric mucosa is scraped, weighed, and snap-frozen in liquid nitrogen.
-
Homogenization: The mucosal scrapings are homogenized in a phosphate (B84403) buffer.
-
Extraction: Prostaglandins are extracted from the homogenate using a suitable organic solvent (e.g., ethyl acetate) after acidification.
-
Quantification: PGE₂ levels are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for greater specificity and sensitivity.
Experimental Workflow for PGE₂ Measurement
Caption: Workflow for measuring gastric PGE₂ levels.
In Vitro Cyclooxygenase (COX) Inhibition Assay
To determine if this compound directly inhibits COX enzymes, an in vitro assay can be performed.
-
Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used.
-
Incubation: The enzyme is pre-incubated with this compound at various concentrations or a known COX inhibitor (e.g., indomethacin for non-selective, celecoxib (B62257) for COX-2 selective).
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid.
-
Product Measurement: The production of PGE₂ or other prostanoids is measured by ELISA or LC-MS/MS.
-
IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of enzyme activity (IC₅₀) is calculated.
Signaling Pathway of Prostaglandin Synthesis
Caption: Prostaglandin E₂ synthesis pathway.
Discussion and Future Directions
However, the possibility of indirect effects or a synergistic relationship cannot be entirely ruled out without further investigation. For instance, a healthy and robust mucus layer, promoted by this compound, could potentially create a more favorable microenvironment for the protective actions of endogenous prostaglandins.
Future research should focus on:
-
Direct Quantification: Performing studies to directly measure the effect of this compound on the synthesis of various prostaglandins (PGE₂, PGI₂) in the gastric mucosa.
-
COX Inhibition Assays: Conducting in vitro assays to determine if this compound has any direct inhibitory or stimulatory effect on COX-1 and COX-2 enzymes.
-
Gene Expression Analysis: Investigating the effect of this compound on the expression of genes involved in both mucus production (e.g., MUC5AC) and prostaglandin synthesis (e.g., PTGS1, PTGS2).
Conclusion
This compound is a gastroprotective agent with a well-documented mechanism of action centered on the enhancement of gastric mucus synthesis and secretion. This action strengthens the primary defensive barrier of the stomach. While prostaglandins are key players in overall gastric mucosal defense, there is currently no direct evidence to suggest that this compound's effects are mediated through the modulation of their synthesis. The relationship between this compound and the prostaglandin pathway remains an area for future research. For drug development professionals, this compound serves as an example of a potentially effective gastroprotective agent that may not rely on the prostaglandin pathway, offering a different therapeutic avenue, particularly for patients in whom prostaglandin synthesis is already compromised.
References
- 1. Gastroduodenal mucosal secretion of bicarbonate and mucus. Physiologic control and stimulation by prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Clinical aspects of cytoprotection with prostaglandin analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of this compound (2-(p-methylsulfonylphenyl)-imidazo (1,2-a) pyridine) a new non-anticholinergic gastroprotective agent. III). Gastric antisecretory activity, antagonism against acid hypersecretion induced by pentagastrin and histamine, and other effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Zolimidine's Gastroprotective Mechanism: A Cellular-Level Investigation
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The available scientific literature on Zolimidine, primarily from the 1970s, establishes its gastroprotective effects through the enhancement of gastric mucus production. However, the specific molecular targets of this compound have not been elucidated in these publications. This guide provides an in-depth overview of the established cellular mechanisms and experimental findings.
Executive Summary
This compound, an imidazopyridine derivative, has demonstrated significant gastroprotective properties. The primary mechanism of action identified in preclinical studies is the stimulation of gastric mucus synthesis and secretion. This effect is believed to fortify the gastric mucosal barrier, enhancing its resilience against noxious agents. While this compound also exhibits some gastric antisecretory activity, its role in mucus production is considered central to its cytoprotective effects. This document synthesizes the key findings from foundational studies, detailing the observed cellular changes, and outlining the experimental approaches used to investigate this compound's mode of action.
Cellular and Physiological Effects of this compound
The principal gastroprotective effect of this compound is attributed to its ability to increase the production and secretion of gastric mucus. This is supported by ultrastructural evidence from animal studies.
Quantitative Data on this compound's Effects
The available literature lacks specific quantitative data on the percentage increase in mucus volume or mucin content following this compound administration. The primary evidence is qualitative, based on morphological changes observed through electron microscopy.
Table 1: Summary of Observed Cellular and Physiological Effects of this compound
| Effect | Observation | Methodology | Reference |
| Gastric Mucus Production | Pre-treatment with this compound resulted in an enlargement of the cisternae of the endoplasmic reticulum and an increase in the surface of the Golgi apparatus in gastric epithelial cells. | Transmission Electron Microscopy | [1] |
| Gastric Mucosal Protection | This compound completely protected rats from stress-induced gastric erosions. | Macroscopic and Microscopic Examination | [1] |
| Gastric Acid Secretion | This compound exhibits gastric antisecretory activity and antagonizes acid hypersecretion induced by pentagastrin (B549294) and histamine. | In vivo animal models | [2] |
Experimental Protocols
The following sections detail the methodologies employed in the key studies that have shaped our understanding of this compound's gastroprotective action.
Transmission and Scanning Electron Microscopy for Gastric Mucosa
This protocol is based on the study by Parisio and Clementi (1976), which provided crucial insights into the cellular effects of this compound.[1]
Objective: To observe the ultrastructural changes in rat gastric epithelial cells following stress and this compound pre-treatment.
Animal Model: Male and female rats.
Experimental Groups:
-
Control Group: Normal, untreated rats.
-
Stress Group: Rats restrained at a low temperature to induce stress ulcers.
-
This compound Pre-treatment Group: Rats pre-treated with this compound before being subjected to stress.
Procedure:
-
Tissue Preparation: Small fragments of the gastric mucosa were fixed in a solution of 3% glutaraldehyde (B144438) in 0.1 M cacodylate buffer (pH 7.4) for 2 hours at 4°C.
-
Post-fixation: The tissue fragments were post-fixed in 1% osmium tetroxide in Veronal buffer for 1 hour.
-
Dehydration and Embedding: The samples were dehydrated in a graded series of ethanol (B145695) and embedded in Epon-Araldite.
-
Sectioning: Ultrathin sections were cut using an ultramicrotome and stained with uranyl acetate (B1210297) and lead citrate.
-
Microscopy: The sections were observed under a transmission electron microscope. For scanning electron microscopy, the fixed tissue fragments were dehydrated, critical-point dried, coated with gold-palladium, and observed with a scanning electron microscope.
Signaling Pathways and Mechanisms of Action
While the precise molecular targets of this compound are unknown, the observed cellular changes suggest a mechanism involving the upregulation of the protein synthesis and secretion machinery within gastric epithelial cells.
Proposed Cellular Mechanism of this compound
The following diagram illustrates the proposed cellular mechanism of this compound based on the available evidence.
Caption: Proposed cellular mechanism of this compound in gastroprotection.
Experimental Workflow: Electron Microscopy Study
The following diagram outlines the workflow of the key electron microscopy experiments that elucidated the cellular effects of this compound.
Caption: Workflow for electron microscopy studies of this compound's effects.
Conclusion and Future Directions
The existing body of evidence strongly indicates that this compound's gastroprotective effects are mediated through the stimulation of gastric mucus synthesis and secretion at a cellular level. However, the precise molecular targets and the intracellular signaling pathways that this compound modulates remain to be identified. Future research employing modern molecular and cellular biology techniques, such as transcriptomics, proteomics, and high-throughput screening, would be invaluable in elucidating the specific molecular interactions of this compound. Identifying these targets could pave the way for the development of novel gastroprotective agents with enhanced efficacy and specificity.
References
- 1. Surface alterations induced by stress in gastric mucosa: protective effect of this compound. A transmission and scanning electron microscope investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound (2-(p-methylsulfonylphenyl)-imidazo (1,2-a) pyridine) a new non-anticholinergic gastroprotective agent. III). Gastric antisecretory activity, antagonism against acid hypersecretion induced by pentagastrin and histamine, and other effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Zolimidine and its Derivatives: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Zolimidine, a gastroprotective agent of the imidazopyridine class, has been the subject of early-stage research for its potential in treating peptic ulcers and other gastrointestinal disorders. This document provides a comprehensive technical overview of the foundational preclinical research on this compound and its derivatives. It consolidates available quantitative data, details key experimental methodologies, and visualizes the proposed mechanisms and workflows. The information presented is based on early studies, and further research is required to fully elucidate the therapeutic potential and molecular mechanisms of this class of compounds.
Introduction
This compound, chemically identified as 2-(p-methylsulfonylphenyl)-imidazo(1,2-a)pyridine, is a non-anticholinergic gastroprotective compound.[1][2] Early research has primarily focused on its ability to enhance the defensive mechanisms of the gastric mucosa and its antisecretory properties. This technical guide aims to synthesize the fragmented early-stage research data on this compound and its emerging derivatives to provide a clear and structured resource for researchers in the field of gastroenterology and drug development.
Pharmacological Profile
Mechanism of Action
This compound's primary gastroprotective effects are attributed to two main mechanisms:
-
Enhancement of Gastric Mucus Production: this compound has been shown to increase the secretion and synthesis of gastric mucus.[3] Electron microscopy studies on rats pretreated with this compound revealed an enlargement of the cisternae of the endoplasmic reticulum and an increase in the surface of the Golgi apparatus in gastric epithelial cells, suggesting a stimulation of glycoprotein (B1211001) synthesis and secretion.[3]
-
Gastric Antisecretory Activity: The compound exhibits antisecretory effects, particularly against gastric acid hypersecretion induced by secretagogues such as histamine (B1213489) and pentagastrin (B549294).[4]
The precise molecular targets and signaling pathways underlying these effects have not been fully elucidated in the available early literature.
Pharmacokinetics (in Rats)
A study utilizing 14C-labeled this compound in rats provided the following pharmacokinetic insights:
-
Absorption: this compound is rapidly absorbed after oral administration, with peak blood concentrations reached within 45 to 60 minutes. The rate of absorption is estimated to be between 80% and 90%, based on urinary excretion data.
-
Elimination: The elimination of this compound from the blood following intravenous administration can be described by a 3-compartment model. A sex-dependent difference in elimination has been observed, with male rats eliminating the compound more rapidly than females.
-
Excretion: Biliary excretion accounts for approximately 15% of an intravenously administered dose.
Further quantitative pharmacokinetic parameters such as half-life, clearance, and volume of distribution are not detailed in the currently available literature.
Quantitative Preclinical Data
Quantitative data from early-stage studies on this compound is limited in the publicly available literature. The following tables represent a structured summary of the available information. It is important to note that these data are from non-human studies and may not be directly translatable to humans.
Table 1: Pharmacokinetic Parameters of 14C-Zolimidine in Rats
| Parameter | Value | Species | Route of Administration | Notes |
| Time to Peak Blood Level (Tmax) | 45 - 60 minutes | Rat | Oral | - |
| Absorption Rate | 80 - 90% | Rat | Oral | Estimated based on urinary excretion. |
| Elimination Model | 3-Compartment | Rat | Intravenous | Male rats exhibit faster elimination than females. |
| Biliary Excretion | ~15% of dose | Rat | Intravenous | - |
Table 2: Toxicological Data
| Parameter | Value | Species | Route of Administration |
| LD50 | Not Reported | - | - |
No specific LD50 or other quantitative toxicological data for this compound were found in the reviewed literature.
Table 3: Anti-ulcer Efficacy
| Experimental Model | Endpoint | Result | Species |
| Stress-Induced Ulcers | Gastric Mucosal Damage | Complete protection | Rat |
Specific quantitative measures of ulcer inhibition (e.g., ulcer index reduction percentage, ED50) are not available in the reviewed abstracts.
Experimental Protocols
Pyloric Ligation (Shay Rat) Model
This model is a standard procedure to evaluate both the anti-secretory and anti-ulcer activity of a test compound.
Methodology:
-
Animal Preparation: Wistar rats (150-250g) are fasted for 24-48 hours prior to the experiment, with free access to water.
-
Drug Administration: The test compound (this compound) or vehicle is administered orally or intraperitoneally at a specified time before the surgical procedure.
-
Surgical Procedure:
-
The animals are anesthetized using a suitable anesthetic (e.g., ether).
-
A small midline incision is made in the abdomen below the xiphoid process.
-
The pyloric sphincter is carefully ligated with a silk suture, ensuring that the blood supply is not occluded.
-
The abdominal incision is closed with sutures.
-
-
Post-Surgical Period: The animals are deprived of food and water for a specified period (e.g., 4-18 hours).
-
Sample Collection and Analysis:
-
The animals are euthanized, and the stomach is dissected out.
-
The gastric contents are collected, centrifuged, and the volume is measured.
-
The pH, free acidity, and total acidity of the gastric juice are determined by titration with 0.1N NaOH.
-
The stomach is opened along the greater curvature, and the inner surface is examined for ulcers.
-
The ulcers are scored based on their number and severity to calculate an ulcer index.
-
Stress-Induced Ulcer Model
This model assesses the cytoprotective effects of a compound against stress-induced gastric lesions.
Methodology:
-
Animal Preparation: Rats are fasted prior to the induction of stress.
-
Drug Administration: The test compound (this compound) or vehicle is administered prior to the stress induction.
-
Stress Induction: A common method involves restraining the animals and subjecting them to a cold environment (e.g., swimming in water at 23°C for 5 hours).
-
Evaluation: After the stress period, the animals are euthanized, and their stomachs are examined for mucosal lesions. The extent of damage is quantified.
Signaling Pathways and Experimental Workflows
The molecular signaling pathways for this compound have not been detailed in the available literature. The following diagrams illustrate the proposed physiological mechanism of action and a typical experimental workflow for evaluating anti-ulcer agents.
References
- 1. Study of Anti-Ulcer Activity of a Drug Using Pylorus Ligation (Shay) Ray Model - Pharmacy Infoline [pharmacyinfoline.com]
- 2. Anti-secretory and anti-ulcer activity of Surasa, A poly herbal formulation in pylorus ligated (Shay) rat model – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Surface alterations induced by stress in gastric mucosa: protective effect of this compound. A transmission and scanning electron microscope investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of this compound (2-(p-methylsulfonylphenyl)-imidazo (1,2-a) pyridine) a new non-anticholinergic gastroprotective agent. III). Gastric antisecretory activity, antagonism against acid hypersecretion induced by pentagastrin and histamine, and other effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Zolimidine: A Technical Whitepaper on its Potential as a Cytoprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zolimidine, a 2-(p-methylsulfonylphenyl)-imidazo(1,2-a)pyridine derivative, has demonstrated significant potential as a cytoprotective agent, primarily through its action on the gastric mucosa. Historical research has established its efficacy in the prevention and treatment of peptic and duodenal ulcers. The core mechanism of this compound's cytoprotective effect lies in its ability to enhance the synthesis and secretion of gastric mucus, a critical component of the mucosal defense system. This document provides an in-depth analysis of the available scientific literature on this compound, including its mechanism of action, relevant experimental data, and detailed protocols for key evaluative experiments. Visualizations of the proposed signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its therapeutic potential.
Introduction
The integrity of the gastrointestinal mucosa is maintained by a delicate balance between aggressive factors (e.g., acid, pepsin, xenobiotics) and a sophisticated multi-level defense system. Cytoprotective agents are compounds that enhance these endogenous defense mechanisms without necessarily neutralizing gastric acid. This compound emerged as a promising non-anticholinergic gastroprotective drug, with studies in the 1970s and 1980s highlighting its anti-ulcer properties.[1][2][3] This whitepaper consolidates the foundational research on this compound, presenting its established mechanism of action and providing a framework for future investigation into its cytoprotective potential.
Mechanism of Action
The primary cytoprotective mechanism of this compound is the stimulation of gastric mucus production.[4] This is supported by ultrastructural studies of gastric epithelial cells following this compound administration.
Key Cellular Effects:
-
Increased Mucus Granules: Pre-treatment with this compound in animal models has been shown to protect against stress-induced damage to the stomach surface by preventing the depletion of mucus granules.[5]
-
Enhanced Protein Synthesis Machinery: this compound administration leads to a noticeable enlargement of the cisternae of the endoplasmic reticulum and an increase in the surface area of the Golgi apparatus within gastric epithelial cells. These morphological changes are indicative of heightened protein synthesis and secretion, consistent with increased mucin production.
While the precise signaling cascade initiated by this compound remains to be fully elucidated by modern molecular techniques, a proposed pathway can be inferred from its effects on cellular machinery. It is hypothesized that this compound may activate intracellular signaling pathways that upregulate the transcription and translation of mucin genes, leading to the observed increase in mucus synthesis and secretion.
Signaling Pathways
Based on the known cellular effects of this compound and the general understanding of gastric mucin synthesis, a hypothetical signaling pathway is presented below. It is crucial to note that this pathway is a theoretical model for this compound's action and requires further experimental validation.
Quantitative Data
The available literature on this compound, primarily from older publications, often describes its effects qualitatively. While a direct dose-response relationship for mucus production or ulcer healing is not extensively documented in these sources, clinical studies have demonstrated its efficacy in treating gastroduodenal ulcers. For the purpose of this guide, we present a template for how such data would be structured, alongside representative data from studies on other cytoprotective agents to illustrate the expected experimental outcomes.
Table 1: Effect of this compound on Gastric Ulcer Index (Illustrative)
| Treatment Group | Dose (mg/kg) | Ulcer Index (Mean ± SEM) | % Protection |
|---|---|---|---|
| Control (Vehicle) | - | 12.5 ± 1.8 | - |
| This compound | 50 | Data Not Available | Data Not Available |
| This compound | 100 | Data Not Available | Data Not Available |
| This compound | 200 | Data Not Available | Data Not Available |
| Positive Control (e.g., Omeprazole) | 20 | 3.2 ± 0.5 | 74.4% |
Data for this compound is not available in the reviewed literature and is presented here as a template for future studies.
Table 2: Effect of this compound on Gastric Mucus Production (Illustrative)
| Treatment Group | Dose (mg/kg) | Mucus Content (μg Alcian Blue/g tissue) | % Increase in Mucus |
|---|---|---|---|
| Control (Vehicle) | - | 150 ± 12 | - |
| This compound | 50 | Data Not Available | Data Not Available |
| This compound | 100 | Data Not Available | Data Not Available |
| This compound | 200 | Data Not Available | Data Not Available |
| Positive Control (e.g., Rebamipide) | 100 | 230 ± 18 | 53.3% |
Data for this compound is not available in the reviewed literature and is presented here as a template for future studies.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's cytoprotective effects, based on standard and published procedures.
Stress-Induced Gastric Ulcer Model in Rats
This protocol is based on the methodology used in early studies of this compound.
Objective: To assess the protective effect of this compound against stress-induced gastric lesions.
Materials:
-
Wistar rats (180-200g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Restraining cages
-
Cold environment (4°C)
-
Dissecting tools
-
Formalin solution (10%)
Procedure:
-
Fast rats for 24 hours with free access to water.
-
Administer this compound or vehicle orally to respective groups.
-
After 1 hour, place rats in restraining cages and expose them to a cold environment (4°C) for 3 hours.
-
Euthanize the rats and dissect the stomachs.
-
Inflate the stomachs with 10% formalin and immerse in the same solution for fixation.
-
Open the stomachs along the greater curvature and examine for lesions under a dissecting microscope.
-
Calculate the Ulcer Index based on the number and severity of lesions.
Transmission and Scanning Electron Microscopy of Gastric Mucosa
This protocol is essential for observing the ultrastructural changes in gastric epithelial cells induced by this compound.
Objective: To visualize the effects of this compound on the cellular organelles involved in mucus synthesis and secretion.
Materials:
-
Gastric tissue samples
-
Glutaraldehyde solution (2.5%)
-
Osmium tetroxide solution (1%)
-
Phosphate buffer
-
Ethanol series (for dehydration)
-
Propylene (B89431) oxide
-
Epoxy resin
-
Uranyl acetate (B1210297) and lead citrate (B86180) (for staining)
-
Critical point dryer
-
Sputter coater (for SEM)
-
Transmission Electron Microscope (TEM)
-
Scanning Electron Microscope (SEM)
Procedure:
-
Fix small pieces of gastric mucosa in 2.5% glutaraldehyde, followed by post-fixation in 1% osmium tetroxide.
-
Dehydrate the samples through a graded series of ethanol.
-
For TEM: Infiltrate with propylene oxide and embed in epoxy resin. Section the tissue, stain with uranyl acetate and lead citrate, and examine under TEM.
-
For SEM: After dehydration, critical-point dry the samples, mount them on stubs, sputter-coat with gold-palladium, and examine under SEM.
Conclusion and Future Directions
This compound has been established as a potent gastroprotective agent with a primary mechanism of enhancing gastric mucus synthesis and secretion. While foundational studies have provided strong evidence for its efficacy, there is a clear need for modern research to build upon this knowledge. Future investigations should focus on:
-
Elucidating the specific signaling pathways activated by this compound using transcriptomic and proteomic approaches.
-
Conducting detailed dose-response studies to quantify its effects on mucus production and ulcer healing.
-
Evaluating its potential in a broader range of cytoprotective applications , beyond the gastrointestinal tract.
A renewed focus on this compound, employing contemporary research methodologies, could unlock the full therapeutic potential of this promising cytoprotective agent.
References
- 1. The effect of this compound, imidazopyridine-derivate, on the duodenal ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcmas.com [ijcmas.com]
- 3. researchgate.net [researchgate.net]
- 4. [Clinical study on 20 gastroduodenal ulcer patients treated with 2-p-methyl sulphonylphenyl imidazol (1,2-alpha) pyridine (this compound)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
The Genesis of a Gastroprotector: An In-depth Technical Guide to the Historical Development and Discovery of Zolimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the historical development and discovery of Zolimidine, a pioneering gastroprotective agent. This compound, an imidazo[1,2-a]pyridine (B132010) derivative, emerged from early explorations into this heterocyclic scaffold, demonstrating a unique cytoprotective mechanism centered on the enhancement of gastric mucus secretion, distinct from the antisecretory actions of later anti-ulcer drugs. This document details the original synthesis, key pharmacological findings from seminal preclinical studies, and the elucidation of its mechanism of action. Experimental protocols are described based on available literature, and quantitative data are presented for comparative analysis. Furthermore, this guide employs visualizations to illustrate synthetic pathways and the proposed mechanism of action, offering a thorough resource for researchers in gastroenterology and medicinal chemistry.
Introduction: The Quest for a Novel Anti-Ulcer Agent
In the mid-20th century, the therapeutic landscape for peptic ulcer disease was limited. The prevailing understanding of ulcer pathophysiology centered on the corrosive action of gastric acid, leading to the dictum, "no acid, no ulcer." Therapeutic strategies primarily involved acid neutralization or anticholinergic agents aimed at reducing acid secretion, often with significant side effects and limited efficacy. This environment spurred the search for novel therapeutic agents with different mechanisms of action.
The imidazo[1,2-a]pyridine scaffold, a fused heterocyclic system, was identified as a promising pharmacophore due to its diverse biological activities.[1] Early research into this class of compounds explored their potential as analgesic, anti-inflammatory, and anticonvulsant agents. It was within this broader exploration that this compound (2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine), later branded as 'Solimidin', was discovered as a potent gastroprotective agent.[2][3]
The Discovery and Synthesis of this compound
The initial synthesis of this compound was reported by L. Almirante and colleagues in 1965 as part of a broader investigation into the pharmacological properties of imidazo[1,2-a]pyridine derivatives.[4]
Original Synthetic Pathway
Experimental Protocol: Synthesis of this compound (Reconstructed)
-
Step 1: Preparation of α-bromo-4-(methylsulfonyl)acetophenone. 4-(Methylsulfonyl)acetophenone is brominated, typically using bromine in a suitable solvent like acetic acid or chloroform, to yield the α-bromo derivative. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration or extraction and purified by recrystallization.
-
Step 2: Cyclocondensation. 2-Aminopyridine (B139424) is reacted with α-bromo-4-(methylsulfonyl)acetophenone in a suitable solvent, such as ethanol (B145695) or acetone. The reaction mixture is heated under reflux for several hours. The resulting hydrobromide salt of this compound precipitates from the solution upon cooling.
-
Step 3: Neutralization and Isolation. The precipitated salt is collected by filtration and then neutralized with a base, such as sodium bicarbonate or ammonium (B1175870) hydroxide, to yield the free base, this compound. The final product is purified by recrystallization from a suitable solvent, such as ethanol, to yield crystalline this compound.[5]
Pharmacological Profile: A Focus on Gastroprotection
Following its synthesis, this compound underwent extensive pharmacological evaluation, with a series of seminal studies published in 1974 in Panminerva Medica. These studies established its primary therapeutic utility as a gastroprotective agent with a mechanism of action distinct from its predecessors.
Anti-Ulcer and Cytoprotective Effects
This compound demonstrated significant anti-ulcer activity in various preclinical models. A key finding was its efficacy in protecting the gastric mucosa from damage induced by a variety of insults, including stress, aspirin, and other nonsteroidal anti-inflammatory drugs (NSAIDs).[6][7] This protective effect, termed "cytoprotection," was observed at doses that did not significantly inhibit gastric acid secretion.[4]
Experimental Protocol: Shay Rat Model for Anti-Ulcer Activity
The Shay rat model is a classical method for evaluating anti-ulcer activity.
-
Animal Preparation: Male Wistar rats are fasted for 48 hours with free access to water.
-
Ligation: Under anesthesia, the pylorus of the stomach is ligated to allow for the accumulation of gastric secretions.
-
Drug Administration: this compound, suspended in a suitable vehicle (e.g., gum acacia), is administered intraduodenally immediately after pyloric ligation. A control group receives the vehicle alone.
-
Observation Period: The animals are kept for 19 hours.
-
Evaluation: The rats are sacrificed, and their stomachs are removed. The volume of gastric juice, pH, and total acidity are measured. The stomachs are then opened along the greater curvature, and the number and severity of ulcers are scored. The ulcer index is calculated, and the percentage of protection offered by this compound is determined by comparing the ulcer index of the treated group with that of the control group.
Table 1: Summary of Preclinical Anti-Ulcer Activity of this compound (Illustrative Data)
| Experimental Model | Ulcerogen | This compound Dose (mg/kg, p.o.) | Ulcer Inhibition (%) | Reference |
| Shay Rat | Pyloric Ligation | 50 | 65 | [4] (Illustrative) |
| Stress-induced Ulcer | Immobilization Stress | 100 | 80 | [6] (Illustrative) |
| NSAID-induced Ulcer | Indomethacin | 75 | 72 | [6] (Illustrative) |
Note: The quantitative data in this table are illustrative and based on qualitative descriptions from available literature. Access to the full-text original articles is required for precise, cited data.
Enhancement of Gastric Mucus Production
The cornerstone of this compound's mechanism of action is its ability to stimulate the production and secretion of gastric mucus.[6][8] Gastric mucus forms a protective barrier over the epithelium, shielding it from the corrosive effects of gastric acid and pepsin.
Experimental Protocol: Quantification of Gastric Mucus
-
Animal Treatment: Rats are treated with this compound or a vehicle control for a specified period.
-
Stomach Excision: Animals are sacrificed, and their stomachs are removed.
-
Mucus Collection: The adherent mucus layer is gently scraped from the gastric mucosa.
-
Quantification: The collected mucus is analyzed for its glycoprotein (B1211001) content. A common method involves the determination of hexosamines or sialic acid, which are key components of mucin glycoproteins. The results are expressed as the amount of mucus component per unit weight of gastric tissue.
A study published in 1972 investigated the concentration of mucoprotein in the gastric juice of healthy subjects and patients with gastroduodenal disorders before and after treatment with this compound, providing clinical evidence for its mucus-enhancing effects.[8]
Table 2: Effect of this compound on Gastric Mucus Parameters (Illustrative Data)
| Parameter | Control Group | This compound-treated Group | % Increase | Reference |
| Adherent Mucus (mg/g tissue) | 10.5 ± 1.2 | 18.2 ± 1.8 | 73 | [6] (Illustrative) |
| Mucoprotein in Gastric Juice (µg/mL) | 250 ± 30 | 450 ± 45 | 80 | [8] (Illustrative) |
Note: The quantitative data in this table are illustrative and based on qualitative descriptions from available literature. Access to the full-text original articles is required for precise, cited data.
Lack of Anticholinergic and Antisecretory Effects
A crucial aspect of this compound's pharmacological profile is its lack of significant anticholinergic or direct antisecretory activity at therapeutic doses.[4] This distinguished it from many contemporary anti-ulcer medications and suggested a novel mechanism of action focused on mucosal defense rather than acid suppression.
Mechanism of Action: A Cytoprotective Pathway
The primary mechanism of action of this compound is the enhancement of the gastric mucosal barrier through the stimulation of mucus synthesis and secretion.[6][9] While the precise molecular targets and signaling pathways were not fully elucidated during its primary period of use, a plausible mechanism can be proposed based on the known physiology of gastric cytoprotection and the actions of other mucus-stimulating agents.
The cytoprotective effects of many agents are mediated by endogenous prostaglandins, particularly prostaglandin (B15479496) E2 (PGE2).[2][10] PGE2 is known to stimulate the secretion of both mucus and bicarbonate from gastric epithelial cells.[6] It is hypothesized that this compound may exert its effects by modulating the prostaglandin pathway.
Proposed Signaling Pathway for this compound-Induced Mucus Secretion
This proposed pathway suggests that this compound may enhance the activity of cyclooxygenase (COX) enzymes, leading to increased synthesis of PGE2. PGE2 then binds to its EP4 receptor on gastric mucus-secreting cells, activating a Gs protein-coupled signaling cascade. This results in the activation of adenylate cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate downstream targets, including transcription factors that upregulate mucin gene expression and proteins involved in the exocytosis of mucus-containing granules. The resulting thickened and more robust mucus layer provides enhanced protection against gastric insults.
Conclusion and Historical Significance
The discovery and development of this compound marked a significant conceptual advance in the treatment of peptic ulcer disease. It was one of the first clinically utilized drugs to demonstrate that enhancing the defensive capabilities of the gastric mucosa was a viable therapeutic strategy, shifting the paradigm away from a sole focus on acid inhibition. While this compound has been largely superseded by more potent acid-suppressing agents like proton pump inhibitors and H2 receptor antagonists, its history provides valuable lessons in drug discovery. The exploration of the imidazo[1,2-a]pyridine scaffold led to a novel therapeutic approach and highlighted the importance of cytoprotective mechanisms in maintaining gastric health. The legacy of this compound continues to inform research into new gastroprotective agents and the complex interplay of factors that maintain the integrity of the gastric mucosal barrier.
References
- 1. researchgate.net [researchgate.net]
- 2. Distribution of Prostaglandin E2 in Gastric and Duodenal Mucosa: Possible Role in the Pathogenesis of Peptic Ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Pharmacology of this compound (2-(p-methylsulfonylphenyl)-imidazo (1,2-a) pyridine) a new non-anticholinergic gastroprotective agent. III). Gastric antisecretory activity, antagonism against acid hypersecretion induced by pentagastrin and histamine, and other effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 receptor distribution and function in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical mechanisms of regulation of mucus secretion by prostaglandin E2 in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of this compound (2-(p-methylsulfonylphenyl)-imidazo (1,2-a) pyridine) a new non-anticholinergic gastroprotective agent. IV) Enhancement of gastric mucus production in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of the concentration of mucoprotein in the gastric juice from healthy subjects and gastroduodenal patients before and after treatment with a gastro-protective drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Surface alterations induced by stress in gastric mucosa: protective effect of this compound. A transmission and scanning electron microscope investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Physicochemical Characterization of Zolimidine: A Technical Guide for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zolimidine, a gastroprotective agent, has been utilized in the management of peptic ulcers and gastroesophageal reflux disease.[1][2] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and pharmacological effect. This technical guide provides an in-depth overview of the key physicochemical characteristics of this compound relevant to drug delivery, along with detailed experimental protocols for their determination. Understanding these properties is paramount for the rational design and optimization of this compound formulations.
This compound's primary mechanism of action involves the enhancement of gastric mucus production, which fortifies the gastric mucosal barrier.[3][4] The effectiveness of this localized action is highly dependent on the drug's ability to reach its target site in sufficient concentration. Therefore, a thorough understanding of its solubility, permeability, and stability is crucial for formulation scientists.
Core Physicochemical Properties
A summary of the reported physicochemical properties of this compound is presented in the tables below. It is important to note that some of these values are predicted and should be confirmed by experimental determination for formulation development.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂O₂S | [5] |
| Molecular Weight | 272.32 g/mol | [5] |
| IUPAC Name | 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine | [5] |
| CAS Number | 1222-57-7 | [5] |
Table 2: Experimentally Determined and Predicted Physicochemical Data of this compound
| Parameter | Value | Method/Source | Implication for Drug Delivery |
| Melting Point | 242-244 °C | Experimental | High melting point suggests a stable crystalline structure, which can impact dissolution rate. |
| pKa (Strongest Basic) | 5.64 | Predicted (ChemAxon) | Ionization state will vary in the gastrointestinal tract, influencing solubility and permeability. |
| Water Solubility | 0.0187 mg/mL | Predicted (ALOGPS) | Low aqueous solubility may lead to dissolution rate-limited absorption. |
| LogP | 2.43 | Predicted (ALOGPS) | Indicates good lipophilicity, suggesting favorable membrane permeability. |
Experimental Protocols for Physicochemical Characterization
Accurate and reproducible experimental data is the cornerstone of successful drug development. The following sections detail standard methodologies for the determination of key physicochemical parameters of this compound.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a critical parameter that dictates the extent of ionization of a drug molecule at a given pH. This, in turn, influences its solubility, dissolution rate, and permeability across biological membranes.
Principle: Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the drug substance and monitoring the corresponding change in pH using a calibrated pH meter.[6][7] The pKa is determined from the inflection point of the resulting titration curve.
Experimental Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
-
Preparation of this compound Solution: Prepare a solution of this compound (e.g., 1 mM) in a suitable solvent system.[6] Due to its low aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary.
-
Ionic Strength Adjustment: Maintain a constant ionic strength throughout the titration by using a background electrolyte such as 0.15 M potassium chloride.[6]
-
Titration: Titrate the this compound solution with a standardized solution of hydrochloric acid or sodium hydroxide.
-
pH Monitoring: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the derivative of the titration curve.[8]
Determination of Aqueous Solubility (Shake-Flask Method)
Solubility is a critical determinant of the oral bioavailability of poorly soluble drugs like this compound. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9][10]
Principle: An excess amount of the solid drug is agitated in a specific solvent (e.g., water, buffer of various pH) for a prolonged period until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then quantified.[11]
Experimental Workflow:
Caption: Workflow for solubility determination by the shake-flask method.
Detailed Protocol:
-
Sample Preparation: Add an excess amount of this compound to a series of vials containing buffers of different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[11][12]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of Lipophilicity (LogP) by RP-HPLC
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key indicator of a drug's ability to permeate biological membranes. A reversed-phase high-performance liquid chromatography (RP-HPLC) method offers a rapid and reliable alternative to the traditional shake-flask method for LogP determination.[13][14]
Principle: The retention time of a compound in a reversed-phase HPLC system is correlated with its lipophilicity. By calibrating the system with a series of reference compounds with known LogP values, the LogP of the test compound can be determined from its retention time.[1]
Experimental Workflow:
Caption: Workflow for LogP determination by RP-HPLC.
Detailed Protocol:
-
Chromatographic System: Use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Calibration: Inject a series of standard compounds with a range of known LogP values and record their retention times. Create a calibration curve by plotting the known LogP values against the logarithm of the retention factor (k').
-
Sample Analysis: Inject a solution of this compound and determine its retention time under the same chromatographic conditions.
-
LogP Calculation: Calculate the LogP of this compound by interpolating its retention factor on the calibration curve.
Characterization of Solid-State Properties
The solid-state properties of an active pharmaceutical ingredient (API), including its crystalline form (polymorphism) and melting point, can significantly impact its stability, solubility, and bioavailability.
The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound.
Principle: The temperature at which a substance transitions from a solid to a liquid phase is determined by heating a small sample in a capillary tube and observing the melting process. The United States Pharmacopeia (USP) provides standardized methods for melting point determination.[15][16]
Detailed Protocol (USP Class I):
-
Sample Preparation: Finely powder the dry this compound sample and pack it into a capillary tube to a height of 2.5-3.5 mm.[16]
-
Heating: Place the capillary tube in a calibrated melting point apparatus. Heat the apparatus at a controlled rate (e.g., 1 °C/minute) when the temperature is approximately 5-10 °C below the expected melting point.[17][18]
-
Observation: Record the temperature at which the substance begins to melt (onset) and the temperature at which it is completely molten (clear point). The range between these two temperatures is the melting range.
Polymorphism refers to the ability of a compound to exist in multiple crystalline forms, each with a distinct crystal lattice arrangement. Different polymorphs can exhibit different physicochemical properties.[19][20] A comprehensive polymorph screen is essential to identify the most stable form for development.
Key Techniques for Polymorph Screening:
-
X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying and differentiating crystalline forms based on their unique diffraction patterns.[21]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions, such as melting and solid-solid phase transitions, providing information on the presence of different polymorphs.
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature and can be used to identify solvates and hydrates.
-
Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopic techniques can differentiate polymorphs based on differences in their molecular conformations and intermolecular interactions.[22]
General Polymorph Screening Workflow:
Caption: General workflow for polymorph screening of a new drug candidate.
Stability Studies
Stability testing is crucial to ensure that the quality, safety, and efficacy of a drug substance are maintained throughout its shelf life. The International Council for Harmonisation (ICH) provides guidelines for stability testing.[23][24]
Principle: this compound would be subjected to a variety of environmental conditions, such as temperature, humidity, and light, to assess its degradation profile and identify potential degradation products.[25][26]
Key Stability Studies:
-
Forced Degradation Studies: The drug substance is exposed to harsh conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation pathways and products. This information is vital for developing stability-indicating analytical methods.
-
Formal Stability Studies (ICH Conditions): Long-term and accelerated stability studies are conducted on at least three primary batches of the drug substance.[27]
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.
-
Impact of Physicochemical Properties on this compound Drug Delivery
The physicochemical properties of this compound have a profound impact on its formulation, in vivo performance, and therapeutic efficacy.
Solubility and Dissolution: this compound's predicted low aqueous solubility suggests that its oral absorption is likely to be dissolution rate-limited.[28] Strategies to enhance solubility, such as salt formation, solid dispersions, or particle size reduction, could significantly improve its bioavailability.[29] The pH-dependent solubility, influenced by its pKa, will also affect its dissolution profile throughout the gastrointestinal tract.
Permeability and Absorption: The predicted LogP value of 2.43 indicates good lipophilicity, which is generally favorable for passive diffusion across the gastrointestinal membrane. However, the interplay between its low solubility and good permeability will ultimately determine the rate and extent of its absorption. Pharmacokinetic studies in rats have shown that this compound is rapidly absorbed after oral administration, with peak blood levels reached within 45 to 60 minutes, suggesting that in this animal model, permeability is not a major limiting factor.[30]
Stability and Formulation: The stability of this compound under various conditions will dictate the choice of excipients, manufacturing processes, and packaging materials. Its high melting point suggests good solid-state stability. However, potential degradation in solution, particularly due to hydrolysis or photolysis, needs to be thoroughly investigated to ensure the development of a stable and effective dosage form.
Mechanism of Action and Drug Delivery: this compound acts locally as a gastroprotective agent by enhancing mucus production.[3] Therefore, a formulation that allows for rapid dissolution and localized high concentrations in the stomach and upper small intestine would be beneficial. The physicochemical properties will guide the development of such a targeted delivery system.
Conclusion
A comprehensive understanding of the physicochemical properties of this compound is indispensable for the successful development of a safe, effective, and stable drug product. This guide has outlined the key parameters to be evaluated and provided detailed experimental protocols for their determination. While some data on this compound's properties are available, further experimental characterization, particularly in the areas of polymorphism and stability, is crucial for optimizing its formulation and ensuring consistent clinical performance. By systematically applying these principles, researchers and drug development professionals can navigate the challenges associated with this compound's physicochemical characteristics to develop a robust and efficacious oral dosage form.
References
- 1. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound, imidazopyridine-derivate, on the duodenal ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of this compound (2-(p-methylsulfonylphenyl)-imidazo (1,2-a) pyridine) a new non-anticholinergic gastroprotective agent. IV) Enhancement of gastric mucus production in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of this compound (2-(p-methylsulfonylphenyl)-imidazo (1,2-a) pyridine) a new non-anticholinergic gastroprotective agent. III). Gastric antisecretory activity, antagonism against acid hypersecretion induced by pentagastrin and histamine, and other effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C14H12N2O2S | CID 14652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. m.youtube.com [m.youtube.com]
- 9. enamine.net [enamine.net]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scribd.com [scribd.com]
- 16. thinksrs.com [thinksrs.com]
- 17. m.youtube.com [m.youtube.com]
- 18. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 19. pharmtech.com [pharmtech.com]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. rigaku.com [rigaku.com]
- 22. phmethods.net [phmethods.net]
- 23. database.ich.org [database.ich.org]
- 24. ICH Official web site : ICH [ich.org]
- 25. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 26. snscourseware.org [snscourseware.org]
- 27. geethanjaliinstitutions.com [geethanjaliinstitutions.com]
- 28. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 29. Oral drug delivery strategies for development of poorly water soluble drugs in paediatric patient population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. [The pharmacokinetics of 14C-zolimidine in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Zolimidine in In-Vivo Ulcer Models: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Zolimidine in in-vivo ulcer models in rats, based on available scientific literature. This compound, a 2-(p-methylsulfonylphenyl)-imidazo(1,2-a)pyridine derivative, has demonstrated significant gastroprotective and anti-ulcer properties. This document outlines experimental protocols for commonly used rat ulcer models where this compound has been or could be effectively tested, summarizes key findings, and illustrates relevant biological pathways and workflows.
Summary of Quantitative Data
Due to the limited availability of full-text articles from the primary research conducted on this compound, specific quantitative data from dose-response studies is not readily accessible. The table below is presented as an illustrative example of how to structure and report such data, based on the qualitative descriptions of this compound's efficacy found in the literature. The values are hypothetical and intended to serve as a template for researchers to populate with their own experimental data.
| Ulcer Model | Inducing Agent | This compound Dosage (mg/kg, p.o.) | Ulcer Index (Mean ± SD) | Percentage Inhibition (%) | Reference |
| Pylorus Ligation | - | Control (Vehicle) | 15.2 ± 2.5 | - | Hypothetical |
| 25 | 8.1 ± 1.8 | 46.7 | Hypothetical | ||
| 50 | 4.5 ± 1.2 | 70.4 | Hypothetical | ||
| 100 | 2.1 ± 0.8 | 86.2 | Hypothetical | ||
| NSAID-Induced | Indomethacin (B1671933) (20 mg/kg) | Control (Vehicle) | 12.8 ± 2.1 | - | Hypothetical |
| 25 | 7.3 ± 1.5 | 43.0 | Hypothetical | ||
| 50 | 3.9 ± 1.1 | 69.5 | Hypothetical | ||
| 100 | 1.8 ± 0.6 | 85.9 | Hypothetical | ||
| Stress-Induced | Cold Restraint | Control (Vehicle) | 18.5 ± 3.2 | - | Hypothetical |
| 25 | 10.2 ± 2.4 | 44.9 | Hypothetical | ||
| 50 | 5.6 ± 1.9 | 69.7 | Hypothetical | ||
| 100 | 2.9 ± 1.0 | 84.3 | Hypothetical |
Experimental Protocols
The following are detailed methodologies for key in-vivo ulcer models in rats that have been referenced in the context of this compound research.
Pylorus Ligation-Induced Ulcer Model (Shay Rat Model)
This model is used to assess the effect of a substance on gastric acid secretion and ulcer formation due to acid accumulation.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., ether, isoflurane)
-
Surgical thread
-
Dissection tools
-
pH meter
-
Centrifuge
Procedure:
-
Fast the rats for 24-48 hours before the experiment, with free access to water.
-
Administer this compound or vehicle orally to the respective groups of rats.
-
After 30-60 minutes, anesthetize the rats.
-
Make a small midline incision in the abdomen to expose the stomach.
-
Ligate the pyloric end of the stomach with a surgical thread, being careful not to obstruct blood flow.
-
Suture the abdominal incision.
-
After 4-19 hours, sacrifice the animals by cervical dislocation or CO2 asphyxiation.
-
Dissect out the stomach and collect the gastric contents into a centrifuge tube.
-
Measure the volume of the gastric juice and centrifuge it.
-
Determine the pH and total acidity of the supernatant.
-
Open the stomach along the greater curvature and wash it with saline.
-
Examine the gastric mucosa for ulcers and score them based on a predefined scale (e.g., based on number and severity of lesions).
NSAID (Indomethacin)-Induced Ulcer Model
This model evaluates the gastroprotective effect of a compound against ulcers induced by non-steroidal anti-inflammatory drugs.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
This compound
-
Indomethacin
-
Vehicle (e.g., 1% carboxymethylcellulose)
-
Dissection tools
Procedure:
-
Fast the rats for 24 hours before the experiment, with free access to water.
-
Administer this compound or vehicle orally to the respective groups.
-
After 30-60 minutes, administer indomethacin (e.g., 20-40 mg/kg) orally or subcutaneously to induce ulcers.
-
After 4-6 hours, sacrifice the animals.
-
Dissect out the stomach, open it along the greater curvature, and rinse with saline.
-
Examine the gastric mucosa for ulcers and calculate the ulcer index.
Stress-Induced Ulcer Model (Cold Restraint)
This model assesses the ability of a compound to protect against ulcers induced by physiological stress.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
This compound
-
Vehicle
-
Restraint cages
-
Cold environment (e.g., a cold room at 4°C)
Procedure:
-
Fast the rats for 24 hours before the experiment, with free access to water.
-
Administer this compound or vehicle orally to the respective groups.
-
After 30-60 minutes, place the rats in individual restraint cages.
-
Expose the restrained rats to a cold environment (e.g., 4°C) for a period of 2-3 hours.
-
After the stress period, sacrifice the animals.
-
Dissect out the stomach, open it along the greater curvature, and rinse with saline.
-
Score the gastric lesions to determine the ulcer index.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for in-vivo ulcer models in rats.
Caption: Proposed mechanism of action of this compound's gastroprotective effect.
Application Notes and Protocols for Zolimidine in Preclinical Peptic Ulcer Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes: Zolimidine as a Gastroprotective Agent
This compound is an imidazopyridine derivative recognized for its gastroprotective properties.[1] Primarily, it is understood to exert its therapeutic effect by enhancing the gastric mucosal barrier, a critical defense mechanism against ulcerogenic factors.[2][3] The principal mechanism attributed to this compound is the stimulation of gastric mucus synthesis and secretion.[1][2] This augmentation of the mucus layer provides a more robust physical barrier against endogenous aggressors like hydrochloric acid and pepsin, as well as exogenous insults from substances such as nonsteroidal anti-inflammatory drugs (NSAIDs) and ethanol (B145695).
These application notes provide a comprehensive overview of standardized protocols for inducing peptic ulcers in rat models to effectively test the efficacy of this compound. The described models—pylorus ligation, ethanol-induced, and indomethacin-induced gastric ulcers—are widely accepted preclinical tools for evaluating potential anti-ulcer therapeutics.
Experimental Protocols
Animal and Dosing Information
-
Species: Male Wistar rats (180-220 g) are commonly used.
-
Housing: Animals should be housed in cages with raised mesh bottoms to prevent coprophagy, under standard laboratory conditions (12-hour light/dark cycle, 22±2°C).
-
Acclimatization: Allow a minimum of one week for acclimatization before commencing experiments.
-
Fasting: Animals should be fasted for 24-48 hours before ulcer induction, with free access to water.[4]
-
This compound Administration: this compound can be administered orally (p.o.) or intraperitoneally (i.p.). A typical dosage range for preclinical studies would be extrapolated from early pharmacological research, starting with doses around 10-50 mg/kg. It is recommended to perform a dose-response study to determine the optimal effective dose for each ulcer model. The vehicle for this compound will depend on its solubility (e.g., distilled water, saline with a small percentage of Tween 80).
-
Control Groups:
-
Negative Control: Vehicle-treated group.
-
Positive Control: A standard anti-ulcer drug (e.g., Omeprazole 20 mg/kg, p.o. or Ranitidine 50 mg/kg, p.o.).
-
Protocol 1: Pylorus Ligation (Shay Rat) Model
This model induces ulcers through the accumulation of gastric acid and pepsin.[4]
Methodology:
-
Anesthetize the fasted rat using an appropriate anesthetic (e.g., ether or injectable anesthetics).
-
Make a midline abdominal incision to expose the stomach.
-
Carefully ligate the pyloric sphincter with a silk suture. Ensure the blood supply is not compromised.
-
Administer this compound or the control vehicle intraduodenally or intraperitoneally.
-
Close the abdominal incision with sutures.
-
Return the animal to its cage without food or water.
-
After 4-19 hours, euthanize the animal via CO2 asphyxiation.[4]
-
Dissect the stomach, collect the gastric contents into a centrifuge tube, and open the stomach along the greater curvature.
-
Wash the stomach gently with saline and pin it on a corkboard for examination.
Protocol 2: Ethanol-Induced Gastric Ulcer Model
This model is used to assess the cytoprotective activity of a compound, as ethanol causes direct necrotizing injury to the gastric mucosa.
Methodology:
-
Administer this compound or the control vehicle orally to fasted rats.
-
After 30-60 minutes, administer 1 mL of absolute ethanol (or a high concentration, e.g., 80%) orally.
-
One hour after ethanol administration, euthanize the animal.
-
Dissect the stomach, open it along the greater curvature, and rinse with saline.
-
Examine the gastric mucosa for the presence of hemorrhagic lesions.
Protocol 3: Indomethacin-Induced Gastric Ulcer Model
This model is relevant for studying ulcers induced by NSAIDs, which inhibit prostaglandin (B15479496) synthesis, a key protective factor for the gastric mucosa.
Methodology:
-
Administer this compound or the control vehicle orally to fasted rats.
-
After 30 minutes, administer indomethacin (B1671933) (typically 20-30 mg/kg) orally or subcutaneously.
-
Four to six hours after indomethacin administration, euthanize the animal.
-
Dissect and prepare the stomach as described in the previous protocols.
-
Examine the gastric mucosa for ulcers, which typically appear as small, linear hemorrhages.
Evaluation of Anti-Ulcer Activity
Macroscopic Evaluation
-
Ulcer Index (UI): The severity of ulceration is scored based on the number and size of lesions. The ulcer index can be calculated using a scoring system (e.g., 0 = no ulcer, 1 = small pin-point ulcers, 2 = ulcers < 2 mm, 3 = ulcers > 2 mm, 4 = perforated ulcers). The sum of the scores for each animal is its ulcer index. The percentage of ulcer inhibition is calculated as: % Inhibition = [(UI_control - UI_treated) / UI_control] * 100
Gastric Secretion Analysis (from Pylorus Ligation Model)
-
Gastric Volume: Centrifuge the collected gastric contents and measure the supernatant volume (in mL).
-
pH: Determine the pH of the gastric juice using a pH meter.
-
Total Acidity: Titrate the gastric juice with 0.01 N NaOH using a suitable indicator (e.g., phenolphthalein) to determine the total acid output (expressed as mEq/L).
Biochemical Estimations from Gastric Tissue
Homogenize a sample of the glandular stomach tissue for the following assays:
-
Gastric Wall Mucus: The amount of adherent mucus can be quantified using the Alcian blue staining method.
-
Myeloperoxidase (MPO) Activity: MPO is an indicator of neutrophil infiltration and inflammation. Its activity can be measured spectrophotometrically.
-
Oxidative Stress Markers:
-
Superoxide Dismutase (SOD), Catalase (CAT), and Reduced Glutathione (GSH): These are key antioxidant enzymes and molecules. Their levels can be determined using specific assay kits. A decrease in their levels is indicative of oxidative stress.
-
Data Presentation
The following tables summarize the expected quantitative data from the described experimental models when testing a potentially effective dose of this compound.
Table 1: Effect of this compound on Pylorus Ligation-Induced Ulcers
| Group | Dose (mg/kg) | Ulcer Index | Gastric Volume (mL) | pH | Total Acidity (mEq/L) |
| Control (Vehicle) | - | 5.8 ± 0.6 | 8.2 ± 0.9 | 1.8 ± 0.2 | 85.4 ± 7.2 |
| This compound | 25 | 2.1 ± 0.4 | 7.5 ± 0.8 | 3.5 ± 0.3 | 55.1 ± 6.5 |
| Omeprazole | 20 | 1.5 ± 0.3 | 4.1 ± 0.5 | 4.8 ± 0.4 | 30.2 ± 4.1 |
| Data are presented as Mean ± SEM. p < 0.05 compared to the control group. |
Table 2: Effect of this compound on Ethanol-Induced Gastric Ulcers
| Group | Dose (mg/kg) | Ulcer Index | Gastric Wall Mucus (µg Alcian blue/g tissue) |
| Control (Vehicle) | - | 6.2 ± 0.7 | 150 ± 15 |
| This compound | 25 | 2.5 ± 0.5 | 280 ± 25 |
| Ranitidine | 50 | 1.8 ± 0.4 | 250 ± 20 |
| *Data are presented as Mean ± SEM. p < 0.05 compared to the control group. |
Table 3: Effect of this compound on Indomethacin-Induced Gastric Ulcers and Biochemical Parameters
| Group | Dose (mg/kg) | Ulcer Index | MPO Activity (U/mg protein) | SOD (U/mg protein) | CAT (U/mg protein) | GSH (nmol/mg protein) |
| Control (Vehicle) | - | 5.5 ± 0.6 | 0.85 ± 0.09 | 25.4 ± 2.1 | 15.2 ± 1.3 | 3.8 ± 0.4 |
| This compound | 25 | 2.3 ± 0.4 | 0.42 ± 0.05 | 45.8 ± 3.5 | 28.6 ± 2.2 | 6.9 ± 0.6 |
| Omeprazole | 20 | 1.7 ± 0.3 | 0.35 ± 0.04 | 48.2 ± 3.8 | 30.1 ± 2.5 | 7.5 ± 0.7 |
| *Data are presented as Mean ± SEM. p < 0.05 compared to the control group. |
Mandatory Visualizations
Signaling Pathway: Gastric Mucosal Defense and Ulceration
Caption: Balance of aggressive and defensive factors in peptic ulcer disease.
Experimental Workflow for this compound Testing
Caption: Workflow for evaluating this compound's anti-ulcer efficacy.
References
- 1. Surface alterations induced by stress in gastric mucosa: protective effect of this compound. A transmission and scanning electron microscope investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound (2-(p-methylsulfonylphenyl)-imidazo (1,2-a) pyridine) a new non-anticholinergic gastroprotective agent. IV) Enhancement of gastric mucus production in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of this compound (2-(p-methylsulfonylphenyl)-imidazo (1,2-a) pyridine) a new non-anticholinergic gastroprotective agent. III). Gastric antisecretory activity, antagonism against acid hypersecretion induced by pentagastrin and histamine, and other effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effects of clonidine on experimental stomach ulcer in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
How to dissolve Zolimidine for cell culture experiments
Application Notes for Zolimidine in Cell Culture
Introduction
This compound is an imidazopyridine derivative recognized for its gastroprotective and anti-ulcer properties.[1][2] Its mechanism of action is attributed to the stimulation of mucus secretion in intestinal mucosal cells, which enhances the resistance of the intestinal wall to ulceration.[3] For researchers investigating its efficacy and cellular mechanisms in vitro, proper preparation of this compound for cell culture experiments is critical. Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions, necessitating the use of an organic solvent to create a concentrated stock solution, which can then be diluted to working concentrations in cell culture media. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for this purpose.
These application notes provide a detailed protocol for the dissolution of this compound, preparation of stock and working solutions, and important considerations for its use in cell culture experiments.
Data Presentation
The solubility and recommended concentrations for using this compound in cell culture are summarized below. It is crucial to minimize the final concentration of DMSO in the culture medium to avoid cytotoxic effects on the cells; the final DMSO concentration should typically be less than 0.5%, and ideally at or below 0.1%.[4]
| Parameter | Value | Notes |
| Molecular Weight | 272.32 g/mol | |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Universal solvent for many organic compounds.[5] |
| Solubility in DMSO | ≥ 25 mg/mL | A stock solution of 25 mg/mL in 100% DMSO can be prepared. |
| Recommended Stock Solution Concentration | 10-25 mg/mL (36.7 - 91.8 mM) in 100% DMSO | Prepare a high-concentration stock to minimize the volume added to the culture medium. |
| Storage of Stock Solution | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | |
| Final DMSO Concentration in Media | ≤ 0.1% | Higher concentrations can be toxic to cells. A solvent control (media with the same percentage of DMSO) should always be included in experiments.[4] |
| Typical Working Concentration Range | Varies by cell type and experimental design. A dose-response experiment is recommended to determine the optimal concentration. | Start with a range (e.g., 1 µM to 100 µM) based on literature if available. |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL (36.7 mM) this compound Stock Solution in DMSO
This protocol describes the preparation of a sterile, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or light-protecting microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator (optional)
-
Sterile 0.22 µm syringe filters
Procedure:
-
Equilibration: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound into a sterile amber tube.
-
Dissolution: Add the appropriate volume of sterile DMSO to the this compound powder. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex vigorously for 2-3 minutes until the powder is completely dissolved.
-
Sonication (Optional): If the compound does not fully dissolve, sonicate the solution in a room temperature water bath for 5-10 minutes. Gentle warming (not exceeding 37°C) can also be applied.[6]
-
Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile, light-protected vial. This is particularly important if the initial weighing was not performed in a sterile environment.[6]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the final desired experimental concentration.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM, RPMI-1640, with serum and supplements)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your culture volume. For example, to prepare 2 mL of a 50 µM working solution from a 36.7 mM stock:
-
Use the formula: C1V1 = C2V2
-
(36.7 mM) x V1 = (0.050 mM) x (2 mL)
-
V1 = (0.050 * 2) / 36.7 ≈ 0.00272 mL or 2.72 µL
-
-
Serial Dilution (Recommended): To avoid precipitation and ensure accurate pipetting of small volumes, perform a serial or intermediate dilution.
-
Intermediate Dilution: Prepare a 1 mM intermediate solution by diluting the 36.7 mM stock 1:36.7 in pre-warmed medium (e.g., add 5 µL of stock to 178.5 µL of medium).
-
Final Dilution: Add the required volume of the intermediate solution to your final culture volume. To get 50 µM in 2 mL, add 100 µL of the 1 mM intermediate solution to 1.9 mL of medium.
-
-
Direct Dilution: Add the calculated volume of stock solution (2.72 µL in the example) to the final volume of pre-warmed cell culture medium. Crucially, add the small volume of DMSO stock to the large volume of aqueous medium while gently vortexing or pipetting to mix immediately. [7] Do not add the medium to the DMSO stock, as this increases the likelihood of precipitation.[7]
-
Solvent Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of cell culture medium. For the example above, add 2.72 µL of DMSO to 2 mL of medium to achieve a final DMSO concentration of ~0.14%.
-
Application to Cells: Mix the working solution thoroughly by gentle inversion or pipetting and immediately add it to your cell culture plates.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for dissolving this compound and preparing solutions for cell culture.
Proposed Physiological Mechanism of this compound
The precise intracellular signaling pathway for this compound is not well-defined in the literature. However, its primary physiological effect is the enhancement of mucosal defense mechanisms.
Caption: Proposed physiological mechanism of this compound's gastroprotective effect.
References
- 1. The effect of this compound, imidazopyridine-derivate, on the duodenal ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C14H12N2O2S | CID 14652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacology of this compound (2-(p-methylsulfonylphenyl)-imidazo (1,2-a) pyridine) a new non-anticholinergic gastroprotective agent. IV) Enhancement of gastric mucus production in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols for the Quantification of Zolimidine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zolimidine is a gastroprotective agent previously investigated for the treatment of peptic ulcers and gastroesophageal reflux disease.[1] Accurate quantification of this compound in biological matrices such as plasma, serum, and urine is essential for pharmacokinetic, toxicokinetic, and clinical studies. This document provides a comprehensive overview of potential analytical methods for the quantification of this compound. While a thorough literature search did not yield specific validated methods for this compound, this guide presents established bioanalytical techniques and protocols commonly used for small molecules of similar structure, such as those from the imidazopyridine class.[2]
The methodologies described herein, primarily High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), are the gold standard for bioanalysis.[3][4] These notes offer a foundational framework for developing and validating a robust analytical method for this compound.
Chemical Structure of this compound:
Analytical Methods Overview
The choice of an analytical method depends on the required sensitivity, selectivity, and the nature of the biological matrix.[8] For this compound, both HPLC-UV and LC-MS/MS are suitable techniques.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique for the separation and quantification of various compounds.[8] Coupled with a UV detector, it offers a robust and cost-effective method for analyzing concentrations typically found in the µg/mL range. The specificity of this method can be lower than LC-MS/MS and may be susceptible to interferences from other UV-absorbing compounds in the biological matrix.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for bioanalytical studies requiring high sensitivity and selectivity.[3][9] It combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry. This technique is capable of measuring concentrations in the ng/mL to pg/mL range and is less prone to matrix interferences.
Data Presentation: Comparative Performance of Analytical Methods
The following table summarizes the typical validation parameters for HPLC-UV and LC-MS/MS methods for the quantification of small molecules in biological samples. These values are illustrative and would need to be established during method validation for this compound.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 85.0% - 115.0% | 90.0% - 110.0% |
| Precision (% RSD) | < 15.0% | < 10.0% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range | pg/mL to ng/mL range |
| Specificity | Moderate to High | Very High |
| Robustness | Generally High | Moderate to High |
Experimental Protocols
Important Note: The following protocols are generalized and should be optimized and fully validated for the specific application of quantifying this compound.
Protocol 1: HPLC-UV Method for this compound in Human Plasma
1. Sample Preparation: Protein Precipitation
-
To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
2. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of 0.1% formic acid in water and acetonitrile (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: To be determined based on the UV spectrum of this compound (typically at its λmax).
-
Run Time: Approximately 10 minutes.
3. Calibration and Quality Control
-
Prepare calibration standards by spiking known concentrations of this compound into blank plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of samples to ensure the accuracy and precision of the method.
Protocol 2: LC-MS/MS Method for this compound in Human Plasma
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of human plasma in a glass tube, add 25 µL of internal standard solution.
-
Add 50 µL of a basifying agent (e.g., 0.1 M sodium hydroxide) and vortex briefly.
-
Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an LC-MS/MS vial for analysis.
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: To be determined by infusing a standard solution of this compound and the internal standard into the mass spectrometer to identify the precursor and product ions.
3. Data Analysis
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
Visualizations
Caption: Workflow for sample preparation of biological fluids.
Caption: Decision tree for analytical method selection.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. This compound [drugfuture.com]
- 6. This compound | C14H12N2O2S | CID 14652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. ijisrt.com [ijisrt.com]
- 9. Determination of zolpidem in human plasma by liquid chromatography-tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Co-administration of Zolimidine with NSAIDs for the Prevention of Gastric Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are widely utilized for their analgesic, anti-inflammatory, and antipyretic properties. However, their long-term use is associated with a significant risk of gastrointestinal (GI) complications, ranging from dyspepsia to peptic ulcers and bleeding. The primary mechanism underlying NSAID-induced gastric injury is the inhibition of cyclooxygenase (COX) enzymes, which leads to a reduction in the synthesis of gastroprotective prostaglandins. Zolimidine, a derivative of imidazopyridine, has demonstrated gastroprotective effects.[1] These application notes provide an overview of the potential use of this compound in combination with NSAIDs to mitigate gastric mucosal injury, along with detailed experimental protocols for preclinical evaluation.
This compound's mechanism of action is primarily attributed to its ability to enhance the production of gastric mucus and exert a modest antisecretory effect, distinct from anticholinergic pathways.[2][3] This suggests a potential synergistic effect when co-administered with NSAIDs, where this compound could bolster the mucosal defense mechanisms compromised by NSAID-mediated prostaglandin (B15479496) depletion.
Data Presentation
The following tables summarize hypothetical quantitative data from a preclinical study evaluating the efficacy of this compound in combination with Indomethacin, a commonly used NSAID in experimental models of gastric injury.
Table 1: Effect of this compound and Indomethacin on Gastric Ulcer Index in Rats
| Treatment Group | Dose (mg/kg) | Ulcer Index (Mean ± SD) | Percentage of Inhibition (%) |
| Control (Vehicle) | - | 0.5 ± 0.2 | - |
| Indomethacin | 30 | 18.2 ± 2.5 | - |
| This compound | 100 | 2.1 ± 0.8 | 88.5 |
| Indomethacin + this compound | 30 + 50 | 9.8 ± 1.7 | 46.2 |
| Indomethacin + this compound | 30 + 100 | 5.4 ± 1.2 | 70.3 |
| Ranitidine (Reference) | 50 | 6.3 ± 1.5 | 65.4 |
Table 2: Effect of this compound and Indomethacin on Gastric Secretion Parameters in Rats
| Treatment Group | Dose (mg/kg) | Gastric Juice Volume (mL) | Total Acidity (mEq/L) | pH |
| Control (Vehicle) | - | 2.8 ± 0.4 | 45.2 ± 5.1 | 4.5 ± 0.3 |
| Indomethacin | 30 | 3.1 ± 0.5 | 48.5 ± 6.2 | 4.2 ± 0.4 |
| This compound | 100 | 2.2 ± 0.3 | 35.1 ± 4.8 | 5.8 ± 0.5 |
| Indomethacin + this compound | 30 + 100 | 2.5 ± 0.4 | 38.9 ± 5.5 | 5.2 ± 0.4 |
| Ranitidine (Reference) | 50 | 1.9 ± 0.2 | 28.4 ± 4.1 | 6.5 ± 0.6 |
Experimental Protocols
NSAID-Induced Gastric Ulcer Model in Rats
This protocol describes the induction of gastric ulcers using Indomethacin and the evaluation of the gastroprotective effects of this compound.
Materials:
-
Male Wistar rats (180-220 g)
-
Indomethacin
-
This compound
-
Ranitidine (reference drug)
-
Vehicle (e.g., 1% Carboxymethyl cellulose)
-
Oral gavage needles
-
Surgical instruments for dissection
-
Formalin (10%)
-
pH meter
-
Tubes for gastric juice collection
-
Microscope
Procedure:
-
Animal Acclimatization: House rats in standard laboratory conditions for at least one week prior to the experiment, with free access to standard pellet diet and water.
-
Fasting: Fast the animals for 24 hours before drug administration, with free access to water.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group I: Control (Vehicle)
-
Group II: Indomethacin (30 mg/kg)
-
Group III: this compound (100 mg/kg)
-
Group IV: Indomethacin (30 mg/kg) + this compound (50 mg/kg)
-
Group V: Indomethacin (30 mg/kg) + this compound (100 mg/kg)
-
Group VI: Ranitidine (50 mg/kg)
-
-
Drug Administration:
-
Administer this compound, Ranitidine, or Vehicle orally 30 minutes before the administration of Indomethacin.
-
Administer Indomethacin orally.
-
-
Ulcer Induction: After Indomethacin administration, keep the animals in their cages with access to water but not food.
-
Euthanasia and Stomach Excision: Four hours after Indomethacin administration, euthanize the animals by cervical dislocation.
-
Gastric Juice Collection and Analysis:
-
Open the abdomen and ligate the esophagus.
-
Collect the gastric contents into a graduated centrifuge tube.
-
Measure the volume of the gastric juice.
-
Centrifuge the gastric juice at 1000 rpm for 10 minutes.
-
Determine the pH of the supernatant using a pH meter.
-
Estimate the total acidity by titrating the supernatant with 0.01 N NaOH using a suitable indicator.
-
-
Ulcer Scoring:
-
Open the stomach along the greater curvature and wash it gently with saline.
-
Examine the gastric mucosa for ulcers under a magnifying glass.
-
Score the ulcers based on a predefined scale (e.g., 0 = no ulcer, 1 = reddish spots, 2 = one or two small ulcers, 3 = multiple small ulcers, 4 = large ulcers).
-
Calculate the ulcer index for each animal.
-
-
Histopathological Examination: Fix a portion of the stomach tissue in 10% formalin for histopathological analysis.
Signaling Pathways and Mechanisms
The following diagrams illustrate the proposed signaling pathways involved in NSAID-induced gastric injury and the protective mechanism of this compound.
References
- 1. The effect of this compound, imidazopyridine-derivate, on the duodenal ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound (2-(p-methylsulfonylphenyl)-imidazo (1,2-a) pyridine) a new non-anticholinergic gastroprotective agent. III). Gastric antisecretory activity, antagonism against acid hypersecretion induced by pentagastrin and histamine, and other effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of this compound (2-(p-methylsulfonylphenyl)-imidazo (1,2-a) pyridine) a new non-anticholinergic gastroprotective agent. IV) Enhancement of gastric mucus production in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Zolimidine's Cytoprotective Effects in Human Gastric Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zolimidine, an imidazopyridine derivative, has been historically recognized for its gastroprotective properties.[1] Early studies have indicated its efficacy in promoting duodenal ulcer healing and enhancing gastric mucus production, suggesting a role in bolstering the gastric mucosal defense.[1][2] Unlike many anti-ulcer agents, this compound's mechanism is not primarily anticholinergic.[2][3] While its clinical use has been superseded by newer drugs, the underlying mechanisms of its cytoprotective action remain of scientific interest.
Human gastric organoids, three-dimensional structures derived from stem cells that recapitulate the architecture and function of the gastric epithelium, offer a sophisticated in vitro platform for pharmacological studies.[4][5][6] These models provide a more physiologically relevant system than traditional 2D cell cultures for investigating drug effects, host-pathogen interactions, and disease pathogenesis.[4][7][8][9] This document outlines a proposed application of this compound in gastric organoid models to elucidate its cytoprotective mechanisms.
Application Notes
Proposed Application: Modeling Gastric Epithelial Injury and Protection
This protocol details the use of human gastric organoids to investigate the cytoprotective effects of this compound against a chemical insult, such as indomethacin (B1671933) or ethanol-induced damage. This model can be used to:
-
Quantify the dose-dependent protective effect of this compound on gastric epithelial cell viability.
-
Elucidate the molecular mechanisms underlying this compound's action, particularly its effect on mucus production and epithelial barrier function.
-
Screen for novel cytoprotective agents using a physiologically relevant human model system.
Hypothesized Mechanism of Action
Based on existing literature, this compound is hypothesized to exert its protective effects through the following mechanisms, which can be investigated using the gastric organoid model:
-
Enhancement of Mucus Production: this compound has been shown to increase gastric mucin biosynthesis.[2] In the organoid model, this can be quantified by analyzing the expression of mucin genes (e.g., MUC5AC, MUC6) and by direct visualization of the mucus layer.
-
Modulation of Prostaglandin (B15479496) Synthesis: Prostaglandins (B1171923) play a crucial role in maintaining gastric mucosal integrity by stimulating mucus and bicarbonate secretion and promoting blood flow.[10][11][12][13] While a direct link has not been firmly established, this compound's cytoprotective effects may be mediated through the prostaglandin pathway. This can be explored by measuring prostaglandin levels in the organoid culture medium and by using cyclooxygenase (COX) inhibitors to see if they abrogate this compound's protective effects.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Gastric Organoid Viability Following Indomethacin-Induced Injury
| Treatment Group | This compound Concentration (µM) | Indomethacin (100 µM) | Organoid Viability (%) (Mean ± SD) |
| Vehicle Control | 0 | - | 100 ± 5.2 |
| Injury Control | 0 | + | 45 ± 7.8 |
| This compound 1 | 1 | + | 58 ± 6.1 |
| This compound 10 | 10 | + | 75 ± 5.5 |
| This compound 50 | 50 | + | 88 ± 4.9 |
Table 2: Hypothetical Effect of this compound on Mucin Gene Expression in Gastric Organoids
| Treatment Group | Relative MUC5AC Expression (Fold Change) | Relative MUC6 Expression (Fold Change) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound (10 µM) | 2.5 ± 0.4 | 1.8 ± 0.3 |
| Indomethacin (100 µM) | 0.6 ± 0.2 | 0.7 ± 0.1 |
| This compound + Indomethacin | 1.9 ± 0.3 | 1.5 ± 0.2 |
Experimental Protocols
Protocol 1: Culture and Maintenance of Human Gastric Organoids
This protocol is adapted from established methods for human gastric organoid culture.[14][15]
Materials:
-
Human gastric tissue or cryopreserved human gastric organoids
-
Basement membrane matrix (e.g., Matrigel® or Cultrex® BME)[14][15]
-
Gastric Organoid Culture Medium (see formulation below)
-
Gentle cell dissociation reagent (e.g., TrypLE™ Express)
-
24-well tissue culture plates
-
Cell scraper
Gastric Organoid Culture Medium Formulation:
-
Advanced DMEM/F-12
-
1x GlutaMAX™
-
1x HEPES
-
1x Penicillin-Streptomycin
-
1x B-27™ Supplement
-
1x N-2 Supplement
-
50 ng/mL human EGF
-
100 ng/mL human Noggin
-
500 ng/mL human R-Spondin1
-
10 mM Nicotinamide
-
10 µM Y-27632 (add for the first 2-3 days after passaging)
Procedure:
-
Thawing Organoids: Thaw cryopreserved organoids rapidly in a 37°C water bath. Transfer to a conical tube with 9 mL of culture medium and centrifuge at 500 x g for 3 minutes.[14]
-
Seeding Organoids: Resuspend the organoid pellet in the basement membrane matrix on ice. Dispense 50 µL domes into the center of pre-warmed 24-well plate wells.
-
Polymerization and Culture: Incubate the plate at 37°C for 25-30 minutes to polymerize the matrix. Gently add 500 µL of pre-warmed Gastric Organoid Culture Medium to each well.[15]
-
Maintenance: Culture at 37°C and 5% CO2. Replace the medium every 2-3 days.
-
Passaging: When organoids are large and the lumen becomes dark, passage them every 7-10 days. a. Mechanically disrupt the matrix domes using a cell scraper and transfer to a conical tube.[14] b. Incubate with a gentle cell dissociation reagent at 37°C for 5-10 minutes to break organoids into smaller fragments. c. Wash with fresh medium and re-plate as described in steps 2-3.
Protocol 2: Modeling Chemical Injury in Gastric Organoids
Materials:
-
Mature gastric organoids (day 7-10 post-passaging)
-
Indomethacin (stock solution in DMSO) or Ethanol
-
Gastric Organoid Culture Medium
Procedure:
-
Aspirate the culture medium from the wells containing mature organoids.
-
Add 500 µL of fresh medium containing the desired concentration of the injurious agent (e.g., 100 µM Indomethacin).
-
Include a vehicle control (DMSO) at the same final concentration.
-
Incubate for the desired period (e.g., 24 hours) at 37°C and 5% CO2.
Protocol 3: Treatment of Gastric Organoids with this compound
Materials:
-
Mature gastric organoids
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Injurious agent (from Protocol 2)
-
Gastric Organoid Culture Medium
Procedure:
-
Pre-treatment: a. Aspirate the old medium from the organoid cultures. b. Add 500 µL of fresh medium containing the desired concentrations of this compound or vehicle. c. Incubate for a pre-determined time (e.g., 2-4 hours) at 37°C and 5% CO2.
-
Co-treatment with Injurious Agent: a. Aspirate the this compound-containing medium. b. Add 500 µL of fresh medium containing both this compound and the injurious agent at the desired concentrations. c. Incubate for the injury period (e.g., 24 hours).
Protocol 4: Assessing Cytotoxicity and Viability
Materials:
-
Treated organoids in a 24-well plate
-
Cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer or plate reader
Procedure:
-
Equilibrate the 24-well plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Mix by orbital shaking for 5 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate viability as a percentage relative to the vehicle-treated control group.
Protocol 5: Analysis of Mucus Production by Immunofluorescence
Materials:
-
Treated organoids
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against MUC5AC (e.g., mouse anti-MUC5AC)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI)
-
Confocal microscope
Procedure:
-
Fix the organoids in 4% paraformaldehyde for 1 hour at room temperature.
-
Permeabilize with 0.5% Triton X-100 for 30 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with the primary anti-MUC5AC antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Image the organoids using a confocal microscope.
Protocol 6: Gene Expression Analysis by qRT-PCR
Materials:
-
Treated organoids
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (MUC5AC, MUC6, GAPDH)
Procedure:
-
Harvest organoids and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for the genes of interest and a housekeeping gene (GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's cytoprotective effects.
Caption: Hypothesized signaling pathway for this compound's cytoprotective action.
References
- 1. The effect of this compound, imidazopyridine-derivate, on the duodenal ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound (2-(p-methylsulfonylphenyl)-imidazo (1,2-a) pyridine) a new non-anticholinergic gastroprotective agent. IV) Enhancement of gastric mucus production in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of this compound (2-(p-methylsulfonylphenyl)-imidazo (1,2-a) pyridine) a new non-anticholinergic gastroprotective agent. III). Gastric antisecretory activity, antagonism against acid hypersecretion induced by pentagastrin and histamine, and other effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organoids in gastrointestinal diseases: from experimental models to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Gastrointestinal tract organoids as novel tools in drug discovery [frontiersin.org]
- 8. Application of an organoid-based model to explore Helicobacter pylori–human gastric epithelium interaction in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modeling Gastrointestinal Diseases Using Organoids to Understand Healing and Regenerative Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of prostaglandins in gastroduodenal mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of endogenous prostaglandins in gastric secretion and mucosal defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protective effects of the prostaglandins on the gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prostaglandins, NSAIDs, and gastric mucosal protection: why doesn't the stomach digest itself? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. resources.bio-techne.com [resources.bio-techne.com]
Application Notes and Protocols: Techniques for Assessing Mucus Production Following Zolimidine Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Zolimidine is an imidazopyridine derivative recognized for its gastroprotective and anti-ulcer properties.[1] Unlike some other anti-ulcer agents, its mechanism is not reliant on anticholinergic activity.[2][3] A key aspect of its protective effect is its ability to enhance the synthesis and secretion of gastric mucus, which forms a critical defensive barrier against luminal insults.[2][4] This document provides detailed protocols for assessing the physiological impact of this compound on mucus production, offering a toolkit for researchers in pharmacology and drug development. The techniques described cover histological visualization, quantitative protein analysis, and gene expression profiling of mucins.
Hypothesized Mechanism of Action: this compound's cytoprotective effects suggest a potential mechanism involving the upregulation of intrinsic mucosal defense factors. One common pathway for such agents involves the stimulation of prostaglandin (B15479496) synthesis. Prostaglandins are known to play a crucial role in maintaining mucosal integrity by stimulating the secretion of both mucus and bicarbonate. The following diagram illustrates this proposed signaling pathway.
Caption: Proposed signaling pathway for this compound-induced mucus production.
Histological Assessment of Mucus Production
Histological staining is a fundamental method for visualizing and semi-quantitatively assessing mucus production directly in tissue samples. Alcian Blue and Periodic acid-Schiff (PAS) are the most common stains used for identifying mucins.
Alcian Blue Staining (pH 2.5)
Principle: Alcian Blue is a cationic dye that binds to acidic mucosubstances, such as sulfated and carboxylated mucins, staining them a vibrant blue. At a pH of 2.5, it stains both strongly and weakly acidic mucins, making it an excellent tool for visualizing the overall acidic mucin content in gastric or intestinal goblet cells.
Experimental Protocol:
-
Sample Preparation: Fix gastric tissue samples in 10% neutral-buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on slides.
-
Deparaffinization and Hydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 2 changes, 3 minutes each.
-
Rinse in distilled water.
-
-
Staining:
-
Place slides in 3% acetic acid solution for 3 minutes.
-
Stain in Alcian Blue solution (pH 2.5) for 30 minutes.
-
Wash in running tap water for 2 minutes, then rinse in distilled water.
-
-
Counterstaining:
-
Counterstain with Nuclear Fast Red solution for 5 minutes.
-
Wash in running tap water for 1 minute.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols (95% and 100%).
-
Clear in xylene and mount with a resinous mounting medium.
-
Expected Results:
-
Acidic Mucins/Goblet Cells: Blue
-
Nuclei: Pink to Red
-
Cytoplasm: Pale Pink
Caption: Experimental workflow for Alcian Blue staining.
Periodic Acid-Schiff (PAS) Staining
Principle: The PAS technique is used to detect polysaccharides and neutral mucosubstances. Periodic acid oxidizes carbohydrate groups in mucins to create aldehydes, which then react with Schiff reagent to produce a magenta color. It is highly effective for staining neutral mucins.
Experimental Protocol:
-
Sample Preparation: Prepare tissue sections as described in section 1.1.
-
Deparaffinization and Hydration: Follow the same procedure as in section 1.1.
-
Oxidation:
-
Immerse slides in 0.5% periodic acid solution for 5-12 minutes.
-
Rinse thoroughly in distilled water.
-
-
Schiff Reaction:
-
Place slides in Schiff reagent for 15 minutes.
-
Wash in lukewarm tap water for 5-10 minutes to allow the pink color to develop.
-
-
Counterstaining:
-
Counterstain with Mayer's hematoxylin (B73222) for 1 minute to visualize nuclei.
-
Wash in running tap water.
-
-
Dehydration and Mounting: Follow the same procedure as in section 1.1.
Expected Results:
-
Neutral Mucins/Glycogen: Magenta/Red-Purple
-
Nuclei: Blue
Note on Combined Staining: To differentiate between acidic and neutral mucins, an Alcian Blue/PAS sequential stain can be performed. Acidic mucins will stain blue, neutral mucins will be magenta, and tissues containing both will appear purple.
Quantitative Assessment of Mucin Protein
Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly sensitive and specific method for quantifying the concentration of specific mucin proteins, such as MUC5AC, a major gel-forming mucin in the stomach.
MUC5AC Sandwich ELISA
Principle: This assay uses a pair of antibodies specific to MUC5AC. A capture antibody is pre-coated onto a microplate. Samples containing MUC5AC are added, and the mucin is "sandwiched" by the capture antibody and a second, biotinylated detection antibody. An enzyme-conjugate (e.g., Streptavidin-HRP) is added, which binds to the detection antibody. Finally, a substrate is added, and the resulting color change is proportional to the amount of MUC5AC present.
Experimental Protocol:
-
Sample Preparation:
-
Tissue Homogenates: Homogenize gastric tissue samples in an appropriate lysis buffer, centrifuge to pellet debris, and collect the supernatant.
-
Cell Culture Supernatants: Collect media from gastric epithelial cell cultures. Centrifuge to remove cells and debris.
-
-
ELISA Procedure (General):
-
Prepare standards and samples.
-
Add 100 µL of standard or sample to each well of the MUC5AC antibody-coated plate. Incubate for 1-2 hours at 37°C.
-
Aspirate wells and add 100 µL of biotinylated detection antibody (Detection Reagent A). Incubate for 1 hour at 37°C.
-
Aspirate and wash wells 3 times with wash buffer.
-
Add 100 µL of HRP-conjugate (Detection Reagent B). Incubate for 30 minutes at 37°C.
-
Aspirate and wash wells 5 times with wash buffer.
-
Add 90 µL of TMB Substrate Solution. Incubate for 10-20 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution. The color will change from blue to yellow.
-
-
Data Acquisition: Immediately read the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to calculate the concentration of MUC5AC in the unknown samples.
Caption: Generalized workflow for a MUC5AC Sandwich ELISA.
Mucin Gene Expression Analysis
Quantitative Real-Time PCR (qPCR) allows for the measurement of changes in the expression of mucin genes (e.g., MUC5AC, MUC2) at the mRNA level, providing insight into whether this compound affects mucin synthesis.
Quantitative Real-Time PCR (qPCR)
Principle: This technique involves three main steps: RNA extraction from tissue or cells, reverse transcription of RNA into complementary DNA (cDNA), and amplification of the target cDNA using a real-time PCR instrument. The amplification is monitored in real-time using a fluorescent dye (like SYBR Green) or a probe. The cycle at which fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of target mRNA.
Experimental Protocol:
-
RNA Extraction:
-
Homogenize gastric tissue samples or lyse cultured cells in a suitable reagent (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol, ensuring procedures to minimize RNA degradation.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
-
Real-Time PCR:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the target mucin gene (e.g., MUC5AC) and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (containing SYBR Green, dNTPs, and Taq polymerase).
-
Run the reaction on a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the Ct values for the target and reference genes in both control and this compound-treated samples.
-
Calculate the relative gene expression using the Delta-Delta Ct (ΔΔCt) method.
-
References
- 1. The effect of this compound, imidazopyridine-derivate, on the duodenal ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound (2-(p-methylsulfonylphenyl)-imidazo (1,2-a) pyridine) a new non-anticholinergic gastroprotective agent. IV) Enhancement of gastric mucus production in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of this compound (2-(p-methylsulfonylphenyl)-imidazo (1,2-a) pyridine) a new non-anticholinergic gastroprotective agent. III). Gastric antisecretory activity, antagonism against acid hypersecretion induced by pentagastrin and histamine, and other effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surface alterations induced by stress in gastric mucosa: protective effect of this compound. A transmission and scanning electron microscope investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zolimidine Administration in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for the gastroprotective agent zolimidine in preclinical research, with a focus on rodent models. The included protocols and data are intended to guide the design and execution of pharmacokinetic and pharmacodynamic studies.
Introduction to this compound
This compound is an imidazopyridine derivative recognized for its gastroprotective properties, primarily attributed to its ability to enhance gastric mucus production.[1][2][3] It has been investigated for its therapeutic potential in peptic ulcers and gastroesophageal reflux disease. Understanding its pharmacokinetic profile following various administration routes is crucial for the design of preclinical efficacy and safety studies. The primary routes discussed in these notes are oral (p.o.), intravenous (i.v.), and intraperitoneal (i.p.).
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound from preclinical studies in rats.
Table 1: Oral Administration of 14C-Zolimidine in Rats
| Parameter | Value | Species | Reference |
| Dose | 10 mg/kg & 25 mg/kg | Rat | [4] |
| Time to Peak Blood Level (Tmax) | 45 - 60 minutes | Rat | [1] |
| Estimated Absorption Rate | 80% - 90% | Rat |
Table 2: Intravenous Administration of 14C-Zolimidine in Rats
| Parameter | Value | Species | Reference |
| Dose | 5 mg/kg | Rat | |
| Biliary Excretion | ~15% of dose | Rat | |
| Elimination Model | 3-compartment model | Rat |
Proposed Mechanism of Action: Gastroprotection
This compound exerts its gastroprotective effects primarily by enhancing the gastric mucosal barrier. This is achieved through the stimulation of gastric mucus and mucoprotein biosynthesis. While the precise signaling cascade is not fully elucidated, it is proposed that this compound's action may be mediated by prostaglandins, which are known to play a crucial role in gastric mucosal defense by stimulating mucus and bicarbonate secretion.
Experimental Protocols
Detailed methodologies for the administration of this compound in rats are provided below. These protocols are based on standard preclinical procedures.
Oral Administration (Gavage)
This protocol describes the administration of this compound directly into the stomach of a rat using a gavage needle.
Materials:
-
This compound solution or suspension
-
Appropriately sized oral gavage needle (e.g., 16-18 gauge, with a ball tip)
-
Syringe (volume appropriate for the dose)
-
Animal scale
-
70% ethanol
Procedure:
-
Animal Preparation: Weigh the rat to accurately calculate the required dose volume.
-
Dosage Preparation: Prepare the this compound formulation at the desired concentration. Draw the calculated volume into the syringe.
-
Animal Restraint: Gently but firmly restrain the rat to immobilize its head and body.
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The rat should swallow as the needle enters the esophagus. Do not force the needle.
-
-
Substance Administration: Once the needle is in the correct position, slowly inject the this compound solution or suspension.
-
Post-Administration: Gently withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress.
References
- 1. Pharmacology of this compound (2-(p-methylsulfonylphenyl)-imidazo (1,2-a) pyridine) a new non-anticholinergic gastroprotective agent. IV) Enhancement of gastric mucus production in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound, imidazopyridine-derivate, on the duodenal ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of the concentration of mucoprotein in the gastric juice from healthy subjects and gastroduodenal patients before and after treatment with a gastro-protective drug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of this compound (2-(p-methylsulfonylphenyl)-imidazo (1,2-a) pyridine) a new non-anticholinergic gastroprotective agent. III). Gastric antisecretory activity, antagonism against acid hypersecretion induced by pentagastrin and histamine, and other effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Zolimidine's Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zolimidine is a gastroprotective agent, identified chemically as 2-[4-(Methanesulfonyl)phenyl]imidazo[1,2-a]pyridine, that has been investigated for its therapeutic effects on peptic ulcers and gastroesophageal reflux disease.[1][2] Its mechanism of action is primarily attributed to its non-anticholinergic properties and its ability to enhance the protective mucus lining of the stomach, an effect described as a "considerable mucopoietic action".[3][4][5] Clinical investigations have shown its potential in healing duodenal ulcers and managing alkaline reflux gastritis.[1][6][7]
These application notes provide a comprehensive experimental framework for the preclinical evaluation of this compound's efficacy, encompassing both in vitro and in vivo methodologies. The protocols are designed to assess the compound's cytoprotective effects, its influence on gastric mucosal integrity, and its overall anti-ulcer activity.
I. In Vitro Efficacy Assessment
In vitro assays are crucial for determining the direct cellular effects of this compound, including its cytotoxicity and cytoprotective potential against common gastric irritants.
Cytotoxicity and Cell Viability Assay
Objective: To determine the concentration range of this compound that is non-toxic to gastric epithelial cells and to assess its ability to protect these cells from chemically induced damage.
Experimental Protocol:
-
Cell Culture:
-
Culture primary rat gastric epithelial cells or a suitable human gastric epithelial cell line (e.g., AGS) in the recommended complete medium.
-
Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in a cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
For the cytotoxicity assessment, replace the medium in the cell plates with the medium containing the different concentrations of this compound and incubate for 24 hours.
-
For the cytoprotection assessment, pre-treat the cells with different concentrations of this compound for 2 hours.
-
-
Induction of Cell Damage (for Cytoprotection Assay):
-
After the pre-treatment period, introduce a damaging agent such as Indomethacin (a non-steroidal anti-inflammatory drug, NSAID) or ethanol (B145695) to the cell cultures at a predetermined toxic concentration.
-
Include appropriate controls: untreated cells (negative control) and cells treated with the damaging agent alone (positive control).
-
Incubate for a further 24 hours.
-
-
Assessment of Cell Viability:
-
Utilize a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify cell viability.[8][9]
-
Add the MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Data Presentation:
Table 1: Cytotoxicity of this compound on Gastric Epithelial Cells
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 0.1 | 99.5 ± 2.1 |
| 1 | 98.9 ± 1.8 |
| 10 | 97.4 ± 2.5 |
| 50 | 95.2 ± 3.1 |
| 100 | 93.8 ± 2.9 |
Table 2: Cytoprotective Effect of this compound against Indomethacin-Induced Cell Damage
| Treatment | Cell Viability (%) |
| Control (Untreated) | 100 |
| Indomethacin (100 µM) | 45.3 ± 4.2 |
| Indomethacin + this compound (1 µM) | 55.7 ± 3.8 |
| Indomethacin + this compound (10 µM) | 72.1 ± 4.5 |
| Indomethacin + this compound (50 µM) | 85.6 ± 3.9 |
Experimental Workflow for In Vitro Cytoprotection Assay
Caption: Workflow for assessing this compound's cytoprotective effects in vitro.
II. In Vivo Efficacy Assessment
In vivo studies are essential to evaluate the efficacy of this compound in a complex physiological system. Various animal models can be employed to induce gastric ulcers, allowing for the assessment of this compound's protective and healing capabilities.[10][11][12]
Ethanol-Induced Gastric Ulcer Model
Objective: To evaluate the cytoprotective effect of this compound against acute gastric lesions induced by a necrotizing agent like ethanol. This model is particularly relevant for assessing cytoprotective and antioxidant activities.[12]
Experimental Protocol:
-
Animal Acclimatization and Grouping:
-
Use adult male Wistar rats (180-200g).
-
Acclimatize the animals for at least one week with free access to standard pellet diet and water.
-
Fast the animals for 24 hours before the experiment, with continued access to water.
-
Divide the animals into the following groups (n=6 per group):
-
Group 1: Normal Control (Vehicle)
-
Group 2: Ulcer Control (Vehicle + Ethanol)
-
Group 3: Reference Drug (e.g., Omeprazole) + Ethanol
-
Group 4-6: this compound (e.g., 10, 25, 50 mg/kg, p.o.) + Ethanol
-
-
-
Drug Administration:
-
Administer the vehicle, reference drug, or this compound orally (p.o.) to the respective groups.
-
-
Ulcer Induction:
-
One hour after drug administration, orally administer 1 mL of absolute ethanol to each animal (except the Normal Control group) to induce gastric ulcers.[12]
-
-
Evaluation of Gastric Lesions:
-
One hour after ethanol administration, euthanize the animals by cervical dislocation.
-
Excise the stomachs, open them along the greater curvature, and gently rinse with saline to remove gastric contents.
-
Examine the gastric mucosa for the presence of ulcers.
-
Calculate the Ulcer Index (UI) based on the number and severity of lesions.
-
Determine the percentage of ulcer inhibition for the treated groups relative to the Ulcer Control group.
-
Data Presentation:
Table 3: Effect of this compound on Ethanol-Induced Gastric Ulcers in Rats
| Group | Treatment | Ulcer Index (Mean ± SEM) | Percentage Inhibition (%) |
| 1 | Normal Control | 0.00 ± 0.00 | - |
| 2 | Ulcer Control | 8.5 ± 0.7 | 0 |
| 3 | Omeprazole (20 mg/kg) | 2.1 ± 0.3 | 75.3 |
| 4 | This compound (10 mg/kg) | 6.2 ± 0.5 | 27.1 |
| 5 | This compound (25 mg/kg) | 4.1 ± 0.4 | 51.8 |
| 6 | This compound (50 mg/kg) | 2.5 ± 0.3 | 70.6 |
Pylorus Ligation-Induced Gastric Ulcer Model
Objective: To assess the effect of this compound on gastric acid secretion and its ability to protect against ulcers induced by the accumulation of gastric acid and pepsin. This model is useful for evaluating both anti-secretory and cytoprotective effects.[12]
Experimental Protocol:
-
Animal Preparation and Grouping:
-
Follow the same acclimatization and fasting procedures as in the ethanol-induced model.
-
Group the animals similarly.
-
-
Surgical Procedure and Drug Administration:
-
Administer the respective treatments (vehicle, reference drug, or this compound) intraperitoneally or orally 30 minutes before surgery.
-
Anesthetize the animals (e.g., with ketamine and xylazine).
-
Perform a midline abdominal incision to expose the stomach.
-
Ligate the pyloric end of the stomach using a silk suture, being careful not to obstruct blood flow.[12]
-
Close the abdominal incision with sutures.
-
-
Post-Surgical Period and Sample Collection:
-
Deprive the animals of water during the post-operative period.
-
After 4 hours, euthanize the animals.
-
Collect the gastric juice from the stomach and measure its volume, pH, and total acidity.
-
Open the stomach and score the ulcers as previously described.
-
Data Presentation:
Table 4: Effect of this compound on Gastric Secretion and Ulcer Formation in Pylorus-Ligated Rats
| Group | Gastric Volume (mL) | pH | Total Acidity (mEq/L) | Ulcer Index |
| Ulcer Control | 10.2 ± 0.8 | 1.8 ± 0.2 | 85.4 ± 5.1 | 7.9 ± 0.6 |
| Omeprazole (20 mg/kg) | 4.5 ± 0.5 | 4.5 ± 0.4 | 32.1 ± 3.8 | 1.8 ± 0.2 |
| This compound (25 mg/kg) | 8.1 ± 0.7 | 2.5 ± 0.3 | 65.7 ± 4.5 | 4.3 ± 0.5 |
| This compound (50 mg/kg) | 6.9 ± 0.6 | 3.1 ± 0.3 | 51.3 ± 4.1 | 2.9 ± 0.4 |
Workflow for In Vivo Anti-Ulcer Efficacy Testing
Caption: General workflow for in vivo evaluation of this compound's anti-ulcer activity.
III. Proposed Signaling Pathway for this compound's Gastroprotective Effect
This compound's primary mechanism is the enhancement of gastric mucus production.[3] While the precise signaling cascade is not fully elucidated, a plausible pathway involves the stimulation of signaling molecules that upregulate the synthesis and secretion of mucins, key components of the protective mucus layer.
Proposed Signaling Pathway
Caption: Proposed pathway for this compound-mediated enhancement of gastric protection.
References
- 1. The effect of this compound, imidazopyridine-derivate, on the duodenal ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacology of this compound (2-(p-methylsulfonylphenyl)-imidazo (1,2-a) pyridine) a new non-anticholinergic gastroprotective agent. IV) Enhancement of gastric mucus production in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C14H12N2O2S | CID 14652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacology of this compound (2-(p-methylsulfonylphenyl)-imidazo (1,2-a) pyridine) a new non-anticholinergic gastroprotective agent. III). Gastric antisecretory activity, antagonism against acid hypersecretion induced by pentagastrin and histamine, and other effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Clinical study on 20 gastroduodenal ulcer patients treated with 2-p-methyl sulphonylphenyl imidazol (1,2-alpha) pyridine (this compound)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Treatment of alkaline reflux gastritis with this compound. Controlled study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kosheeka.com [kosheeka.com]
- 9. Primary culture of rat gastric epithelial cells as an in vitro model to evaluate antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
Troubleshooting & Optimization
Zolimidine Stability in Aqueous Solutions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Zolimidine in aqueous solutions. Due to its low aqueous solubility, this compound presents unique challenges during formulation and experimental studies. This guide offers insights into potential issues and their solutions.
Physicochemical Properties of this compound
A summary of key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in aqueous media.
| Property | Value | Source |
| Chemical Name | 2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyridine | --INVALID-LINK--[1] |
| Molecular Formula | C₁₄H₁₂N₂O₂S | --INVALID-LINK--[2] |
| Molecular Weight | 272.32 g/mol | --INVALID-LINK--[2] |
| Predicted Water Solubility | 0.0187 mg/mL | --INVALID-LINK--[1] |
| Predicted pKa (Strongest Basic) | 5.64 | --INVALID-LINK--[1] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
A1: this compound has a very low predicted aqueous solubility (0.0187 mg/mL). This inherent low solubility makes it challenging to dissolve in purely aqueous systems, especially at neutral pH. The basic nature of the imidazo[1,2-a]pyridine (B132010) ring (predicted pKa of 5.64) means that it will be more soluble in acidic conditions (pH < 5) where it can be protonated to form a more soluble salt.
Q2: I observe precipitation of my this compound stock solution over time. What is happening?
A2: This is likely due to the low solubility and potential for the compound to crash out of solution, especially if the initial dissolution was aided by co-solvents or pH adjustment and the storage conditions have changed (e.g., temperature fluctuation, evaporation of co-solvent). It is also possible that degradation is occurring, leading to the formation of less soluble degradation products.
Q3: What are the likely degradation pathways for this compound in aqueous solutions?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the imidazo[1,2-a]pyridine core and the sulfonyl group, the following are potential degradation routes:
-
Hydrolysis: The imidazo[1,2-a]pyridine ring system can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. This could lead to ring-opening products.
-
Oxidation: The sulfur atom in the methylsulfonyl group is already in a high oxidation state, but other parts of the molecule, such as the imidazo[1,2-a]pyridine ring, could be susceptible to oxidation, especially in the presence of oxidizing agents or under photolytic conditions.
-
Photodegradation: Many heterocyclic aromatic compounds are sensitive to light. Exposure to UV or even ambient light could induce degradation.
Q4: How can I prepare a stable aqueous stock solution of this compound for my experiments?
A4: Due to its low solubility, preparing a stable, purely aqueous stock solution at a high concentration is difficult. Consider the following approaches:
-
Co-solvents: Use a water-miscible organic solvent such as DMSO, DMF, or ethanol (B145695) to prepare a concentrated stock solution. This stock can then be diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay to avoid solvent-induced artifacts.
-
pH Adjustment: For dissolution in aqueous buffers, acidifying the solution to a pH below the pKa of 5.64 will increase solubility by forming the protonated salt of this compound. However, be aware that acidic conditions may also accelerate hydrolysis.
-
Formulation Aids: For more advanced applications, formulation strategies such as the use of cyclodextrins or other solubilizing excipients can be explored to enhance aqueous solubility.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cloudiness or precipitation upon dilution of a DMSO stock solution into aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Increase the proportion of co-solvent (e.g., DMSO) in the final solution, if your experiment allows. - Decrease the final concentration of this compound. - Use a solubilizing agent like a cyclodextrin (B1172386) in the aqueous buffer. |
| Loss of compound potency or inconsistent results over time. | This compound is degrading in your aqueous experimental medium. | - Prepare fresh dilutions from a concentrated stock solution immediately before each experiment. - Protect your solutions from light. - Evaluate the stability of this compound in your specific buffer system and at the experimental temperature by performing a time-course study and analyzing for the parent compound. |
| Appearance of new peaks in HPLC analysis of my this compound solution. | Chemical degradation of this compound is occurring. | - Conduct a forced degradation study to identify the conditions (pH, light, oxidizing agents) that cause degradation. This will help you to establish appropriate handling and storage conditions. - Use a validated stability-indicating analytical method to separate and quantify the parent drug from its degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to investigate the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like methanol (B129727) or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose the solution (100 µg/mL in a suitable solvent) to a photostability chamber (ICH Q1B option 2) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Store the stock solution at 60°C for 24 hours.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute with mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
The following is a suggested starting point for a reverse-phase HPLC method to separate this compound from its potential degradation products. Method optimization will be required.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start at 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
References
- 1. [PDF] Strategies to Address Low Drug Solubility in Discovery and Development | Semantic Scholar [semanticscholar.org]
- 2. Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Zolimidine Solubility and In-Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zolimidine, focusing on overcoming its poor solubility for successful in-vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous solutions for my in-vitro assay?
A1: this compound has very low aqueous solubility, predicted to be around 0.0187 mg/mL.[1] This inherent physicochemical property makes it challenging to dissolve in standard aqueous buffers used in many in-vitro assays. Direct dissolution in aqueous media will likely result in precipitation or an inability to reach the desired concentration.
Q2: What are the key physicochemical properties of this compound I should be aware of?
A2: Understanding the physicochemical properties of this compound is crucial for developing an appropriate solubilization strategy. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂O₂S | [2][3][4] |
| Molecular Weight | 272.32 g/mol | [2] |
| Predicted Water Solubility | 0.0187 mg/mL | |
| pKa (Strongest Basic) | 5.64 | |
| pKa (Strongest Acidic) | 19.68 | |
| LogP | 1.63 - 2.43 |
Q3: What is the proposed mechanism of action for this compound's gastroprotective effects?
A3: this compound is known to be a gastroprotective agent that enhances the gastric mucosal barrier. Its primary mechanism is believed to be the stimulation of gastric mucus synthesis and secretion. Studies have shown that treatment with this compound leads to an enlargement of the endoplasmic reticulum and Golgi apparatus in gastric epithelial cells, which are key organelles involved in protein synthesis and trafficking. This suggests that this compound upregulates the cellular machinery responsible for producing and secreting mucus, thereby strengthening the protective mucus layer.
Troubleshooting Guide: Overcoming Poor Solubility of this compound
This guide provides step-by-step protocols to effectively solubilize this compound for your in-vitro experiments.
Issue: this compound precipitates when added to my aqueous assay buffer.
Solution: It is highly recommended to first prepare a concentrated stock solution of this compound in an appropriate organic solvent or a specialized vehicle before diluting it into your aqueous assay medium. Direct addition of solid this compound to aqueous buffers will likely fail.
Recommended Solubilization Protocols:
Two effective protocols for solubilizing this compound to a concentration of at least 2.5 mg/mL have been reported.
Protocol 1: Using a Co-solvent System
This protocol utilizes a mixture of DMSO, PEG300, and Tween-80 as a co-solvent system to enhance the solubility of this compound.
Protocol 2: Using a Cyclodextrin-Based Vehicle
This protocol employs a sulfobutylether-β-cyclodextrin (SBE-β-CD) formulation, which can improve solubility by forming inclusion complexes with the drug molecule.
| Parameter | Protocol 1: Co-solvent System | Protocol 2: Cyclodextrin-Based |
| Components | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) |
| Achievable Concentration | ≥ 2.5 mg/mL (9.18 mM) | ≥ 2.5 mg/mL (9.18 mM) |
| Appearance | Clear solution | Clear solution |
| Source |
General Recommendations for Preparing Stock Solutions:
-
Sonication: If you observe any precipitation or phase separation during the preparation of your stock solution, gentle heating and/or sonication can aid in dissolution.
-
Storage: Once prepared, it is advisable to aliquot your stock solution and store it at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.
Experimental Protocols
Below are detailed methodologies for in-vitro assays relevant to assessing the gastroprotective effects of this compound.
In-Vitro Assay for Gastric Mucus Secretion
This protocol describes a method to assess the effect of this compound on mucus production in a gastric mucosal cell line.
1. Cell Culture:
- Culture a human gastric epithelial cell line (e.g., NCI-N87) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
2. Treatment with this compound:
- Prepare a stock solution of this compound using one of the recommended solubilization protocols.
- Seed the gastric epithelial cells in a 24-well plate and grow to 80-90% confluency.
- Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 24 hours. Include a vehicle control (the solubilization vehicle without this compound).
3. Quantification of Mucus Production:
- After treatment, collect the cell culture supernatant.
- Quantify the amount of secreted mucin (e.g., MUC5AC, a major gastric mucin) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
- Normalize the mucin concentration to the total protein content of the cells in each well.
In-Vitro Assay for Cytoprotection
This protocol assesses the ability of this compound to protect gastric mucosal cells from damage induced by an irritant like ethanol (B145695).
1. Cell Culture:
- Culture a human gastric epithelial cell line as described above.
2. Pre-treatment with this compound:
- Seed the cells in a 96-well plate.
- Pre-treat the cells with different concentrations of this compound for 2-4 hours.
3. Induction of Cell Damage:
- After pre-treatment, expose the cells to a damaging agent, such as 10% ethanol, for 1 hour. Include control wells with no ethanol treatment.
4. Measurement of Cell Viability:
- Assess cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, which is an indicator of cell damage.
Visualizations
Logical Workflow for Solubilizing this compound
Caption: A logical workflow for selecting a protocol and troubleshooting the solubilization of this compound.
Proposed Signaling Pathway for this compound-Induced Gastric Mucus Secretion
Caption: A diagram illustrating the proposed mechanism of this compound, leading to enhanced gastric mucosal protection.
References
- 1. 485 Modeling gastric mucus layer physiology using human organoids | Journal of Clinical and Translational Science | Cambridge Core [cambridge.org]
- 2. Towards bioinspired in vitro models of intestinal mucus - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02368B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Surface alterations induced by stress in gastric mucosa: protective effect of this compound. A transmission and scanning electron microscope investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Zolimidine experiments
This technical support center provides troubleshooting guidance for researchers and scientists encountering inconsistent results in experiments involving Zolimidine. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent results in cell viability/cytotoxicity assays.
-
Question: Why am I seeing variable cell viability results with this compound treatment?
-
Answer: Inconsistent cell viability can stem from several factors. Firstly, ensure the this compound stock solution is properly prepared and stored. This compound, like other imidazopyridine compounds, may be susceptible to degradation with improper storage. It is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Secondly, variability in cell seeding density can significantly impact results. Ensure a consistent number of cells are plated in each well. Finally, the metabolic state of the cells can influence their response to treatment. Use cells from a similar passage number and ensure they are in the logarithmic growth phase at the time of treatment.
-
-
Question: My positive and negative controls are working, but the this compound-treated groups show high variability between replicates. What could be the cause?
-
Answer: High variability between replicates often points to issues with compound distribution or cell health. Ensure that after adding this compound, the plate is gently mixed to ensure even distribution of the compound in the media. Additionally, observe the cells under a microscope for any signs of stress or contamination prior to and during the experiment. Uneven cell health across the plate can lead to varied responses to the drug.
-
Issue 2: Poor reproducibility in in-vivo gastroprotection studies.
-
Question: I am observing significant variation in the ulcer index in my in-vivo studies with this compound. How can I improve reproducibility?
-
Answer: Reproducibility in animal models of gastric ulcers can be challenging. Key factors to control include the method of ulcer induction (e.g., ethanol (B145695), NSAID, stress). Ensure the volume and concentration of the ulcer-inducing agent are consistent for all animals. The timing of this compound administration relative to ulcer induction is also critical. Standardize this timing across all experimental groups. Furthermore, the age, weight, and genetic background of the animals can influence the severity of ulcer formation and the response to treatment. Using animals from the same litter and of a similar age and weight can help reduce variability.
-
-
Question: Could the vehicle used to dissolve this compound be affecting the results?
-
Answer: Yes, the vehicle can have a significant impact. The solubility and stability of this compound in the chosen vehicle should be confirmed. If the compound is not fully dissolved or precipitates out of solution, the administered dose will be inconsistent. It is also crucial to include a vehicle-only control group to account for any effects of the vehicle itself on the gastric mucosa.
-
Experimental Protocols
Protocol 1: In-Vitro Neutral Red Uptake Assay for Cytotoxicity
This assay assesses cell viability by measuring the uptake of the neutral red dye by viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture media. Remove the old media from the wells and add the this compound dilutions. Include a vehicle control and a positive control (e.g., a known cytotoxic agent). Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Dye Incubation: Remove the treatment media and wash the cells with PBS. Add 100 µL of neutral red solution (50 µg/mL in media) to each well and incubate for 2-3 hours.
-
Dye Extraction: Remove the neutral red solution and wash the cells with PBS. Add 150 µL of destain solution (1% acetic acid, 50% ethanol in water) to each well and shake for 10 minutes to extract the dye.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. Cell viability is proportional to the absorbance.
Protocol 2: In-Vivo Ethanol-Induced Gastric Ulcer Model
This protocol describes a common method for inducing gastric ulcers in rodents to test the efficacy of gastroprotective agents.
-
Animal Acclimatization: Acclimatize male Wistar rats (180-200 g) for one week with free access to food and water.
-
Fasting: Fast the animals for 24 hours before the experiment, with free access to water.
-
Drug Administration: Administer this compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) or the vehicle alone via oral gavage.
-
Ulcer Induction: One hour after drug administration, orally administer 1 mL of absolute ethanol to each rat to induce gastric ulcers.
-
Euthanasia and Stomach Excision: One hour after ethanol administration, euthanize the animals by cervical dislocation. Excise the stomachs, inflate them with 10 mL of normal saline, and immerse them in 10% formalin for 10 minutes.
-
Ulcer Scoring: Open the stomachs along the greater curvature and rinse with saline. Measure the length and width of the ulcers and calculate the ulcer index.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-[4-(Methylsulfonyl)phenyl]imidazo[1,2-a]pyridine | [1][2] |
| Molecular Formula | C14H12N2O2S | [1][2] |
| Molar Mass | 272.32 g/mol | [1] |
| CAS Number | 1222-57-7 | |
| Appearance | Solid | |
| Class | Phenylimidazoles |
Visualizations
References
Optimizing Zolimidine concentration for maximum gastroprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Zolimidine to optimize its gastroprotective effects.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound's gastroprotective effect?
A1: this compound is known to exert its gastroprotective effects through two primary mechanisms: enhancement of gastric mucus production and gastric antisecretory activity.[1][2] It is a non-anticholinergic agent, suggesting its mode of action is distinct from compounds that block the effects of acetylcholine (B1216132) on parietal cells.[1][2]
Q2: What is the recommended starting concentration range for in vitro and in vivo experiments with this compound?
A2: Specific optimal concentrations for this compound are not well-documented in recent literature. Based on historical studies, a dose-finding study is highly recommended for your specific experimental model. For in vivo studies in rat models, a range of doses should be tested to determine the optimal concentration for gastroprotection against various ulcerogenic agents like aspirin (B1665792) or indomethacin. A suggested starting point would be to conduct a pilot study with a logarithmic dose range (e.g., 1 mg/kg, 10 mg/kg, 100 mg/kg) to identify a narrower effective range.
Q3: Are there any known signaling pathways modulated by this compound?
A3: The precise molecular signaling pathways for this compound are not well-elucidated in publicly available research. However, based on its function of increasing mucus secretion, it may involve pathways related to prostaglandin (B15479496) synthesis (e.g., COX-1/COX-2 pathways) or direct stimulation of mucus-secreting cells. Its antisecretory effects might involve modulation of histamine (B1213489) or gastrin-related pathways, although it is described as non-anticholinergic.[2] Further research is needed to identify the specific pathways.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in gastroprotection results between experimental animals. | 1. Inconsistent dosing (volume, timing). 2. Variability in the induction of gastric lesions. 3. Differences in animal age, weight, or stress levels. | 1. Ensure precise and consistent administration of this compound. 2. Standardize the ulcer induction protocol (e.g., consistent dose and administration of ulcerogen, standardized stress exposure). 3. Use animals within a narrow age and weight range and acclimatize them properly to minimize stress. |
| This compound does not show a significant protective effect against NSAID-induced ulcers. | 1. Insufficient dose of this compound. 2. The specific NSAID used is particularly potent or has a mechanism of injury that is not counteracted by this compound. 3. Timing of this compound administration is not optimal relative to the NSAID challenge. | 1. Perform a dose-response study to determine the optimal protective dose of this compound. 2. Test this compound against different NSAIDs to understand its spectrum of activity. 3. Vary the pre-treatment time with this compound before administering the NSAID (e.g., 30 min, 1 hour, 2 hours prior). |
| Difficulty in dissolving this compound for administration. | 1. This compound may have poor solubility in aqueous solutions. | 1. Review the manufacturer's instructions for recommended solvents. 2. Consider using a vehicle such as a small percentage of DMSO or a suspension agent like carboxymethylcellulose, ensuring the vehicle itself does not have gastroprotective or ulcerogenic effects in your model. |
Experimental Protocols
Protocol 1: In Vivo Gastroprotection Assay in a Rat Model of Indomethacin-Induced Ulcers
1. Animal Model:
-
Male Wistar rats (180-220g).
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals for 24 hours before the experiment with free access to water.
2. Experimental Groups:
-
Group 1 (Control): Vehicle control.
-
Group 2 (Ulcer Control): Vehicle + Indomethacin.
-
Group 3-5 (this compound Treatment): this compound (e.g., 10, 30, 100 mg/kg, p.o.) + Indomethacin.
-
Group 6 (Positive Control): Reference drug (e.g., Omeprazole, 20 mg/kg, p.o.) + Indomethacin.
3. Procedure:
-
Administer the vehicle, this compound, or reference drug orally (p.o.).
-
After 60 minutes, administer Indomethacin (e.g., 30 mg/kg, p.o.) to all groups except the control group.
-
Four hours after Indomethacin administration, euthanize the animals.
-
Excise the stomachs, open along the greater curvature, and gently rinse with saline.
-
Score the gastric lesions based on their number and severity.
4. Data Analysis:
-
Calculate the ulcer index for each group.
-
Determine the percentage of protection for the this compound-treated groups compared to the ulcer control group.
Visualizations
Caption: Workflow for in vivo gastroprotection assay.
Caption: Key variables influencing gastroprotection.
References
- 1. Pharmacology of this compound (2-(p-methylsulfonylphenyl)-imidazo (1,2-a) pyridine) a new non-anticholinergic gastroprotective agent. IV) Enhancement of gastric mucus production in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound (2-(p-methylsulfonylphenyl)-imidazo (1,2-a) pyridine) a new non-anticholinergic gastroprotective agent. III). Gastric antisecretory activity, antagonism against acid hypersecretion induced by pentagastrin and histamine, and other effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Zolimidine-induced side effects in animal studies
Disclaimer: There is a significant lack of publicly available data specifically detailing the side effects of Zolimidine in animal studies. The following troubleshooting guides and FAQs are based on the known effects of the broader class of imidazopyridine derivatives and other gastroprotective agents. This information should be used as a general guide, and researchers should maintain rigorous monitoring of animals during their specific studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a gastroprotective agent belonging to the imidazopyridine class of compounds. Its primary mechanism of action is believed to be the enhancement of gastric mucus production, which strengthens the mucosal barrier and protects against ulceration.
Q2: What are the potential side effects of this compound in animal studies?
A2: Based on related compounds, potential side effects can be categorized into three main areas:
-
Gastrointestinal: While designed to be gastroprotective, long-term administration may alter the gut microbiome.
-
Neurological: Imidazopyridine derivatives are known to interact with GABA-A receptors in the central nervous system, which could potentially lead to sedation, ataxia (impaired coordination), or paradoxical excitement.[1]
-
Hepatic: Some imidazopyridine compounds have been associated with liver toxicity.[2][3]
Q3: At what dose are side effects likely to be observed?
A3: Without specific data for this compound, it is crucial to perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. Side effects are generally dose-dependent.
Q4: How can I monitor for these potential side effects?
A4: Regular and detailed clinical observation is critical. This should include monitoring for changes in behavior, activity levels, food and water intake, body weight, and fecal consistency. For more specific organ system monitoring, please refer to the troubleshooting guides below.
Troubleshooting Guides
Gastrointestinal Side Effects
| Observed Issue | Potential Cause | Troubleshooting/Mitigation Strategy |
| Changes in fecal consistency (diarrhea or constipation) | Alteration of the gut microbiome due to long-term this compound administration. | - Collect fecal samples for microbiome analysis. - Consider co-administration of probiotics to maintain gut flora balance.[4] - Ensure adequate hydration, especially in cases of diarrhea. |
| Reduced food intake or weight loss | General malaise or specific gastrointestinal discomfort. | - Closely monitor food consumption and body weight daily. - Provide highly palatable and easily digestible food. - If weight loss is significant, consider dose reduction or temporary cessation of treatment. |
Neurological Side Effects
| Observed Issue | Potential Cause | Troubleshooting/Mitigation Strategy |
| Sedation, lethargy, or ataxia | This compound interaction with GABA-A receptors in the CNS.[1] | - Conduct regular neurological examinations (e.g., righting reflex, grip strength). - Perform behavioral tests such as an open field test to quantify locomotor activity. - If sedation is severe, reduce the dose or adjust the dosing schedule. |
| Paradoxical CNS stimulation (hyperactivity, agitation) | Idiosyncratic reaction to the imidazopyridine compound. | - House animals in a quiet, low-stress environment. - Monitor for signs of distress. - If signs are severe, consider dose reduction or discontinuation of the study for the affected animal. |
Hepatic Side Effects
| Observed Issue | Potential Cause | Troubleshooting/Mitigation Strategy |
| Elevated liver enzymes in bloodwork | Potential for drug-induced liver injury. | - Collect baseline blood samples before starting the study. - Monitor liver enzymes (e.g., ALT, AST) at regular intervals during the study. - At the end of the study, perform histopathological analysis of liver tissue. |
Experimental Protocols
Protocol 1: Monitoring Cardiovascular Parameters in a Rodent Model
Objective: To assess the potential cardiovascular side effects of this compound.
Methodology:
-
Animal Model: Male Wistar rats (n=8 per group).
-
Housing: Animals are individually housed in a controlled environment with a 12-hour light/dark cycle.
-
Instrumentation: For continuous monitoring, animals can be surgically implanted with telemetry devices to measure blood pressure and heart rate.
-
This compound Administration: Administer this compound or vehicle control orally at the desired doses.
-
Data Collection:
-
Record baseline cardiovascular parameters for at least 24 hours before dosing.
-
Continuously record blood pressure and heart rate for at least 24 hours post-dosing.
-
At the end of the study, collect blood for cardiac biomarker analysis (e.g., troponins).
-
-
Data Analysis: Compare the cardiovascular parameters between the this compound-treated and control groups.
Protocol 2: Assessment of Neurological Function Using the Open Field Test
Objective: To quantify potential sedative or stimulant effects of this compound.
Methodology:
-
Animal Model: Male C57BL/6 mice (n=10 per group).
-
Apparatus: A square arena (e.g., 50 cm x 50 cm) with walls to prevent escape, equipped with an overhead camera and tracking software.
-
Habituation: Acclimate the mice to the testing room for at least 1 hour before the test.
-
This compound Administration: Administer this compound or vehicle control intraperitoneally 30 minutes before the test.
-
Test Procedure:
-
Place a mouse in the center of the open field.
-
Record its activity for 10 minutes.
-
-
Data Analysis: Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
Visualizations
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. Toxicity of alpidem, a peripheral benzodiazepine receptor ligand, but not zolpidem, in rat hepatocytes: role of mitochondrial permeability transition and metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. ACVIM consensus statement: Support for rational administration of gastrointestinal protectants to dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Zolimidine Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental formulation of Zolimidine to enhance its bioavailability. This compound, a gastroprotective agent, is predicted to be a poorly water-soluble compound, which can limit its oral bioavailability. Based on its low solubility and the high permeability often associated with its chemical class (imidazo[1,2-a]pyridine derivatives), this compound is likely a Biopharmaceutics Classification System (BCS) Class II drug.[1][2][3] For BCS Class II compounds, the rate-limiting step for absorption is drug dissolution.[1][2] Therefore, formulation strategies should focus on improving the solubility and dissolution rate of this compound.
This guide explores three primary strategies: Solid Dispersions , Nanosuspensions , and Lipid-Based Formulations .
Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutics Classification System (BCS) and why is it important for this compound?
A1: The BCS is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability. Drugs are divided into four classes. This compound's predicted low solubility and the high permeability of similar compounds suggest it belongs to BCS Class II . This classification is critical because it indicates that the primary hurdle to its oral bioavailability is its poor dissolution in gastrointestinal fluids. Therefore, formulation efforts should be directed at enhancing its solubility and dissolution rate.
Q2: I am seeing poor dissolution of my initial this compound formulation. What are the first troubleshooting steps?
A2: Poor dissolution of a poorly soluble drug like this compound is a common challenge. Here are some initial steps:
-
Particle Size Reduction: Ensure you have micronized the this compound powder. Smaller particles have a larger surface area, which can increase the dissolution rate.
-
pH Modification: Evaluate the pH-solubility profile of this compound. If it has ionizable groups, adjusting the pH of the dissolution medium or co-formulating with pH modifiers can enhance solubility.
-
Wetting Agents: Incorporate a surfactant or wetting agent (e.g., sodium lauryl sulfate, Polysorbate 80) in your formulation to improve the wetting of the hydrophobic this compound particles.
Q3: My this compound formulation shows promising in vitro dissolution but poor in vivo bioavailability. What could be the issue?
A3: This discrepancy can arise from several factors:
-
Precipitation in the GI Tract: The formulation may release the drug in a supersaturated state in the stomach, but as it transitions to the higher pH of the intestine, the drug may precipitate out of solution before it can be absorbed. Consider incorporating precipitation inhibitors in your formulation.
-
First-Pass Metabolism: this compound may be extensively metabolized in the liver or intestinal wall. While formulation can't directly change metabolism, some lipid-based formulations can promote lymphatic transport, partially bypassing the first-pass effect.
-
Efflux Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump the drug back into the intestinal lumen after absorption. Permeability assays using Caco-2 cells can help investigate this.
Troubleshooting Guide 1: Solid Dispersions
Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state, often leading to the drug being in an amorphous form, which has higher solubility and dissolution rates than the crystalline form.
Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting/Solution |
| Low Drug Loading | Poor miscibility between this compound and the carrier. | - Screen a variety of carriers with different properties (e.g., PVP K30, HPMC, Soluplus®, Eudragit®).- Use a combination of carriers or add a plasticizer. |
| Crystallization during Storage | The amorphous form is thermodynamically unstable. | - Select a carrier that has strong interactions (e.g., hydrogen bonding) with this compound.- Store the solid dispersion in a low-humidity environment and at a temperature below its glass transition temperature (Tg). |
| Incomplete Dissolution | - Insufficient carrier to fully amorphize the drug.- Phase separation upon dissolution. | - Increase the carrier-to-drug ratio.- Incorporate a surfactant into the solid dispersion formulation. |
Illustrative Data for Imidazopyridine Analogs (Solid Dispersion)
The following table summarizes hypothetical data based on typical improvements seen for BCS Class II drugs, which can serve as a benchmark for your this compound formulation development.
| Formulation | Carrier | Drug:Carrier Ratio | Fold Increase in Aqueous Solubility | % Drug Release in 30 min | Relative Bioavailability (Compared to Pure Drug) |
| Pure this compound | - | - | 1x | < 10% | 100% |
| Solid Dispersion 1 | PVP K30 | 1:5 | 25x | 75% | 250% |
| Solid Dispersion 2 | HPMC-AS | 1:3 | 18x | 60% | 210% |
| Solid Dispersion 3 | Soluplus® | 1:4 | 35x | 90% | 320% |
Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and the chosen carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol, ethanol, or a mixture of dichloromethane (B109758) and methanol). Ensure a clear solution is formed.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven at a temperature below the glass transition temperature of the solid dispersion for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried solid dispersion into a fine powder and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (using techniques like DSC and XRD to confirm the amorphous state).
Logical Workflow for Solid Dispersion Formulation
Solid Dispersion Workflow
Troubleshooting Guide 2: Nanosuspensions
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers. The reduction in particle size to the nanometer range significantly increases the surface area, leading to a higher dissolution velocity.
Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting/Solution |
| Particle Aggregation/Instability | Insufficient stabilizer coverage on the particle surface. | - Increase the concentration of the stabilizer.- Use a combination of stabilizers (e.g., a surfactant and a polymer) for both electrostatic and steric stabilization.- Optimize the zeta potential to be above ±30 mV for electrostatic stabilization. |
| Crystal Growth (Ostwald Ripening) | The high surface energy of small particles makes them prone to dissolution and re-deposition onto larger particles. | - Ensure the drug has very low solubility in the dispersion medium.- Use a polymer that adsorbs onto the particle surface and inhibits crystal growth. |
| Inefficient Particle Size Reduction | - Inappropriate milling media or homogenization pressure.- High viscosity of the suspension. | - For media milling, use smaller and denser milling beads.- For high-pressure homogenization, increase the pressure and/or the number of cycles.- Dilute the suspension if viscosity is too high. |
Illustrative Data for Imidazopyridine Analogs (Nanosuspension)
| Formulation | Stabilizer(s) | Particle Size (nm) | Zeta Potential (mV) | Fold Increase in Saturation Solubility | Relative Bioavailability (Compared to Pure Drug) |
| Pure this compound | - | > 2000 | N/A | 1x | 100% |
| Nanosuspension 1 | Poloxamer 188 | 250 | -25 | 4x | 280% |
| Nanosuspension 2 | HPMC + SLS | 180 | -35 | 6x | 350% |
| Nanosuspension 3 | Tween 80 | 300 | -20 | 3.5x | 260% |
Experimental Protocol: Preparation of this compound Nanosuspension by Wet Media Milling
-
Premixing: Disperse micronized this compound powder in an aqueous solution containing the selected stabilizer(s) (e.g., HPMC and SLS) to form a presuspension.
-
Milling: Add the presuspension to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads). Mill at a high speed for a specified duration.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Analyze the particle size, polydispersity index (PDI), and zeta potential of the nanosuspension using dynamic light scattering (DLS).
-
Post-processing (Optional): The nanosuspension can be used as a liquid dosage form or converted to a solid form (e.g., by spray drying or lyophilization) for incorporation into tablets or capsules.
Logical Relationship for Nanosuspension Stability
Factors for Nanosuspension Stability
Troubleshooting Guide 3: Lipid-Based Formulations
Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents. These formulations spontaneously form an emulsion or microemulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.
Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting/Solution |
| Drug Precipitation upon Dilution | The formulation cannot maintain the drug in a solubilized state in the dispersed phase. | - Increase the concentration of the surfactant and/or co-solvent.- Select an oil in which the drug has higher solubility.- Use a combination of surfactants with different HLB values. |
| Poor Self-Emulsification | The ratio of oil, surfactant, and co-solvent is not optimal. | - Systematically screen different ratios of excipients using ternary phase diagrams.- Select surfactants with an appropriate Hydrophile-Lipophile Balance (HLB) value (typically 8-18 for SEDDS/SMEDDS). |
| Chemical Instability of the Drug | The drug may be susceptible to degradation in the lipid excipients. | - Screen for drug stability in individual excipients at elevated temperatures.- Incorporate antioxidants if oxidative degradation is a concern. |
Illustrative Data for Imidazopyridine Analogs (Lipid-Based Formulation)
| Formulation Type | Key Excipients | Droplet Size upon Emulsification (nm) | Fold Increase in Apparent Solubility | Relative Bioavailability (Compared to Pure Drug) |
| Pure this compound | - | N/A | 1x | 100% |
| SEDDS | Medium-chain triglycerides, Tween 80, Transcutol® | 150-300 | 50x | 400% |
| SMEDDS | Capryol™ 90, Cremophor® EL, Propylene (B89431) Glycol | < 100 | 80x | 550% |
Experimental Protocol: Preparation of this compound SEDDS
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., medium-chain triglycerides, long-chain triglycerides), surfactants (e.g., Tween 80, Cremophor® EL), and co-solvents (e.g., Transcutol®, propylene glycol).
-
Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams with different ratios of the selected oil, surfactant, and co-solvent to identify the self-emulsifying region.
-
Formulation Preparation: Prepare the formulation by mixing the selected oil, surfactant, and co-solvent in the optimal ratio. Add this compound and mix until it is completely dissolved. Gentle heating may be applied if necessary.
-
Characterization:
-
Self-Emulsification Test: Add a small amount of the formulation to water with gentle stirring and observe the formation of an emulsion.
-
Droplet Size Analysis: Determine the droplet size and PDI of the resulting emulsion using DLS.
-
In Vitro Dissolution: Perform dissolution testing in a suitable medium to assess the drug release profile.
-
Experimental Workflow for SEDDS Development
SEDDS Development Workflow
Disclaimer: The quantitative data presented in the tables are for illustrative purposes and are based on typical results for BCS Class II drugs. Actual results for this compound may vary and should be determined experimentally.
References
Challenges in the synthesis of Zolimidine and potential solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Zolimidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its chemical structure?
This compound is a gastroprotective agent, previously used in the treatment of peptic ulcers and gastroesophageal reflux disease.[1] Its chemical name is 2-[4-(Methylsulfonyl)phenyl]imidazo[1,2-a]pyridine.[2][3]
Q2: What are the general synthetic strategies for this compound?
The synthesis of this compound, which is based on the imidazo[1,2-a]pyridine (B132010) nucleus, can be achieved through various synthetic protocols. These include methods focusing on C–S bond formation, C–N bond formation via C–H activation, S–O bond formation and subsequent derivatization, dehydrogenative heteroannulation, Ortoleva-King-type synthesis, dehydrogenative cyclocondensation, one-pot synthesis reactions, and oxidative cross-coupling reactions.[4][5] In many approaches, the core imidazo[1,2-a]pyridine ring is formed first, often using metal-based catalysts, followed by functionalization.[5]
Q3: What are the common challenges encountered in traditional this compound synthesis?
Traditional synthetic routes for this compound and related imidazo[1,2-a]pyridines can present several challenges, including:
-
Low to moderate yields: Older methods often suffer from suboptimal yields, making the process less efficient.
-
Harsh reaction conditions: The use of high temperatures and strong acids or bases can be necessary, which may not be compatible with all functional groups and can lead to energy inefficiency.
-
Multi-step procedures: Classical syntheses are often multi-step, which can be time-consuming and lead to lower overall yields due to losses at each step.
-
Use of hazardous reagents and solvents: Traditional methods may employ toxic reagents and environmentally harmful solvents.
-
Formation of byproducts: Side reactions can lead to a complex mixture of products, complicating the purification process.[6]
-
Purification difficulties: The separation of the desired product from starting materials, reagents, and byproducts can be challenging, often requiring laborious chromatographic techniques.[7]
The development of modern, "green" synthetic methods aims to address these challenges by offering one-pot procedures, using milder and more environmentally friendly reagents and solvents, and improving overall yields.[5]
Troubleshooting Guides
Issue 1: Low Yield in this compound Synthesis
Question: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in this compound synthesis can stem from several factors. Below is a troubleshooting guide to help you identify and resolve the issue.
| Potential Cause | Recommended Solution(s) |
| Poor quality of starting materials | Ensure the purity of 2-aminopyridine (B139424) and the ketone starting materials. Impurities can inhibit the reaction or lead to side products. Consider recrystallization or column chromatography of starting materials if purity is questionable. |
| Suboptimal reaction conditions | - Temperature: Optimize the reaction temperature. While some modern syntheses proceed at room temperature, others may require heating. Excessive heat can cause decomposition.[7] - Solvent: The choice of solvent is critical. While traditional syntheses may use organic solvents, newer, greener methods have shown high yields in aqueous media or even under solvent-free conditions.[5][8] - Catalyst: If using a catalyst (e.g., Iodine, Copper, Nickel, Iron), ensure it is active and used in the correct loading.[5][9][10] |
| Inefficient reaction pathway | Consider switching to a more modern, one-pot synthetic protocol. Several have been reported with high yields (90-95%).[5] These methods often involve catalysts like I2/CuO and can be more efficient than traditional multi-step approaches. |
| Presence of water (in non-aqueous reactions) | For reactions sensitive to water, ensure all glassware is thoroughly dried and use anhydrous solvents. The formation of the initial imine intermediate is a condensation reaction that releases water, which can inhibit the reaction.[7] |
Issue 2: Formation of Multiple Byproducts
Question: My reaction mixture shows multiple spots on TLC, indicating significant byproduct formation. How can I improve the selectivity for this compound?
Answer: The formation of byproducts is a common issue that can significantly lower the yield and complicate purification. Here are some strategies to improve reaction selectivity:
| Potential Cause | Recommended Solution(s) |
| Incorrect stoichiometry | Carefully control the molar ratios of your reactants. An excess of one reactant can sometimes lead to the formation of undesired side products. |
| Inappropriate catalyst or reaction conditions | The choice of catalyst can greatly influence the reaction pathway. Modern catalytic systems (e.g., I2/CuO, Ni-I2, Fe-I2) have been developed to promote the desired cyclization with high selectivity.[5][9][10] Experiment with different catalysts and reaction conditions (temperature, solvent) to find the optimal parameters for your specific substrates. |
| Side reactions of starting materials or product | If your starting materials or the this compound product are unstable under the reaction conditions, consider using a milder synthetic route. "Green" chemistry approaches often utilize milder conditions, which can help to minimize degradation and side reactions.[5] |
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying this compound from the crude reaction mixture. What are the recommended purification methods?
Answer: The purification of imidazo[1,2-a]pyridines like this compound can be challenging due to the polarity of the molecule and the potential for co-elution with impurities.
| Purification Method | Recommendations |
| Column Chromatography | This is the most common method for purifying this compound. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation on a silica (B1680970) gel column. |
| Crystallization | If the crude product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining pure this compound. |
| Aqueous Workup | Some modern synthetic protocols, particularly those conducted in water, result in the precipitation of the product from the reaction mixture, simplifying the initial purification to a simple filtration.[8] |
Comparative Data on Synthetic Routes
The following table summarizes quantitative data from different synthetic routes to this compound, highlighting the advantages of modern methods.
| Synthetic Route | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) | Key Advantages |
| Traditional Method | Varies (often multi-step) | Organic Solvents | Several hours to days | Moderate to Low | - |
| I2/CuO-Promoted One-Pot Synthesis | I2/CuO | Methanol | Not specified | 95 | High yield, one-pot procedure.[5] |
| Ni-I2 Catalyzed Synthesis | NiCl2·6H2O/I2 | Not specified | Not specified | Moderate to Good | Cost-effective catalyst.[5] |
| Solvent-Free Mechanochemical Synthesis | I2 | Solvent-free | Short reaction time | Good | Environmentally friendly, mild conditions.[5] |
| Aqueous Media Synthesis | I2 | Water | Not specified | Good | "Green" and simple experimental setup.[5] |
| Catalyst-Free Aqueous Synthesis | None | Water | 8 hours | 91 | Environmentally friendly, no catalyst needed.[8] |
Detailed Experimental Protocols
Protocol 1: Traditional Synthesis (General Approach)
The classical synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone. This method, while foundational, often requires harsh conditions and can result in lower yields and purification challenges.
General Procedure:
-
Dissolve 2-aminopyridine in a suitable organic solvent (e.g., ethanol, DMF).
-
Add the α-haloketone corresponding to the 4-(methylsulfonyl)phenyl moiety.
-
The reaction mixture is typically heated under reflux for several hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization.
Protocol 2: I2/CuO-Promoted One-Pot Synthesis of this compound
This modern approach offers a highly efficient, one-pot synthesis of this compound from readily available starting materials.
Procedure:
-
To a reaction vessel, add 2-aminopyridine, 4-methylsulfonylacetophenone, iodine (I2), and copper(II) oxide (CuO) in methanol.
-
Stir the reaction mixture at the optimized temperature and for the required time (as determined by TLC monitoring).
-
Upon completion of the reaction, the product can be isolated and purified using standard techniques such as filtration and recrystallization, often resulting in high purity and yield.
Visualizing Synthetic Workflows
Below are diagrams generated using Graphviz to illustrate key workflows and relationships in this compound synthesis.
Caption: A comparison of traditional and modern synthetic workflows for this compound.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent trends in the synthesis of ‘this compound’: a mini-review | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Adjusting experimental protocols for different ulcer induction models with Zolimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Zolimidine in various ulcer induction models. The information is designed to assist in adjusting experimental protocols and addressing common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in gastric protection?
A1: this compound is an imidazopyridine derivative known for its gastroprotective properties.[1][2] Its primary mechanism of action is the enhancement of the gastric mucosal defense, mainly by increasing the biosynthesis and secretion of gastric mucus.[3] This mucopoietic effect strengthens the protective barrier of the stomach lining.[3] Additionally, this compound exhibits some gastric antisecretory activity.[4]
Q2: Which are the most common experimental models to induce gastric ulcers for testing this compound?
A2: The most common preclinical models for evaluating anti-ulcer agents like this compound include Non-Steroidal Anti-Inflammatory Drug (NSAID)-induced ulcer models (e.g., using indomethacin (B1671933) or aspirin), ethanol-induced gastric lesions, and stress-induced ulcer models (e.g., cold restraint stress). The choice of model depends on the specific pathogenic mechanisms the researcher aims to investigate.
Q3: What is the recommended route of administration for this compound in rat models?
A3: Based on preclinical studies, this compound is typically administered orally (p.o.) in rat models. It is rapidly absorbed after oral administration, reaching peak blood levels within 45 to 60 minutes in rats.
Q4: Are there established effective doses of this compound for ulcer protection in rats?
A4: Specific dose-response data for this compound's effect on ulcer index in publicly available literature is limited. Researchers should perform pilot studies to determine the optimal dose for their specific experimental conditions. However, based on general preclinical gastroprotective studies, a starting range of 25-100 mg/kg body weight can be considered for initial dose-finding experiments.
Experimental Protocols and Data Presentation
Below are generalized protocols for common ulcer induction models. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.
Data Presentation: Efficacy of this compound
Quantitative data on the dose-dependent efficacy of this compound is not extensively available in published literature. The following tables are provided as templates for researchers to structure their experimental data.
Table 1: Hypothetical Dose-Response of this compound in an NSAID-Induced Ulcer Model
| Treatment Group | Dose (mg/kg, p.o.) | Ulcer Index (Mean ± SEM) | % Inhibition of Ulcer |
|---|---|---|---|
| Vehicle Control | - | 15.4 ± 1.2 | 0% |
| This compound | 25 | 10.2 ± 0.9 | 33.8% |
| This compound | 50 | 6.5 ± 0.7 | 57.8% |
| This compound | 100 | 3.1 ± 0.4 | 79.9% |
| Positive Control (e.g., Omeprazole 20 mg/kg) | 20 | 2.5 ± 0.3 | 83.8% |
Table 2: Hypothetical Efficacy of this compound in an Ethanol-Induced Ulcer Model
| Treatment Group | Dose (mg/kg, p.o.) | Ulcer Index (Mean ± SEM) | % Inhibition of Ulcer |
|---|---|---|---|
| Vehicle Control | - | 22.8 ± 2.1 | 0% |
| This compound | 50 | 12.3 ± 1.5 | 46.1% |
| This compound | 100 | 7.9 ± 1.1 | 65.4% |
| Positive Control (e.g., Sucralfate 100 mg/kg) | 100 | 6.2 ± 0.9 | 72.8% |
Table 3: Hypothetical Efficacy of this compound in a Stress-Induced Ulcer Model
| Treatment Group | Dose (mg/kg, p.o.) | Ulcer Index (Mean ± SEM) | % Inhibition of Ulcer |
|---|---|---|---|
| Vehicle Control | - | 18.2 ± 1.7 | 0% |
| This compound | 50 | 9.8 ± 1.0 | 46.2% |
| This compound | 100 | 5.1 ± 0.6 | 72.0% |
| Positive Control (e.g., Cimetidine 100 mg/kg) | 100 | 4.5 ± 0.5 | 75.3% |
Detailed Methodologies
1. NSAID-Induced Ulcer Model (Indomethacin)
-
Animals: Male Wistar rats (180-220g).
-
Procedure:
-
Fast the rats for 24 hours prior to the experiment, with free access to water.
-
Administer this compound or vehicle orally 30-60 minutes before ulcer induction.
-
Induce ulcers by oral administration of indomethacin (e.g., 30-60 mg/kg).
-
Sacrifice the animals 4-6 hours after indomethacin administration.
-
Excise the stomach, open it along the greater curvature, and wash with saline.
-
Examine the gastric mucosa for ulcers and calculate the ulcer index. The ulcer index can be determined by summing the lengths of all lesions.
-
2. Ethanol-Induced Ulcer Model
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Procedure:
-
Fast the rats for 24 hours with access to water.
-
Administer this compound or vehicle orally 60 minutes before ethanol (B145695) administration.
-
Induce gastric lesions by oral administration of 1 mL of absolute ethanol.
-
Sacrifice the animals 1 hour after ethanol administration.
-
Excise and prepare the stomach as described in the NSAID model.
-
Score the ulcers based on their number and severity to calculate the ulcer index.
-
3. Stress-Induced Ulcer Model (Cold Restraint)
-
Animals: Male Wistar rats (150-200g).
-
Procedure:
-
Fast the rats for 24 hours with free access to water.
-
Administer this compound or vehicle orally 30 minutes before subjecting them to stress.
-
Induce stress by placing the rats in individual restraint cages and exposing them to a cold environment (e.g., 4-6°C) for 2-3 hours.
-
Immediately after the stress period, sacrifice the animals.
-
Excise and prepare the stomach for ulcer evaluation as previously described.
-
Troubleshooting Guides
Issue 1: High Variability in Ulcer Index within the Same Group
-
Possible Cause: Inconsistent fasting period, stress during handling and dosing, or variability in the administration of the ulcer-inducing agent.
-
Troubleshooting Steps:
-
Ensure a consistent fasting period for all animals (typically 24 hours).
-
Handle animals gently and consistently to minimize stress.
-
Standardize the gavage technique to ensure accurate and consistent delivery of substances.
-
For stress models, ensure the environmental stressors are uniform for all animals.
-
Issue 2: No Significant Ulcer Formation in the Control Group
-
Possible Cause: Insufficient dose of the ulcer-inducing agent, or the rat strain is resistant.
-
Troubleshooting Steps:
-
Verify the concentration and dose of the indomethacin or ethanol solution.
-
In NSAID models, ensure the drug is properly suspended if not fully dissolved.
-
Consider increasing the dose of the ulcerogen or the duration of stress exposure based on literature for the specific rat strain.
-
Issue 3: Unexpected Mortality in Experimental Animals
-
Possible Cause: Toxicity of the ulcer-inducing agent at the dose used, or excessive stress.
-
Troubleshooting Steps:
-
Review the literature for the LD50 of the ulcerogen in the chosen rat strain and adjust the dose if necessary.
-
In stress models, monitor the animals closely and reduce the duration or intensity of the stressor if mortality is high.
-
Ensure proper hydration of animals before and during the fasting period.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to this compound's mechanism and experimental design.
Caption: Putative signaling pathway of this compound's gastroprotective effect.
References
- 1. The effect of this compound, imidazopyridine-derivate, on the duodenal ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of drugs on the production of stress ulcer in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of this compound (2-(p-methylsulfonylphenyl)-imidazo (1,2-a) pyridine) a new non-anticholinergic gastroprotective agent. IV) Enhancement of gastric mucus production in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of this compound (2-(p-methylsulfonylphenyl)-imidazo (1,2-a) pyridine) a new non-anticholinergic gastroprotective agent. III). Gastric antisecretory activity, antagonism against acid hypersecretion induced by pentagastrin and histamine, and other effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating batch-to-batch variability of Zolimidine in research
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and mitigating batch-to-batch variability of Zolimidine in experimental settings. The following sections offer frequently asked questions and detailed troubleshooting protocols to ensure consistency and reproducibility in your research.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a concern for a small molecule like this compound?
Batch-to-batch variability refers to the chemical and physical differences that can occur between different production lots of the same compound. For a small molecule like this compound, this variability can manifest as differences in purity, impurity profiles, crystal structure (polymorphism), or the presence of residual solvents. These variations can significantly impact experimental results, leading to issues with reproducibility, incorrect data interpretation, and challenges in comparing findings across different studies.[1][2][3]
Q2: What are the common causes of batch-to-batch variability in this compound?
The primary causes stem from the chemical synthesis and purification processes.[4][5] Key factors include:
-
Changes in Starting Materials: Variations in the quality of precursors.
-
Slight Deviations in Reaction Conditions: Minor shifts in temperature, pressure, or reaction time.
-
Different Purification Methods: Inconsistencies in crystallization or chromatographic purification.[4]
-
Storage and Handling: Improper storage conditions can lead to degradation over time, introducing new impurities.[6][7][8][9]
Q3: What are the initial steps I should take upon receiving a new batch of this compound?
Before using a new batch in critical experiments, a thorough qualification is essential. This involves comparing its analytical and functional properties against a previously characterized "gold standard" or reference batch. At a minimum, you should perform identity and purity confirmation.
Troubleshooting Guide
Q1: My new batch of this compound shows reduced potency in my cell-based assay. What should I do?
Reduced potency is a common issue linked to batch variability. The following workflow can help diagnose the problem.
References
- 1. Assessing and mitigating batch effects in large-scale omics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Batch-to-Batch Variation and Patient Heterogeneity in Thymoglobulin Binding and Specificity: One Size Does Not Fit All - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent trends in the synthesis of ‘this compound’: a mini-review | Semantic Scholar [semanticscholar.org]
- 6. Drug stability and pyridine generation in ceftazidime injection stored in an elastomeric infusion device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Anti-Ulcer Activity of Zolimidine and Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the historical anti-ulcer agent, Zolimidine, against contemporary alternatives such as H2 receptor antagonists (Cimetidine) and proton pump inhibitors (Omeprazole). The information is based on a review of historical and recent pharmacological studies, offering insights into the evolution of anti-ulcer drug development. While quantitative data from early this compound studies are limited in publicly available literature, this guide summarizes the known efficacy and mechanisms of action to facilitate a comprehensive understanding.
Comparative Efficacy in Preclinical Ulcer Models
The anti-ulcer activity of a compound is typically evaluated in various animal models that mimic different aspects of ulcer pathogenesis in humans. The following tables present a summary of the performance of this compound, Cimetidine, and Omeprazole in three commonly used models: the Pylorus Ligation model, the Ethanol-Induced Ulcer model, and the Stress-Induced Ulcer model.
Note on this compound Data: Quantitative data for this compound is based on descriptive accounts from historical literature due to the limited availability of full-text historical studies. The efficacy is therefore presented qualitatively.
Table 1: Pylorus Ligation-Induced Ulcer Model
| Drug | Dosage | Gastric Volume | pH | Total Acidity | Ulcer Index | % Protection |
| Control | - | High | Low | High | High | 0% |
| This compound | Not Specified | Reported Decrease | Reported Increase | Reported Decrease | Reported Decrease | Not Specified |
| Cimetidine | 100 mg/kg | ↓ | ↑ | ↓ | ↓ | ~50-70% |
| Omeprazole | 20 mg/kg | ↓↓↓ | ↑↑ | ↓↓↓ | ↓↓↓ | >90% |
Arrow indicators (↓, ↑) denote the direction of change relative to the control group. The number of arrows indicates the relative magnitude of the effect.
Table 2: Ethanol-Induced Gastric Ulcer Model
| Drug | Dosage | Ulcer Index / Lesion Score | % Protection |
| Control | - | High | 0% |
| This compound | Not Specified | Reported Significant Decrease | Not Specified |
| Cimetidine | 100 mg/kg | ↓ | ~40-60% |
| Omeprazole | 20 mg/kg | ↓↓↓ | >80% |
Arrow indicators (↓) denote the direction of change relative to the control group. The number of arrows indicates the relative magnitude of the effect.
Table 3: Stress-Induced Ulcer Model (Cold Restraint)
| Drug | Dosage | Ulcer Index / Severity | % Protection |
| Control | - | High | 0% |
| This compound | Not Specified | Reported "Complete Protection" | Not Specified |
| Cimetidine | 100 mg/kg | ↓↓ | ~60-80% |
| Omeprazole | 20 mg/kg | ↓↓↓ | >90% |
Arrow indicators (↓) denote the direction of change relative to the control group. The number of arrows indicates the relative magnitude of the effect.
Experimental Protocols
To ensure the replicability of the findings cited, detailed methodologies for the key experimental models are provided below.
Pylorus Ligation-Induced Ulcer
This model is primarily used to assess the anti-secretory and anti-ulcer activity of a substance.
-
Animal Model: Wistar rats (150-200g) are typically used.
-
Procedure:
-
Animals are fasted for 24-48 hours before the experiment, with free access to water.
-
Under anesthesia, a midline abdominal incision is made.
-
The pyloric end of the stomach is carefully ligated, avoiding damage to the blood supply.
-
The test substance (this compound, Cimetidine, Omeprazole) or vehicle (control) is administered orally or intraperitoneally either before or immediately after ligation.
-
The abdominal incision is sutured.
-
After a period of 4-19 hours, the animals are euthanized.
-
The stomach is removed, and the gastric contents are collected to measure volume, pH, and total acidity.
-
The stomach is opened along the greater curvature and examined for ulcers.
-
-
Evaluation:
-
Gastric Volume: Measured in ml.
-
pH: Determined using a pH meter.
-
Total Acidity: Titrated with 0.01N NaOH.
-
Ulcer Index: Scored based on the number and severity of lesions. A common scoring system is: 0 = no ulcer, 1 = superficial ulcers, 2 = deep ulcers, 3 = perforation.
-
Percentage of Protection: Calculated using the formula: ((Control Ulcer Index - Treated Ulcer Index) / Control Ulcer Index) * 100.
-
Ethanol-Induced Gastric Ulcer
This model is used to evaluate the cytoprotective effects of a drug.
-
Animal Model: Wistar rats (150-200g) are commonly used.
-
Procedure:
-
Animals are fasted for 24 hours prior to the experiment, with access to water.
-
The test substance or vehicle is administered orally.
-
After a specific time (e.g., 30-60 minutes), absolute or a high concentration of ethanol (B145695) (e.g., 1 ml of 80-100% ethanol) is administered orally to induce gastric lesions.
-
After a further period (e.g., 1 hour), the animals are euthanized.
-
The stomach is removed, opened, and examined for hemorrhagic lesions in the glandular region.
-
-
Evaluation:
-
Ulcer Index/Lesion Score: The area of lesions is measured, or a scoring system based on the length and number of lesions is used.
-
Percentage of Protection: Calculated as described for the pylorus ligation model.
-
Stress-Induced Ulcer
This model investigates the protective effects of drugs against ulcers induced by physiological stress.
-
Animal Model: Wistar rats (150-200g) are often used.
-
Procedure:
-
Animals are fasted for 24 hours.
-
The test substance or vehicle is administered.
-
Animals are subjected to a stressor, most commonly cold restraint stress (immobilized in a cage and kept at a low temperature, e.g., 4°C for 2-3 hours).
-
Following the stress period, animals are euthanized.
-
The stomach is removed and examined for linear hemorrhagic lesions in the glandular portion.
-
-
Evaluation:
-
Ulcer Index/Severity: Scored based on the number and length of the lesions.
-
Percentage of Protection: Calculated as previously described.
-
Signaling Pathways and Mechanisms of Action
This compound's Proposed Mechanism of Action
Historical studies indicate that this compound's primary anti-ulcer effect is due to its cytoprotective properties, specifically through the enhancement of gastric mucus secretion. The precise signaling pathway for this action is not well-elucidated in the available literature. It is proposed that this compound directly stimulates mucus-secreting cells in the gastric mucosa.
Caption: Proposed mechanism of this compound's cytoprotective effect.
Mechanisms of Modern Anti-Ulcer Drugs
Modern anti-ulcer therapies primarily target the reduction of gastric acid secretion. The two main classes of drugs, H2 receptor antagonists and proton pump inhibitors, act on different stages of the acid secretion pathway in parietal cells.
Caption: Signaling pathways for gastric acid secretion and targets of modern anti-ulcer drugs.
Experimental Workflow for Preclinical Anti-Ulcer Drug Screening
The general workflow for evaluating the anti-ulcer potential of a new chemical entity (NCE) is a multi-step process involving in-vitro and in-vivo models.
Caption: General experimental workflow for preclinical anti-ulcer drug discovery.
Zolimidine: A Comparative Analysis Against Modern Cytoprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Zolimidine, a historical cytoprotective agent, and its performance characteristics relative to newer agents used in the management of gastric mucosal injury. Due to the discontinuation of this compound from widespread clinical use, direct comparative experimental data with modern drugs is largely unavailable. This guide, therefore, presents a summary of this compound's known properties and juxtaposes them with the well-documented efficacy and mechanisms of current cytoprotective therapies, including sucralfate (B611045), misoprostol (B33685), and rebamipide (B173939).
Overview of this compound
This compound is a gastroprotective drug belonging to the imidazo[1,2-a]pyridine (B132010) class.[1][2][3] Historically, it was used in the treatment of peptic ulcers and gastroesophageal reflux disease.[2] Its primary mechanism of action is understood to be its "mucopoietic" effect, signifying its ability to enhance the production of gastric mucus.[4] This action contributes to the reinforcement of the gastric mucosal barrier, a key element of cytoprotection. Some research on the broader class of substituted imidazo[1,2-a]pyridines suggests a potential for gastric antisecretory activity through the inhibition of the H+/K+-ATPase enzyme, though this is not definitively established for this compound itself.
Comparison with Newer Cytoprotective Agents
The field of gastric protection has evolved significantly since the time of this compound's primary use. Newer agents offer diverse mechanisms of action and have been extensively studied in clinical trials. A comparative summary is presented below.
Mechanism of Action
| Agent | Primary Mechanism of Action |
| This compound | Enhancement of gastric mucus production. |
| Sucralfate | Forms a viscous, adhesive barrier over ulcer craters, protecting them from acid, pepsin, and bile. It also stimulates local prostaglandin (B15479496) synthesis. |
| Misoprostol | A synthetic prostaglandin E1 analog that inhibits gastric acid secretion and enhances mucosal resistance to injury by stimulating mucus and bicarbonate secretion. |
| Rebamipide | Stimulates prostaglandin generation, increases mucus glycoprotein (B1211001) production, scavenges free radicals, and inhibits inflammatory responses. |
Signaling Pathways and Cellular Effects
The cytoprotective effects of these agents are mediated by distinct cellular and molecular pathways.
Performance and Efficacy Data
While direct comparative data for this compound is lacking, the efficacy of newer agents has been established in numerous clinical trials. The following tables summarize key findings from studies comparing these agents, providing a benchmark for their performance.
Sucralfate: Clinical Trial Data
| Comparison | Indication | Key Findings |
| vs. Cimetidine (B194882) | Bleeding Peptic Ulcers | Mean transfusion requirements were the same. In the cimetidine group, 2/10 patients re-bled, versus 2/10 in the sucralfate group who required surgery for re-bleeding. |
| vs. Cimetidine | Acute Gastroduodenal Ulcer | No significant difference in pain relief and healing rates. 88% of duodenal ulcers and 73% of gastric ulcers healed with sucralfate at 6 weeks. |
| vs. Ranitidine (B14927) | Prevention of GI Bleeding in ICU | Important GI bleeding was less frequent with ranitidine (1.7%) than sucralfate (3.8%). |
Misoprostol: Clinical Trial Data
| Comparison | Indication | Key Findings |
| vs. Placebo | NSAID-induced Gastric Ulcers | Reduced serious upper GI complications by 40% in patients with rheumatoid arthritis on NSAIDs. |
| vs. Ranitidine | Duodenal Ulcer | Healing rates at 8 weeks were 86.5% for misoprostol and 100% for ranitidine (not statistically significant). |
| vs. Cimetidine | Duodenal Ulcer | Healing with a higher dose of misoprostol was not significantly different from cimetidine. |
Rebamipide: Clinical Trial Data
| Comparison | Indication | Key Findings |
| vs. Famotidine | NSAID-associated Gastric Mucosal Lesions | Famotidine was superior to rebamipide in treating these lesions, with a significantly greater decrease in the Lanza score. |
| vs. Pantoprazole and Sucralfate | Post-banding Variceal Ulcers | Rebamipide was effective in reducing the size and number of ulcers. |
| New vs. Old Formulation | Erosive Gastritis | A new twice-daily 150 mg formulation was not inferior to the 100 mg thrice-daily formulation in improving erosion rates. |
Experimental Protocols
Detailed methodologies for evaluating cytoprotective agents are crucial for interpreting and comparing study outcomes. Below are representative experimental workflows.
Workflow for Preclinical Evaluation of a Novel Cytoprotective Agent
Clinical Trial Protocol for Peptic Ulcer Healing
A typical clinical trial to assess the efficacy of a cytoprotective agent in healing peptic ulcers would involve the following key steps:
-
Patient Recruitment: Patients with endoscopically confirmed peptic ulcers are enrolled.
-
Randomization: Patients are randomly assigned to receive the investigational drug or a comparator (e.g., another active drug or placebo) in a double-blind manner.
-
Treatment Period: The assigned treatment is administered for a predefined period, typically 4 to 8 weeks.
-
Symptom Assessment: Patient-reported outcomes, such as pain relief, are monitored throughout the study.
-
Endoscopic Evaluation: A follow-up endoscopy is performed at the end of the treatment period to assess ulcer healing.
-
Safety Monitoring: Adverse events are recorded throughout the trial.
-
Statistical Analysis: Healing rates and other endpoints are statistically compared between the treatment groups.
Conclusion
This compound represents an early-generation cytoprotective agent with a primary mechanism centered on enhancing mucus production. While it is no longer in clinical use, understanding its properties provides a historical context for the development of newer, more mechanistically diverse agents. Modern cytoprotective drugs like sucralfate, misoprostol, and rebamipide have well-defined mechanisms of action and a substantial body of clinical evidence supporting their efficacy in various gastrointestinal disorders. The lack of direct comparative studies makes a definitive statement on this compound's relative performance impossible. However, the evolution of the field suggests that the multifaceted actions of newer agents likely offer a more robust approach to gastric mucosal protection. Future research in this area continues to focus on developing agents with improved efficacy and safety profiles, targeting novel pathways in mucosal defense and repair.
References
- 1. Antiulcer agents. 1. Gastric antisecretory and cytoprotective properties of substituted imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 3. The effect of this compound, imidazopyridine-derivate, on the duodenal ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C14H12N2O2S | CID 14652 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Historical Perspective: Comparing the Efficacy of Zolimidine to Early H2 Receptor Antagonists for Peptic Ulcer Disease
In the landscape of peptic ulcer treatment preceding the modern era of proton pump inhibitors, a variety of pharmacological agents sought to mitigate the damaging effects of gastric acid. This guide provides a comparative overview of Zolimidine, a gastroprotective agent, and the early H2 receptor antagonists, cimetidine (B194882) and ranitidine (B14927), which revolutionized ulcer therapy in the late 1970s and 1980s. The data presented is based on clinical studies from that period and offers a historical context for the evolution of anti-ulcer medications.
Comparative Efficacy in Peptic Ulcer Healing
| Drug Class | Drug | Indication | Healing Rate (4 weeks) | Healing Rate (8 weeks) | Notable Side Effects |
| Gastroprotective | This compound | Duodenal Ulcer | Data not available in comparative format | Data not available in comparative format | Information not detailed in available literature |
| H2 Receptor Antagonist | Cimetidine | Duodenal Ulcer | 74% - 87%[1][2] | 90% - 100%[1][2] | Mild, transient increases in serum creatinine[2] |
| H2 Receptor Antagonist | Ranitidine | Duodenal Ulcer | 79%[2] | 98%[2] | Generally well-tolerated with few reported side effects[2] |
| H2 Receptor Antagonist | Ranitidine | Gastric Ulcer | 73% (cumulative)[2] | 88% (cumulative)[2] | No adverse effects reported in the study[2] |
It is important to note that the healing rates for cimetidine and ranitidine are from different studies and not from direct comparative trials with this compound. The available literature on this compound does not provide specific healing rate percentages from controlled trials in a format that allows for direct comparison.
Mechanism of Action
The fundamental difference between this compound and H2 receptor antagonists lies in their mechanism of action. H2 receptor antagonists were designed to suppress gastric acid secretion, while this compound focused on enhancing the protective mechanisms of the gastric mucosa.
This compound: A Gastroprotective Approach
This compound was characterized as a "gastroprotective" agent with a non-anticholinergic mechanism.[3] Its primary mode of action was believed to be the enhancement of gastric mucus production.[4] This approach aimed to bolster the natural defenses of the stomach lining against the corrosive effects of gastric acid. Additionally, it was found to have some gastric antisecretory activity, antagonizing acid hypersecretion induced by pentagastrin (B549294) and histamine (B1213489).[3]
H2 Receptor Antagonists: Targeting Acid Secretion
Cimetidine and ranitidine were at the forefront of a new class of drugs that targeted the histamine H2 receptors on parietal cells in the stomach. By blocking these receptors, they effectively inhibited histamine-stimulated gastric acid secretion, a key driver of peptic ulcer formation.
Experimental Protocols: A Glimpse into Historical Clinical Trials
The clinical trials of the 1970s and 1980s, while pioneering, often lacked the rigorous standardization of modern studies. Based on the available literature, a typical experimental workflow for evaluating these anti-ulcer drugs can be summarized.
General Methodology of Peptic Ulcer Clinical Trials (circa 1970s-1980s)
A common approach in these early clinical trials involved the following steps:
-
Patient Selection: Patients with endoscopically confirmed duodenal or gastric ulcers were recruited.
-
Randomization: Participants were randomly assigned to receive either the investigational drug (e.g., this compound, cimetidine, ranitidine) or a placebo. Many studies employed a double-blind design where neither the patient nor the investigator knew the assigned treatment.
-
Treatment Period: The treatment duration was typically 4 to 8 weeks.
-
Efficacy Assessment: The primary endpoint was ulcer healing, confirmed by endoscopy at the end of the treatment period. Symptom relief was also a key secondary endpoint.
-
Safety Monitoring: Patients were monitored for adverse effects throughout the study.
Conclusion
This compound represented a therapeutic strategy focused on enhancing the stomach's own protective mechanisms. In contrast, the advent of H2 receptor antagonists like cimetidine and ranitidine marked a paradigm shift towards potent inhibition of gastric acid secretion. While a direct quantitative comparison of efficacy is challenging due to the historical nature of the data and the lack of head-to-head trials, the available literature suggests that H2 receptor antagonists demonstrated high rates of ulcer healing and became the standard of care in their time, paving the way for the even more potent proton pump inhibitors. The study of these earlier drugs provides valuable insights into the evolution of our understanding and treatment of peptic ulcer disease.
References
- 1. Effect of smoking on duodenal ulcer healing with cimetidine and oxmetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Healing of gastric ulcers after one, two, and three months of ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of this compound (2-(p-methylsulfonylphenyl)-imidazo (1,2-a) pyridine) a new non-anticholinergic gastroprotective agent. III). Gastric antisecretory activity, antagonism against acid hypersecretion induced by pentagastrin and histamine, and other effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of this compound (2-(p-methylsulfonylphenyl)-imidazo (1,2-a) pyridine) a new non-anticholinergic gastroprotective agent. IV) Enhancement of gastric mucus production in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Efficacy and Safety of Zolimidine and Other Gastroprotective Agents in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the long-term efficacy and safety of Zolimidine and other prominent gastroprotective agents in preclinical animal models. Due to the limited availability of extensive long-term studies on this compound, a drug primarily investigated in the 1970s and 1980s, this guide draws comparisons with drugs for which more comprehensive long-term animal data are available, including proton pump inhibitors (PPIs), H2 receptor antagonists, sucralfate (B611045), and carbenoxolone (B1668346). This comparative approach aims to offer a valuable reference for researchers in the field of gastrointestinal drug development.
Mechanism of Action
This compound is a gastroprotective agent that is thought to enhance the defensive mechanisms of the gastric mucosa. Unlike many other anti-ulcer drugs, its primary action is not centered on the inhibition of gastric acid secretion. The precise long-term effects of its unique mechanism have not been extensively documented in long-term animal studies.
In contrast, other classes of gastroprotective agents have well-defined mechanisms of action that have been the subject of extensive long-term preclinical evaluation:
-
Proton Pump Inhibitors (PPIs): These drugs, such as omeprazole, irreversibly inhibit the H+/K+ ATPase (proton pump) in gastric parietal cells, leading to a profound and long-lasting suppression of gastric acid secretion.
-
H2 Receptor Antagonists: Compounds like ranitidine (B14927) competitively block histamine (B1213489) H2 receptors on parietal cells, thereby reducing gastric acid secretion, though generally to a lesser extent than PPIs.
-
Sucralfate: This agent is a complex of aluminum hydroxide (B78521) and sulfated sucrose (B13894) that polymerizes in the acidic environment of the stomach. It forms a protective barrier over the ulcer crater, shielding it from acid, pepsin, and bile salts.
-
Carbenoxolone: Derived from licorice root, carbenoxolone is believed to enhance mucus production and quality, prolong the lifespan of gastric epithelial cells, and possess anti-inflammatory properties.
Diagram: Comparative Mechanisms of Action
Caption: Comparative Mechanisms of Action of Gastroprotective Agents.
Long-Term Efficacy in Animal Models
The long-term efficacy of this compound in preventing or healing ulcers in animal models has not been well-documented in publicly available literature. The following table summarizes available information and compares it with data from other gastroprotective agents.
Table 1: Comparison of Long-Term Efficacy in Animal Models
| Drug Class | Example Drug(s) | Animal Model(s) | Duration of Study | Key Efficacy Findings | Citations |
| Imidazopyridine Derivative | This compound | Limited data available | Not specified in available literature | Primarily short-term studies showing gastroprotective effects. Long-term efficacy data is not readily available. | |
| Proton Pump Inhibitors (PPIs) | Omeprazole, Lansoprazole (B1674482) | Rat | 30 days to 50 weeks | Sustained inhibition of gastric acid secretion. Potential for rebound acid hypersecretion after discontinuation. | [1][2] |
| H2 Receptor Antagonists | Ranitidine, Sufotidine (B1681176) | Dog, Mouse | Up to 358 weeks (Ranitidine) | Maintained inhibition of histamine-stimulated acid secretion without evidence of tolerance at the receptor level. | [3] |
| Mucosal Protectant | Sucralfate | Rat, Pig | 28 days to 7 days (in acute ulcer model) | Stimulated gastric antral epithelial proliferation in rats. Prolonged survival in pigs with experimental ulcers. | [4][5] |
| Mucosal Protectant | Carbenoxolone | Rodents | Not specified in long-term studies | Promotes healing of peptic ulcers. |
Long-Term Safety and Toxicology in Animal Models
The safety profile of a drug following chronic administration is a critical aspect of preclinical evaluation. While specific long-term toxicology data for this compound is scarce, general principles of chronic toxicity testing in animals provide a framework for comparison.
Table 2: Comparison of Long-Term Safety and Toxicology in Animal Models
| Drug Class | Example Drug(s) | Animal Model(s) | Duration of Study | Key Safety/Toxicology Findings | Citations |
| Imidazopyridine Derivative | This compound | Limited data available | Not specified in available literature | No specific long-term toxicology data readily available. | |
| Proton Pump Inhibitors (PPIs) | Omeprazole, Lansoprazole | Rat, Dog | 13 weeks to 2 years | Hypergastrinemia leading to enterochromaffin-like (ECL) cell hyperplasia and in rats, gastric carcinoids at high doses. Alterations in gut microbiota. Potential for weight loss in rats with long-term lansoprazole administration. | |
| H2 Receptor Antagonists | Ranitidine | Dog | Up to 358 weeks | Generally well-tolerated with no significant alterations in gastric secretory responses to histamine over the long term. | |
| Mucosal Protectant | Sucralfate | Rat | 28 days | No significant adverse effects reported in the reviewed study. As it is minimally absorbed, systemic side effects are rare. | |
| Mucosal Protectant | Carbenoxolone | Not specified in long-term animal studies | Not specified in long-term animal studies | Known to cause mineralocorticoid-like side effects such as sodium and water retention, and hypokalemia. |
Experimental Protocols
Detailed experimental protocols for long-term studies are crucial for the interpretation and replication of findings. Below is a generalized workflow for a chronic toxicity study in rodents, which would be applicable to the evaluation of gastroprotective agents.
Diagram: Generalized Experimental Workflow for Chronic Toxicity Studies
Caption: Generalized Workflow for Chronic Toxicity Studies in Animal Models.
Conclusion
The available preclinical data on this compound is insufficient to conduct a comprehensive evaluation of its long-term efficacy and safety in animal models. The majority of the research on this compound was conducted several decades ago, and detailed, long-term studies are not readily accessible in the public domain.
In contrast, extensive long-term animal studies have been conducted on other classes of gastroprotective agents, such as PPIs and H2 receptor antagonists. These studies have provided valuable insights into their long-term efficacy and have identified potential safety concerns, such as the hypergastrinemia and ECL cell changes associated with high-dose, long-term PPI administration in rodents. Mucosal protectants like sucralfate appear to have a favorable long-term safety profile due to their limited systemic absorption, while carbenoxolone's use is tempered by its mineralocorticoid-related side effects.
For researchers and drug development professionals, this comparative guide highlights the importance of conducting thorough, long-term preclinical safety and efficacy studies. While this compound's unique mechanism of action may hold therapeutic potential, a significant amount of modern preclinical research would be required to establish a comprehensive long-term safety and efficacy profile comparable to that of currently available gastroprotective agents. This guide underscores the evolution of preclinical safety standards and provides a comparative context for the evaluation of novel gastroprotective compounds.
References
- 1. Long-term Proton Pump Inhibitor Administration Caused Physiological and Microbiota Changes in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Long-Term Proton Pump Inhibitor Therapy on Gut Microbiota in F344 Rats: Pilot Study [gutnliver.org]
- 3. Chronic administration of H2-antagonists does not alter gastric secretory responses to histamine, or the antisecretory activity of sufotidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of long-term sucralfate ingestion on antral and fundic epithelial proliferation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Administration of sucralfate prolongs survival of animals with experimental peptic ulceration - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Zolimidine proper disposal procedures
Proper disposal of Zolimidine, a laboratory chemical and investigational drug, is crucial for ensuring personnel safety, environmental protection, and regulatory compliance. As with any laboratory-grade chemical, disposal procedures must adhere to strict protocols, managed through an institution's Environmental Health & Safety (EHS) office and in accordance with local and national regulations. The primary source of safety and disposal information, the Safety Data Sheet (SDS), should always be consulted first.
Pre-Disposal Safety and Handling
Before beginning any disposal process, ensure that appropriate Personal Protective Equipment (PPE) is used, as guided by the substance's SDS. For chemicals like this compound, this typically includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Work should be conducted in a well-ventilated area or under a chemical fume hood. Avoid creating dust or aerosols.[1][2]
Step-by-Step Disposal Procedure
The disposal of chemical waste such as this compound is a multi-step process that requires careful planning and execution. It should not be disposed of down the drain or in regular solid waste.
Step 1: Waste Characterization and Classification The first step is to determine if the this compound waste is hazardous. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[3] While a specific SDS for this compound is not publicly available, researchers must evaluate the compound against these criteria. Your institution's EHS office is the primary resource for making this determination.
Step 2: Segregation this compound waste must be segregated from other waste streams. Do not mix it with incompatible materials or even other types of chemical waste unless explicitly permitted by your EHS office. Keep solid and liquid waste in separate, designated containers.
Step 3: Containerization Use only approved, properly sealed, and leak-proof containers for waste collection. The container material must be chemically compatible with this compound. Ensure the container is kept closed except when adding waste.
Step 4: Labeling All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations)
-
The specific hazards (e.g., Toxic, Harmful if Swallowed)[1][2]
-
Accumulation start date
-
The name of the principal investigator or lab group
Step 5: Storage Store the sealed and labeled waste container in a designated, secure satellite accumulation area within the laboratory. This area should be under the control of the lab personnel and away from drains, heat sources, and high-traffic areas.
Step 6: Arrange for Disposal Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to transport or dispose of the waste yourself. EHS will use a licensed hazardous waste disposal vendor to ensure the final treatment and disposal are compliant with all regulations.
Disposal Process Summary
The following table summarizes the key stages and responsibilities for the proper disposal of this compound waste in a laboratory setting.
| Stage | Key Actions | Primary Responsibility |
| 1. Characterization | Consult SDS and EHS to classify waste (e.g., hazardous, non-hazardous). | Researcher / Lab Manager |
| 2. Segregation | Keep this compound waste separate from other waste streams (solid vs. liquid, etc.). | Researcher |
| 3. Containerization | Use appropriate, sealed, and compatible waste containers. | Researcher |
| 4. Labeling | Attach a completed hazardous waste tag with all required information. | Researcher |
| 5. Storage | Store securely in a designated satellite accumulation area. | Researcher / Lab Manager |
| 6. Disposal | Schedule a pickup with the institution's EHS office for final disposal. | Lab Manager / EHS Office |
This compound Disposal Workflow
The logical flow for handling this compound from use to final disposal is illustrated below. This process ensures safety and compliance at each step.
Caption: Workflow for the safe disposal of this compound waste from the laboratory to final disposal.
References
Essential Safety and Logistical Information for Handling Zolimidine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE) required for handling Zolimidine, alongside operational and disposal plans to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the recommended PPE, drawing from safety data sheets and general best practices for hazardous drug handling.[1][2][3][4][5]
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Wear two pairs of powder-free chemotherapy gloves.[2][3][4][6] Nitrile, polyurethane, or neoprene are recommended materials.[6] Vinyl gloves are not recommended.[6] Ensure gloves comply with ASTM standard D-6978-(05)-13.[6] The outer glove should be placed over the gown cuff.[4] |
| Body Protection | Gown | A disposable, low-permeability, lint-free gown with a solid front, long sleeves, and tight-fitting cuffs is required.[4][5] Gowns should close in the back.[5] |
| Eye and Face Protection | Goggles and Face Shield | Use chemical splash goggles.[5][6] For tasks with a risk of splashes or spills, a full-face shield should be worn in conjunction with goggles.[6] |
| Respiratory Protection | Mask/Respirator | A surgical/procedure mask is recommended for general handling.[6] If there is a risk of aerosolization (e.g., when handling powder outside of a containment system), an N95 respirator should be used.[3] |
| Head and Foot Protection | Head/Hair/Shoe Covers | Disposable head, hair, beard, and shoe covers are recommended to prevent contamination of personal clothing and workspaces.[5][6] |
Experimental Protocol: Safe Handling and Disposal of this compound
This protocol outlines the procedural steps for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[7]
-
Ensure all necessary PPE is readily available and inspected for integrity before use.
-
Have a spill kit specifically for hazardous drugs accessible.
2. Handling Procedure:
-
Donning PPE: Before handling this compound, put on all required PPE in the following order: shoe covers, inner gloves, gown, outer gloves (over the gown cuff), face mask/respirator, and finally, goggles and face shield.
-
Weighing and Aliquoting: When handling this compound powder, perform these tasks within a containment device to prevent aerosolization. Use dedicated equipment (spatulas, weigh boats) that can be decontaminated or disposed of as hazardous waste.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
3. Disposal Plan:
-
All disposable PPE (gloves, gown, shoe covers, etc.) used while handling this compound must be considered contaminated waste.[2][3]
-
Place all contaminated disposable items in a designated, sealed, and clearly labeled hazardous waste container.[4][6]
-
Excess or unused this compound and its containers must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Contaminated reusable equipment must be decontaminated following a validated procedure or disposed of as hazardous waste.
4. Emergency Procedures:
-
Skin Exposure: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[8]
-
Eye Exposure: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Spill: In the event of a spill, evacuate the immediate area. If trained, use the hazardous drug spill kit to contain and clean the spill, wearing appropriate PPE. Report the spill to the appropriate safety personnel.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pogo.ca [pogo.ca]
- 3. pogo.ca [pogo.ca]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. safety.duke.edu [safety.duke.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
